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  • Product: N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
  • CAS: 1338980-27-0

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Rationale for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Executive Summary The target molecule, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine , is a highly versatile tertiary amine scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine , is a highly versatile tertiary amine scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. As a Senior Application Scientist, I have designed this whitepaper to provide a robust, scalable, and self-validating two-step synthetic protocol.

The strategy relies on a highly chemoselective reductive amination followed by an acid-catalyzed Boc-deprotection . By engineering specific in-process controls (IPCs) and leveraging the differential reactivity of intermediate species, this protocol eliminates the risk of over-alkylation and ensures high fidelity in the final product yield.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is constructed in two distinct phases, carefully chosen to prevent side reactions such as pyrrolidine self-condensation.

Phase 1: Chemoselective Reductive Amination

We utilize 1-Boc-pyrrolidin-3-one and N-methyl-2-phenylethanamine as starting materials. Because the nucleophile is a secondary amine, its condensation with the ketone generates a sterically hindered enamine, which must be protonated to form the reactive iminium ion. To drive this equilibrium, we employ Sodium Triacetoxyborohydride (STAB) in the presence of glacial acetic acid. As established by Abdel-Magid et al. in their seminal work on reductive amination , STAB is significantly milder than sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, rendering STAB unreactive toward the starting ketone but highly selective for the transient iminium ion. This chemoselectivity is the core causality behind the high yields observed in this step.

Phase 2: Acid-Catalyzed Carbamate Cleavage

The intermediate, 1-Boc-3-(N-methyl-N-(2-phenylethyl)amino)pyrrolidine, undergoes global deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). According to standard methodologies detailed in Greene's Protective Groups , the strong acid protonates the carbamate carbonyl, initiating the extrusion of carbon dioxide and a tert-butyl cation. While tert-butyl cations can sometimes alkylate electron-rich arenes, the unactivated phenyl ring in our substrate is sufficiently electron-poor to resist Friedel-Crafts alkylation, obviating the need for cation scavengers (e.g., triisopropylsilane).

SyntheticRoute SM1 1-Boc-pyrrolidin-3-one Iminium Iminium Intermediate SM1->Iminium AcOH, DCE rt, 1h SM2 N-methyl-2-phenylethanamine SM2->Iminium AcOH, DCE rt, 1h IntA Boc-Protected Amine (Intermediate A) Iminium->IntA STAB, rt 12h Target N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine IntA->Target TFA/DCM (1:4) 0 °C to rt, 2h

Fig 1. Two-step synthetic route via reductive amination and Boc deprotection.

Quantitative Data: Stoichiometry & Reagent Profiling

The following tables summarize the exact stoichiometric ratios optimized for a standard 10 mmol discovery-scale synthesis.

Table 1: Step 1 - Reductive Amination
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
1-Boc-pyrrolidin-3-one185.221.001.85 gElectrophilic Scaffold
N-methyl-2-phenylethanamine135.211.101.49 gSecondary Amine Nucleophile
STAB (NaBH(OAc)₃)211.941.503.18 gChemoselective Hydride Source
Glacial Acetic Acid (AcOH)60.051.100.63 mLIminium Formation Catalyst
1,2-Dichloroethane (DCE)98.96Solvent50.0 mLNon-coordinating Solvent
Table 2: Step 2 - Boc Deprotection
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Intermediate A304.431.00~2.44 g*Substrate
Trifluoroacetic Acid (TFA)114.02Excess10.0 mLAcidic Cleavage Agent
Dichloromethane (DCM)84.93Solvent40.0 mLSolvent

*Assuming an 80% yield (8.0 mmol) carried over from Step 1.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, these protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded directly into the workflow.

Step 1: Synthesis of 1-Boc-3-(N-methyl-N-(2-phenylethyl)amino)pyrrolidine
  • System Initialization: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) for 5 minutes.

  • Substrate Loading: Dissolve 1-Boc-pyrrolidin-3-one (1.85 g, 10.0 mmol) and N-methyl-2-phenylethanamine (1.49 g, 11.0 mmol) in anhydrous DCE (50 mL).

  • Catalysis: Add glacial acetic acid (0.63 mL, 11.0 mmol) dropwise. Stir the mixture at room temperature (20-25 °C) for 1 hour. Causality: This pre-stirring period is critical to maximize the concentration of the transient iminium ion before the reducing agent is introduced.

  • Reduction: Add STAB (3.18 g, 15.0 mmol) in three equal portions over 15 minutes to control the mild exotherm. Stir under N₂ for 12 hours.

  • IPC Validation: Analyze an aliquot via LC-MS. The reaction is complete when the ketone mass (M+H = 186) is consumed and the product mass (M+H = 305) dominates.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO₃ (50 mL). Visual Cue: Vigorous CO₂ evolution will occur as the unreacted AcOH and STAB are neutralized. Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to yield Intermediate A as a pale yellow oil.

Step 2: Synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
  • Preparation: Dissolve Intermediate A (2.44 g, 8.0 mmol) in anhydrous DCM (40 mL) and cool the flask to 0 °C in an ice bath.

  • Deprotection: Add TFA (10 mL) dropwise over 10 minutes . Visual Cue: Effervescence indicates the release of isobutylene and CO₂ gas. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • IPC Validation: Spot the reaction mixture on a TLC plate (eluent: 10% MeOH in DCM). The starting material (UV active, high Rf) should be completely converted to a baseline spot (the TFA salt of the product).

  • Free-Basing (Critical Step): Concentrate the mixture in vacuo to remove excess TFA. Dissolve the crude residue in DCM (30 mL) and cool to 0 °C. Basify the solution to pH > 10 using 2M aqueous NaOH. Causality: The pyrrolidine nitrogen must be fully deprotonated to partition into the organic phase.

  • Final Isolation: Extract with DCM (3 × 20 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the target molecule as a free base (viscous oil).

WorkupWorkflow Reaction Crude Reaction Mixture Quench Quench (Sat. NaHCO3) Reaction->Quench Extract Extraction (DCM / H2O) Quench->Extract Dry Dry & Filter (Na2SO4) Extract->Dry Purify Flash Column (SiO2) Dry->Purify

Fig 2. Standardized downstream processing and purification workflow.

Analytical Characterization Markers

To verify the structural integrity of the synthesized target, the following analytical markers should be cross-referenced:

  • LC-MS (ESI+): Expected [M+H]⁺ = 205.17 m/z.

  • ¹H NMR (400 MHz, CDCl₃): Disappearance of the sharp singlet at ~1.45 ppm (9H, tert-butyl group) confirms successful Boc deprotection. The presence of a multiplet at 7.15-7.35 ppm (5H) confirms the retention of the phenyl ring. A sharp singlet at ~2.30 ppm (3H) confirms the N-methyl group.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL:[Link]

Exploratory

Preclinical Profiling and Physicochemical Characterization of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS 1338980-27-0)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS 1338980-27-0...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS 1338980-27-0) represents a versatile, conformationally restricted diamine scaffold. Combining a pyrrolidine ring with a phenethylamine moiety, this structural motif is highly privileged in medicinal chemistry, particularly for targeting aminergic G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and trace amine-associated receptors (TAARs). As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols and the mechanistic causality behind each experimental choice.

Structural Rationale & Physicochemical Profiling

Before initiating synthetic or biological workflows, we must establish the physicochemical baseline of the scaffold. These parameters dictate the compound's behavior in both synthetic environments and biological matrices. The inclusion of the N-methyl group on the bridging amine is a deliberate design choice: it provides steric hindrance against rapid oxidative deamination by monoamine oxidases (MAOs) while fine-tuning the basicity and lipophilicity of the molecule.

Table 1: Quantitative Physicochemical Profile

Note: Calculated values are benchmarked against standard drug-likeness parameters.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 204.31 g/mol Highly favorable for CNS penetration; well below the 500 Da threshold outlined in classical drug-likeness guidelines .
Molecular Formula C13H20N2Efficient ligand efficiency (LE) metric potential due to low heavy-atom count.
cLogP ~2.5Optimal lipophilicity for crossing the blood-brain barrier without excessive non-specific microsomal binding.
Topological Polar Surface Area 15.3 ŲExcellent for passive transcellular permeability (ideal CNS target TPSA is < 90 Ų).
pKa (Pyrrolidine N) ~9.5Protonated at physiological pH (7.4), enabling critical ionic interactions with conserved aspartate residues in GPCR binding pockets.
pKa (Tertiary Amine) ~8.2Modulates overall basicity; prevents the compound from becoming permanently trapped in acidic lysosomal compartments.

Synthetic Methodology: Reductive Amination

To synthesize N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, a reductive amination strategy is employed. The causality behind choosing sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium cyanoborohydride or standard catalytic hydrogenation is its superior chemoselectivity. NaBH(OAc)₃ is mild enough to selectively reduce the intermediate iminium ion without reducing the starting ketone, thereby preventing the formation of unwanted alcohol byproducts .

Step-by-Step Protocol: Synthesis and Deprotection
  • Iminium Formation: Dissolve 1-Boc-pyrrolidin-3-one (1.0 eq) and N-methyl-2-phenylethanamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq).

    • Causality: DCE is the preferred solvent as it maximizes the solubility of the triacetoxyborohydride species, while acetic acid acts as a catalyst to accelerate the dehydration step necessary for iminium ion formation.

  • Selective Reduction: After stirring for 30 minutes at room temperature, add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: The steric bulk and electron-withdrawing nature of the acetate groups reduce the nucleophilicity of the hydride, ensuring it only attacks the highly electrophilic iminium ion.

  • Quench and Extract: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely hydrolyze excess hydride. Extract the aqueous layer with dichloromethane (DCM), dry over MgSO₄, and concentrate under reduced pressure.

  • Boc-Deprotection: Dissolve the crude Boc-protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Causality: TFA provides the exact acidic strength required to cleanly cleave the tert-butyl carbamate via an isobutylene elimination mechanism, without degrading the phenethyl aromatic ring.

  • Purification: Concentrate the mixture, basify with 1M NaOH (to free-base the amines), extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure target compound.

SynthWorkflow A 1-Boc-pyrrolidin-3-one + N-methyl-2-phenylethanamine B Iminium Intermediate A->B DCE, AcOH rt, 30 min C Boc-Protected Amine B->C NaBH(OAc)3 rt, 12 h D Target Compound (CAS 1338980-27-0) C->D TFA/DCM rt, 2 h

Fig 1: Stepwise reductive amination and deprotection workflow for CAS 1338980-27-0.

Analytical Characterization & Bioanalysis

To ensure the integrity of the synthesized batch and to prepare for in vitro ADME screening, a robust bioanalytical method must be established. This protocol is designed as a self-validating system, heavily grounded in the FDA's Bioanalytical Method Validation Guidance .

Step-by-Step Protocol: LC-MS/MS Method Setup
  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an ion-pairing agent and proton source, ensuring the basic nitrogens of the pyrrolidine and tertiary amine remain fully protonated. This prevents peak tailing on the silica stationary phase and drastically improves electrospray ionization (ESI) efficiency.

  • Mass Spectrometry Configuration: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion [M+H]⁺ at m/z 205.1.

  • System Validation: Generate a calibration curve using a stable-isotope labeled internal standard (SIL-IS).

    • Self-Validating Check: The system is only considered valid for downstream ADME assays if the lower limit of quantitation (LLOQ) demonstrates a signal-to-noise ratio > 5:1, and precision/accuracy across all Quality Control (QC) samples falls within ±15% (±20% at the LLOQ) .

In Vitro ADME Profiling: Microsomal Stability

Understanding the metabolic fate of the phenethylamine-pyrrolidine scaffold is critical. While the N-methyl group provides steric hindrance, the molecule remains susceptible to hepatic cytochrome P450 (CYP) mediated N-dealkylation and aromatic hydroxylation.

Step-by-Step Protocol: Hepatic Microsomal Clearance Assay
  • Incubation Preparation: Incubate the test compound (1 µM final concentration) with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes to pre-equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: NADPH is the obligatory electron-donating cofactor for CYP450 enzymes. Withholding it until this step ensures the metabolic clock starts precisely at T=0.

  • Kinetic Sampling: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing the SIL-IS.

    • Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, completely halting enzymatic activity and providing an accurate kinetic snapshot of the remaining parent compound.

  • Data Analysis: Centrifuge the quenched plates at 15,000 x g for 10 minutes. Analyze the supernatant via the validated LC-MS/MS method. Plot the natural log of the remaining compound area ratio versus time to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int).

ADMECascade A Compound 1338980-27-0 Stock Solution (10 mM) B Physicochemical Profiling (Kinetic Solubility, LogD) A->B C In Vitro Metabolism (Liver Microsomes, t1/2) A->C D Permeability (Caco-2 / PAMPA) A->D E Bioanalytical LC-MS/MS Quantification B->E C->E D->E F Data Synthesis & Lead Optimization E->F Validated per FDA Guidelines

Fig 2: High-throughput in vitro ADME screening cascade for basic amine scaffolds.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Lipinski, C. A., et al., 2001) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 61(11), 3849-3862. (Abdel-Magid, A. F., et al., 1996) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). (May 2018) URL: [Link]

Foundational

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Targets of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

For Immediate Release to the Scientific Community Abstract N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a synthetic compound featuring a unique combination of a pyrrolidine ring, a phenylethylamine backbone, and a ter...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Abstract

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a synthetic compound featuring a unique combination of a pyrrolidine ring, a phenylethylamine backbone, and a tertiary amine. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are prevalent in a multitude of neuropharmacologically active agents. This technical guide synthesizes current knowledge from structurally analogous compounds to postulate and explore the most probable biological targets. We present a detailed analysis of potential interactions with monoamine transporters, dopamine receptors, sigma receptors, and trace amine-associated receptors. Furthermore, this document provides comprehensive, field-proven experimental protocols for the validation of these interactions and outlines the downstream signaling cascades that may be modulated. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating investigations into the pharmacological profile of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine and its derivatives.

Introduction and Structural Rationale

The chemical architecture of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine offers compelling clues to its potential biological activity. The core structure can be deconstructed into three key pharmacophores:

  • The Phenylethylamine Moiety: This is a classic scaffold for compounds targeting the central nervous system. Phenylethylamine and its derivatives are well-established ligands for monoamine transporters and are known to elicit stimulant-like effects.[1]

  • The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][[“]][4] It can confer favorable physicochemical properties, such as enhanced aqueous solubility, and its nitrogen atom can act as a hydrogen bond acceptor.[4]

  • The N-methyl-pyrrolidin-3-amine Core: The specific substitution pattern on the pyrrolidine ring is critical. N-substituted pyrrolidin-3-amine derivatives have been identified as potent noradrenaline reuptake inhibitors.[5]

The amalgamation of these structural features strongly suggests that N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is likely to interact with one or more targets within the monoaminergic and related receptor systems.

Hypothesized Biological Targets and Mechanistic Insights

Based on a comprehensive analysis of structure-activity relationships of analogous compounds, we propose four primary classes of potential biological targets for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Monoamine Transporters (DAT, NET, and SERT)

The presence of the phenylethylamine backbone is a strong indicator of potential activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1][6] Inhibition of these transporters leads to an increase in the extracellular concentrations of these monoamines, which is the mechanism of action for many antidepressant and stimulant medications.

Causality of Experimental Choices: To elucidate the interaction with monoamine transporters, a primary screening using radioligand binding assays is essential to determine binding affinity. Subsequently, functional uptake assays are crucial to differentiate between a reuptake inhibitor (antagonist) and a substrate (releaser/agonist).

Dopamine D2-like Receptors (D2, D3, D4)

The combination of a pyrrolidine ring and an N-alkyl-phenylethylamine moiety is a common structural feature in a wide range of dopamine receptor ligands.[7][8] These receptors are G-protein coupled receptors (GPCRs) that play a critical role in motor control, motivation, and cognition. Both agonists and antagonists of D2-like receptors have significant therapeutic applications.

Causality of Experimental Choices: Initial assessment of binding affinity to D2, D3, and D4 receptors is a logical first step. Given that these are GPCRs, functional assays measuring downstream signaling events, such as cAMP modulation or β-arrestin recruitment, are necessary to determine the functional nature of the interaction (agonist, antagonist, or partial agonist).

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide array of cellular functions and are considered targets for a variety of neurological and psychiatric disorders.[9][10] A significant number of synthetic compounds containing an N-substituted alkylamine, including those with pyrrolidine rings, exhibit high affinity for sigma receptors.[11][12]

Causality of Experimental Choices: Radioligand binding assays are the standard for determining affinity for σ1 and σ2 receptors. Functional characterization is often assessed through cell viability or caspase-3 activation assays, as many sigma receptor ligands have been shown to induce apoptosis in cancer cell lines.[2]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines, including phenylethylamine.[1] Activation of TAAR1 can modulate the activity of dopamine transporters and dopamine D2 receptors, leading to a reduction in dopamine system hyperactivity.[[“]] The phenylethylamine scaffold in the target compound makes TAAR1 a highly probable target.

Causality of Experimental Choices: The initial step would be to determine if the compound binds to and activates TAAR1. This is typically achieved through competitive binding assays and functional assays that measure cAMP accumulation, as TAAR1 is primarily Gs-coupled.

Experimental Protocols for Target Validation

The following protocols are presented as a guide for the systematic evaluation of the interaction of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine with its hypothesized biological targets.

Monoamine Transporter Interaction

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Methodology:

  • Preparation of Synaptosomes: Prepare synaptosomes from rat striatum (for DAT), rat hippocampus (for NET), and rat frontal cortex (for SERT).

  • Incubation: In a 96-well plate, incubate the synaptosomal preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine if the test compound acts as an inhibitor or a substrate of DAT, NET, and SERT.

Methodology:

  • Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

  • Uptake Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Dopamine D2-like Receptor Interaction

Objective: To determine the binding affinity (Ki) for D2, D3, and D4 receptors.

Methodology:

  • Membrane Preparation: Use cell membranes from cell lines stably expressing human D2, D3, or D4 receptors.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3, [³H]nemonapride for D4) and varying concentrations of the test compound.

  • Separation and Quantification: Follow the same procedure as for the monoamine transporter binding assay.

  • Data Analysis: Calculate the Ki values from the determined IC50 values.

Sigma Receptor Interaction

Objective: To determine the binding affinity (Ki) for σ1 and σ2 receptors.[13]

Methodology:

  • Membrane Preparation: Prepare membranes from guinea pig liver (for σ1) or rat liver (for σ2).

  • Incubation: For σ1 receptors, incubate membranes with -pentazocine and the test compound. For σ2 receptors, incubate with [³H]DTG in the presence of a masking concentration of a selective σ1 ligand to block binding to σ1 sites.

  • Separation, Quantification, and Data Analysis: Proceed as described in the previous binding assays.

Objective: To assess the agonist or antagonist properties at the σ2 receptor.[2]

Methodology:

  • Cell Culture: Use a cancer cell line known to express σ2 receptors (e.g., MCF-7).

  • Treatment: Treat the cells with varying concentrations of the test compound, alone or in combination with a known σ2 agonist (e.g., siramesine).

  • Viability Assessment: After 48-72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the EC50 for cytotoxicity. An antagonist will typically shift the dose-response curve of an agonist to the right.

Data Presentation

Target Assay Type Parameter N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine Reference Compound
DATBindingKi (nM)To be determinedCocaine
Functional (Uptake)IC50 (nM)To be determinedCocaine
NETBindingKi (nM)To be determinedDesipramine
Functional (Uptake)IC50 (nM)To be determinedDesipramine
SERTBindingKi (nM)To be determinedFluoxetine
Functional (Uptake)IC50 (nM)To be determinedFluoxetine
D2 ReceptorBindingKi (nM)To be determinedHaloperidol
D3 ReceptorBindingKi (nM)To be determinedPramipexole
D4 ReceptorBindingKi (nM)To be determinedL-745,870
σ1 ReceptorBindingKi (nM)To be determined(+)-Pentazocine
σ2 ReceptorBindingKi (nM)To be determinedSiramesine
Functional (Viability)EC50 (µM)To be determinedSiramesine
TAAR1Functional (cAMP)EC50 (nM)To be determinedβ-Phenylethylamine

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Downstream Analysis Radioligand Binding Assays Radioligand Binding Assays Functional Uptake Assays (MATs) Functional Uptake Assays (MATs) Radioligand Binding Assays->Functional Uptake Assays (MATs) Affinity for MATs cAMP/β-arrestin Assays (GPCRs) cAMP/β-arrestin Assays (GPCRs) Radioligand Binding Assays->cAMP/β-arrestin Assays (GPCRs) Affinity for GPCRs Cell Viability Assays (Sigma) Cell Viability Assays (Sigma) Radioligand Binding Assays->Cell Viability Assays (Sigma) Affinity for Sigma Signaling Pathway Analysis Signaling Pathway Analysis Functional Uptake Assays (MATs)->Signaling Pathway Analysis cAMP/β-arrestin Assays (GPCRs)->Signaling Pathway Analysis Cell Viability Assays (Sigma)->Signaling Pathway Analysis N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine->Radioligand Binding Assays

Caption: Experimental workflow for identifying and characterizing the biological targets.

Hypothesized TAAR1 Signaling Cascade

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Compound N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine TAAR1 TAAR1 Compound->TAAR1 Gs Gs TAAR1->Gs PKC PKC TAAR1->PKC activates via Gq (potential) AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces DAT Dopamine Transporter Dopamine Efflux Dopamine Efflux DAT->Dopamine Efflux induces Gs->AC activates PKA PKA cAMP->PKA activates PKA->DAT phosphorylates PKC->DAT phosphorylates

Caption: Postulated TAAR1 signaling pathway upon agonist binding.

Conclusion and Future Directions

The structural features of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine provide a strong rationale for investigating its interaction with monoamine transporters, dopamine receptors, sigma receptors, and TAAR1. The experimental framework outlined in this guide offers a systematic approach to validate these hypotheses and to elucidate the compound's pharmacological profile. A thorough characterization of its activity at these targets will be crucial in determining its potential therapeutic applications, which could range from treatments for depression and anxiety to novel therapies for neurodegenerative disorders or substance use disorders. Future research should also focus on determining the stereochemistry of the compound, as enantiomers often exhibit different pharmacological properties. In vivo studies will be necessary to assess its pharmacokinetic profile, central nervous system penetration, and behavioral effects. This in-depth guide serves as a critical first step in unlocking the potential of this and related novel chemical entities.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • TAAR1 Dopamine Receptor Signaling Pathways. (n.d.). Consensus. Retrieved March 7, 2026, from [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025, October 16). MDPI. Retrieved March 7, 2026, from [Link]

  • Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. (2008, August 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Dopamine D3 Receptor Ligands With Antagonist Properties. (2002, October 4). PubMed. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021, June 2). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved March 7, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC. Retrieved March 7, 2026, from [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022, October 18). MDPI. Retrieved March 7, 2026, from [Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (2015, May 21). PMC. Retrieved March 7, 2026, from [Link]

  • Sigma receptor. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC. Retrieved March 7, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Profiling of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The design and synthesis of novel neuroactive and immunomodulatory compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The design and synthesis of novel neuroactive and immunomodulatory compounds heavily rely on versatile, stereochemically rich scaffolds. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS Registry Number: 1338980-27-0) represents a highly specialized pharmacophore building block[1]. By integrating a flexible phenethylamine motif with a conformationally restricted pyrrolidine core, this molecule serves as a critical intermediate for developing G-protein coupled receptor (GPCR) ligands, monoamine transporter inhibitors, and PROTAC linkers[2]. This whitepaper provides an in-depth technical analysis of its predicted molecular structure, physicochemical properties, and validated synthetic methodologies.

Structural Elucidation & Physicochemical Profiling

Derivation of the Molecular Formula

The molecular formula of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is mathematically derived by deconstructing its nomenclature into three distinct chemical moieties:

  • Pyrrolidin-3-amine Core: An unsubstituted pyrrolidin-3-amine possesses the formula C4​H10​N2​ .

  • N,N-Disubstitution: The primary amine at position 3 is converted to a tertiary amine via substitution. This requires the removal of two hydrogen atoms ( −2H ), yielding a C4​H8​N2​ radical framework.

  • Substituent Addition:

    • N-methyl group: Addition of a −CH3​ radical ( C1​H3​ ).

    • N-(2-phenylethyl) group: Addition of a −CH2​CH2​C6​H5​ radical ( C8​H9​ ).

Total Molecular Formula: C4​H8​N2​ + C1​H3​ + C8​H9​ = C13​H20​N2​ [1][3].

Conformational Dynamics

The pyrrolidine ring inherently adopts a "puckered" envelope or half-chair conformation to minimize the torsional strain and eclipsing interactions of adjacent C−H bonds[4]. The attachment of the bulky N-methyl-N-(2-phenylethyl)amine group at the C3 position introduces significant steric bulk, heavily favoring the pseudo-equatorial orientation of the substituent to minimize 1,3-diaxial-like steric clashes.

Quantitative Data Summary

The following table consolidates the predicted and database-verified physicochemical properties of the compound, which are essential for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance).

PropertyValueReference / Derivation
Molecular Formula C13​H20​N2​ Verified via PubChemLite[3]
Molecular Weight 204.31 g/mol Calculated standard atomic weights[1]
Monoisotopic Mass 204.16264 DaHigh-resolution mass spectrometry target[3]
CAS Registry Number 1338980-27-0Commercial synthesis databases[1]
InChIKey WUWSOFIEGIELJA-UHFFFAOYSA-NStructural hash identifier[3]
Hydrogen Bond Donors 1Secondary amine (Pyrrolidine N1)
Hydrogen Bond Acceptors 2Two nitrogen lone pairs

Synthetic Methodology: Reductive Amination Workflow

The most robust and chemoselective method for synthesizing N-alkylated pyrrolidin-3-amines is via reductive amination [5]. This approach avoids the over-alkylation issues commonly associated with direct nucleophilic substitution (e.g., using alkyl halides).

Mechanistic Causality & Reagent Selection
  • Protecting Group Strategy: The secondary nitrogen of the pyrrolidine ring must be protected (typically as a tert-butyloxycarbonyl, or Boc, group) to prevent it from acting as a competing nucleophile during the iminium formation step.

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ , STAB) is selected over Sodium borohydride ( NaBH4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes STAB stable enough to not reduce the starting ketone directly, but reactive enough to selectively reduce the highly electrophilic iminium ion intermediate[5].

SynthesisWorkflow A 1-Boc-3-pyrrolidinone + N-methyl-2-phenylethanamine B Iminium Ion Formation (Acidic Catalysis, pH ~4-5) A->B Condensation (-H2O) C Reductive Amination (NaBH(OAc)3, DCE) B->C Chemoselective Reduction D Boc-Protected Intermediate C->D Aqueous Workup E Deprotection (TFA / DCM) D->E Acidic Cleavage F N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine E->F Freebasing (NaOH)

Synthetic workflow for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine via reductive amination.
Step-by-Step Self-Validating Protocol

This protocol incorporates In-Process Quality Control (IPQC) steps to ensure it functions as a self-validating system.

Step 1: Iminium Formation and Reduction

  • Dissolve 1.0 equivalent of 1-Boc-3-pyrrolidinone and 1.1 equivalents of N-methyl-2-phenylethanamine in anhydrous 1,2-dichloroethane (DCE)[5][6].

  • Add a catalytic amount of glacial acetic acid to adjust the pH to ~4-5. Causality: Mild acidity protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine while facilitating the dehydration of the resulting hemiaminal into the iminium ion.

  • Stir at room temperature for 30 minutes.

  • Add 1.5 equivalents of NaBH(OAc)3​ portion-wise. Stir under an inert nitrogen atmosphere for 12-16 hours[5].

  • IPQC Check: Perform TLC or LC-MS. The reaction is validated to proceed to Step 6 only when the ketone starting material is completely consumed.

  • Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Deprotection and Freebasing

  • Dissolve the crude Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM[7].

  • Stir at room temperature for 2 hours.

  • IPQC Check: LC-MS must show the disappearance of the Boc-protected mass and the appearance of the m/z=205.17 [M+H]+ peak.

  • Concentrate the mixture to remove TFA. Redissolve in water, basify to pH 10 using 2M NaOH , and extract with ethyl acetate.

  • Dry the organic layer and evaporate to yield the pure freebase compound.

Pharmacological Potential & Scaffold Utility

Compounds containing a phenethylamine backbone coupled with a cyclic amine (like pyrrolidine) are privileged structures in neuropharmacology[6]. The structural topology of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine allows it to act as a highly effective pharmacophore for Class A GPCRs (e.g., Dopamine D2, Serotonin 5-HT receptors)[2].

The flexible ethyl linker allows the aromatic phenyl ring to navigate and anchor into deep hydrophobic pockets of the receptor, while the basic tertiary amine center (N-methylated) remains protonated at physiological pH, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in monoamine receptors).

PharmacophoreMapping P1 Aromatic Ring (Phenethyl group) P2 Basic Amine (N-methyl tertiary center) P1->P2 Flexible Linker R1 Hydrophobic Pocket (GPCR/Transporter) P1->R1 Pi-Pi / Hydrophobic P3 Aliphatic Ring (Pyrrolidine core) P2->P3 Direct Bond R2 Aspartate Residue (Salt Bridge) P2->R2 Ionic Interaction R3 Steric Boundary (Receptor Cavity) P3->R3 Van der Waals

Pharmacophore mapping of the compound within a typical GPCR binding pocket.

Analytical Characterization Standards

To definitively validate the synthesized structure, the following analytical signatures must be confirmed:

  • High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS):

    • Utilizing electrospray ionization in positive mode ( ESI+ ), the compound will exhibit a strong [M+H]+ molecular ion peak at m/z=205.17 [3].

  • Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, CDCl3​ ):

    • Aromatic Protons: A multiplet integrating to 5H around δ 7.15 - 7.30 ppm, corresponding to the unsubstituted phenyl ring.

    • N-Methyl Protons: A sharp singlet integrating to 3H around δ 2.30 ppm, indicative of the N−CH3​ group.

    • Aliphatic Protons: Complex multiplets between δ 1.50 - 3.50 ppm representing the pyrrolidine core protons and the ethyl linker ( CH2​−CH2​ ).

References

  • BIOFOUNT. "1338980-27-0 | N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine". Bio-Fount Catalog. URL:[Link]

  • PubChemLite. "C13H20N2 - Explore - PubChemLite". University of Luxembourg. URL:[Link]

  • Asian Journal of Chemistry. "Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents". ResearchGate. URL:[Link]

Sources

Foundational

Stereoselective synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine enantiomers

An In-Depth Technical Guide to the Stereoselective Synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine Enantiomers Authored by Gemini, Senior Application Scientist Abstract The pyrrolidine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine Enantiomers

Authored by Gemini, Senior Application Scientist

Abstract

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Specifically, chiral 3-aminopyrrolidine derivatives are crucial building blocks for a range of biologically active compounds, including dopamine D2 agonists and chemokine receptor antagonists.[2][3] This guide provides a comprehensive overview of the principal stereoselective strategies for synthesizing the enantiomers of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, a representative and functionally relevant target molecule. We will dissect and compare methodologies rooted in the chiral pool, chiral auxiliaries, asymmetric catalysis, and kinetic resolution. Each section explains the causal-mechanistic basis for stereocontrol and provides field-proven insights to guide researchers in selecting and implementing the optimal synthetic route for their specific needs.

Introduction and Retrosynthetic Analysis

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine possesses a single stereocenter at the C3 position of the pyrrolidine ring. The absolute configuration at this center is critical for its pharmacological activity, necessitating precise stereocontrol during its synthesis. The development of robust, enantioselective routes is therefore a paramount objective for process and medicinal chemists.

A logical retrosynthetic analysis of the target molecule reveals two primary challenges:

  • Stereoselective construction of the chiral 3-aminopyrrolidine core. This is the central challenge, and the focus of this guide.

  • Installation of the N-substituents (methyl and 2-phenylethyl groups) on the 3-amino moiety.

The most straightforward disconnection is at the exocyclic C-N bonds, leading back to a protected 3-aminopyrrolidine enantiomer. This key intermediate can, in turn, be disconnected through various strategies to simpler, often achiral or naturally-derived chiral precursors.

Retrosynthesis cluster_0 Retrosynthetic Pathway Target Target Molecule N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine KeyIntermediate Key Intermediate (S)- or (R)-N-Protected- pyrrolidin-3-amine Target->KeyIntermediate N-Alkylation Strategies Multiple Stereoselective Strategies (Chiral Pool, Auxiliaries, Catalysis) KeyIntermediate->Strategies Core Synthesis Precursors Acyclic or Cyclic Precursors Strategies->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Strategies for the Chiral 3-Aminopyrrolidine Moiety

The stereoselective synthesis of functionalized pyrrolidines is a well-explored area of organic chemistry.[4][5] Several robust strategies have emerged, each with distinct advantages and limitations.

Strategy 1: Chiral Pool Synthesis

This classical approach leverages the stereochemical information inherent in readily available, inexpensive chiral molecules such as amino acids or carbohydrates. L-aspartic acid is a particularly common starting material for the synthesis of (S)-3-aminopyrrolidine.[6]

Causality of Stereocontrol: The stereocenter from the starting material (e.g., the α-carbon of an amino acid) is directly incorporated into the final product. The stereochemical integrity is maintained throughout a sequence of transformations, which typically involves cyclization and functional group manipulations.

Exemplary Workflow: Synthesis from L-Aspartic Acid

A representative synthesis begins with the protection of the amino and carboxylic acid groups of L-aspartic acid. The key step is a Dieckmann-type condensation or a double reduction followed by cyclization to form the pyrrolidinone ring. Subsequent reduction of the amide and the remaining carboxylate function, followed by manipulation of the nitrogen protecting group, yields the desired chiral 3-aminopyrrolidine.[6]

Chiral_Pool_Workflow Start L-Aspartic Acid Step1 N-Protection & Esterification Start->Step1 Step2 Reductive Cyclization Step1->Step2 Step3 Amide Reduction (e.g., LiAlH4) Step2->Step3 End (S)-N-Protected- pyrrolidin-3-amine Step3->End

Caption: Workflow for chiral pool synthesis from L-aspartic acid.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to an achiral substrate to direct a diastereoselective reaction. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[4][7]

Causality of Stereocontrol: The chiral auxiliary, such as Oppolzer's camphorsultam or an Evans oxazolidinone, creates a sterically biased environment.[8][9] It effectively blocks one face of the molecule, forcing the incoming reagent (the dipole in a cycloaddition) to approach from the less hindered face, resulting in one major diastereomer. The auxiliary is then cleaved and can often be recovered.

Exemplary Protocol: Asymmetric 1,3-Dipolar Cycloaddition

  • Preparation of Dipolarophile: An α,β-unsaturated ester or amide is prepared by attaching a chiral auxiliary (e.g., Oppolzer's sultam) to acrylic acid.[8][9]

  • Generation of Azomethine Ylide: An imine derived from an α-amino acid ester (e.g., sarcosine methyl ester) is treated with a silver(I) catalyst, which facilitates the in-situ formation of the azomethine ylide.[7][9]

  • Cycloaddition: The chiral dipolarophile and the azomethine ylide undergo a [3+2] cycloaddition. The facial selectivity is dictated by the chiral auxiliary, leading to a highly substituted pyrrolidine with excellent diastereoselectivity.[7]

  • Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrolysis (e.g., with LiOH), to yield the enantiomerically enriched pyrrolidine carboxylic acid.[8]

  • Further Transformations: The resulting product can be converted to the target 3-aminopyrrolidine through standard functional group interconversions.

Strategy 3: Asymmetric Catalysis

Asymmetric catalysis offers a more elegant and atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product.

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of a pyrrole or 3-pyrrolin-2-one precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to the chiral pyrrolidine core. The catalyst coordinates to the substrate in a specific geometry, allowing hydrogen to be delivered to one enantiotopic face preferentially.[10]

  • Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric reactions.[11] For instance, an organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization, can construct the pyrrolidine ring enantioselectively.[1] The catalyst transiently forms a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.

Asymmetric_Catalysis cluster_0 Catalytic Cycle Catalyst Chiral Catalyst (e.g., Rh-BINAP) Complex Substrate-Catalyst Complex (Diastereomeric) Catalyst->Complex Substrate Achiral Substrate (e.g., Pyrrole derivative) Substrate->Complex + Catalyst Product Enantioenriched Product Complex->Product + H2 (Hydrogenation) Product->Catalyst (Catalyst Regeneration)

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Strategy 4: Kinetic Resolution

Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This is particularly useful if a racemic synthesis of an intermediate is more efficient.

Causality of Stereocontrol: An enzyme (e.g., a lipase) or a chiral chemical catalyst selectively transforms one enantiomer of the racemic substrate into a new product faster than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product. Dynamic kinetic resolution (DKR) is an advanced variant where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer.

Installation of N-Substituents

Once the enantiomerically pure N-protected 3-aminopyrrolidine is obtained, the final N-methyl and N-(2-phenylethyl) groups can be installed on the 3-amino nitrogen. A common and efficient method is a stepwise reductive amination.

Detailed Protocol: Stepwise Reductive Amination

  • Deprotection: The protecting group on the 3-amino function (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

  • Monalkylation (Phenethylation): The resulting primary amine is reacted with phenylacetaldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred as it is selective for the reduction of the intermediate iminium ion and tolerates the aldehyde. This step yields N-(2-phenylethyl)pyrrolidin-3-amine.

  • Methylation: The secondary amine product from the previous step is then subjected to a second reductive amination with formaldehyde (often as an aqueous solution or paraformaldehyde) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or formic acid (Eschweiler-Clarke reaction) to install the methyl group, yielding the final target molecule.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.

StrategyKey FeaturesTypical ee/drProsCons
Chiral Pool Utilizes natural chiral starting materials.>99%Robust, predictable stereochemistry, inexpensive starting materials.Can involve long synthetic sequences; limited to the chirality of available starting materials.
Chiral Auxiliary Covalent attachment of a chiral director.>95% drHigh diastereoselectivity, reliable, auxiliary can be recycled.[8]Requires additional steps for attachment/removal of the auxiliary, poor atom economy.
Asymmetric Catalysis Substoichiometric use of a chiral catalyst.90-99% eeHighly atom-economical, scalable, direct access to enantiomers.Catalyst development can be challenging and expensive; optimization required.
Kinetic Resolution Separation of a racemate via selective reaction.>99% ee (for unreacted SM)Access to high ee material, useful for complex molecules.Maximum theoretical yield is 50% (unless DKR is used), requires separation of product and starting material.

Conclusion and Future Perspectives

The stereoselective synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine and its analogs is achievable through several well-established and reliable methodologies. Chiral pool synthesis remains a workhorse for its robustness, while asymmetric catalysis represents the state-of-the-art in terms of efficiency and elegance. The selection of an optimal route requires careful consideration of project-specific goals, including scale, cost, and timeline.

Future research will likely focus on the development of novel catalytic systems that offer higher turnover numbers, broader substrate scope, and operate under greener reaction conditions. The application of flow chemistry to these stereoselective transformations also holds promise for improving safety, efficiency, and scalability in the production of these valuable pharmaceutical building blocks.[4]

References

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Preparation method of N-methylpyrrolidine.
  • Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. PubMed. [Link]

  • The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. PMC. [Link]

  • Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. ACS Publications. [Link]

  • 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. [Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I). ACS Publications. [Link]

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Royal Society of Chemistry. [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Validating N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine for Drug Development

Introduction to N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine belongs to the diverse class of pyrrolidine-containing compounds, which are a cornerstone in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine belongs to the diverse class of pyrrolidine-containing compounds, which are a cornerstone in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[1][2] The pyrrolidine scaffold offers a versatile, three-dimensional structure that can effectively explore pharmacophore space.[1] The specific substitution pattern of a methyl group and a phenylethyl group on the pyrrolidin-3-amine core suggests its potential as a novel scaffold for exploring biological targets, particularly within the central nervous system, given its structural relationship to phenylethylamine derivatives.[3]

The molecular structure, as confirmed by PubChem, is C13H20N2, with a monoisotopic mass of 204.16264 Da.[4] Due to its specialized nature, this compound is typically not available as a stock item and requires sourcing through a custom synthesis provider.

Sourcing via Custom Synthesis: A Strategic Approach

Given the absence of off-the-shelf suppliers, researchers must engage with a contract research organization (CRO) or a specialized chemical synthesis company. This pathway offers the advantage of obtaining the compound synthesized to specific purity requirements but necessitates a robust supplier qualification and quality control strategy.

Selecting a Custom Synthesis Partner

Choosing the right partner is critical. Consider the following criteria when evaluating potential suppliers:

  • Expertise in Heterocyclic Chemistry: The supplier should have demonstrable experience in the synthesis of N-heterocycles, particularly pyrrolidines.[5]

  • Analytical Capabilities: A reputable supplier will have a comprehensive suite of in-house analytical equipment (NMR, LC-MS, HPLC, etc.) to validate the structure and purity of the synthesized compound.

  • Transparency and Communication: Look for a partner who is willing to discuss the proposed synthetic route, potential impurities, and provide regular updates.

  • Quality Management System: Inquire about their quality management system (e.g., ISO 9001 certification) to ensure consistent and reliable service.

Typical Custom Synthesis Workflow

The process of custom synthesis generally follows a structured workflow. Understanding this process allows the researcher to set clear expectations and milestones.

Custom Synthesis Workflow cluster_researcher Researcher cluster_supplier Supplier Req 1. Request for Quote (RFQ) - Specify quantity, purity, and required analytical data. Prop 3. Proposal Submission - Outline synthesis route, timeline, and cost. Req->Prop Submit Eval 2. Evaluate Proposals - Compare cost, timeline, and technical approach. PO 4. Purchase Order Eval->PO Select Synth 5. Synthesis & Purification - Includes in-process controls. PO->Synth Test 6. In-house QC - Verify structure and purity. Prop->Eval Receive Report 5a. Final QC & Reporting - Certificate of Analysis (CoA). Synth->Report Complete Report->Test Ship Product & CoA

Sources

Foundational

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine as a dopamine agonist candidate

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (MPEPA): A Privileged Scaffold for Next-Generation Biased D2/D3 Dopamine Agonists Executive Summary The development of dopamine replacement therapies for Parkinson’s disease (...

Author: BenchChem Technical Support Team. Date: March 2026

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (MPEPA): A Privileged Scaffold for Next-Generation Biased D2/D3 Dopamine Agonists

Executive Summary

The development of dopamine replacement therapies for Parkinson’s disease (PD) has historically relied on non-ergoline dopamine D2/D3 receptor agonists. While effective at alleviating motor deficits, current first-line agents frequently induce debilitating impulse control disorders (ICDs) and receptor desensitization. This whitepaper evaluates N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (MPEPA) as a novel, conformationally restricted scaffold designed to overcome these limitations. By fusing the classic phenethylamine dopamine pharmacophore with a rigid 3-aminopyrrolidine ring, MPEPA presents a unique topological vector hypothesized to drive functional selectivity (biased agonism)—preferentially activating canonical Gi/o motor pathways while circumventing the non-canonical β-arrestin signaling responsible for adverse psychiatric effects.

Pharmacophore Mapping & Structural Biology

Endogenous dopamine (3,4-dihydroxyphenethylamine) relies on a highly flexible ethylamine chain to bind the orthosteric pocket of D2 and D3 receptors. However, this flexibility leads to promiscuous binding across monoaminergic receptors.

MPEPA addresses this through structural pre-organization. The 3-aminopyrrolidine ring is a highly privileged structure in central nervous system (CNS) drug discovery, offering a strategic starting point for creating potent, selective ligands that readily cross the blood-brain barrier 1[1]. By anchoring the phenethylamine moiety to the tertiary nitrogen of the pyrrolidine core, MPEPA locks the pharmacophore into an extended trans-like conformation.

Current generation non-ergoline agonists, such as ropinirole, act as full agonists at both D2 and D3 receptors but lack signaling bias 2[2]. Furthermore, agents with high D3 affinity like pramipexole hyperactivate the external globus pallidus, a mechanism strongly implicated in the induction of risk-taking behaviors and ICDs 3[3]. MPEPA’s rigid scaffold is engineered to alter the thermodynamic stabilization of the receptor's intracellular loops, specifically disrupting the ubiquitination of GRK2 required for β-arrestin-mediated ERK activation 4[4].

The D2/D3 Signaling Axis: Canonical vs. Non-Canonical Pathways

D2 and D3 receptors are pleiotropic G-protein coupled receptors (GPCRs). Upon ligand binding, they bifurcate into two distinct signaling cascades:

  • Canonical Gi/o Pathway: Inhibits adenylyl cyclase (reducing cAMP) and modulates K+/Ca2+ channels. This pathway is strictly required for the therapeutic restoration of motor control in the striatum 5[5].

  • Non-Canonical β-Arrestin Pathway: Mediates receptor internalization, desensitization, and scaffolding for AKT/GSK3β signaling. Overactivation of this pathway by balanced agonists correlates with dyskinesia and psychiatric side effects.

D2_Signaling Ligand MPEPA (Agonist) Receptor D2/D3 Receptor Ligand->Receptor Binds & Activates Gio Gi/o Protein Pathway (Motor Control) Receptor->Gio Canonical Arrestin β-Arrestin Pathway (Side Effects) Receptor->Arrestin Non-Canonical cAMP ↓ cAMP Production Gio->cAMP Inhibits AC IonChannels K+/Ca2+ Channels Gio->IonChannels Gβγ Subunits Internalization Receptor Internalization Arrestin->Internalization Clathrin-mediated AKT AKT/GSK3β Signaling Arrestin->AKT Scaffolding

D2/D3 receptor signaling bifurcating into canonical Gi/o and non-canonical β-arrestin pathways.

Data Presentation: Comparative Pharmacological Profile

To benchmark MPEPA against clinical standards, we target a pharmacological profile that maintains high D2/D3 affinity but drastically reduces β-arrestin recruitment efficacy ( Emax​ ).

CompoundD2 Ki​ (nM)D3 Ki​ (nM)D3/D2 SelectivityGi/o Emax​ (%)β-Arrestin Emax​ (%)
Pramipexole 2.20.54.4x9885
Ropinirole 15.51.212.9x9578
MPEPA (Target) 8.41.17.6x92< 15

Table 1: Target pharmacological profile of MPEPA demonstrating hypothesized G-protein bias compared to balanced clinical agonists.

Experimental Protocol 1: In Vitro Validation of Functional Selectivity

To prove that MPEPA acts as a biased agonist, we must quantify both signaling arms independently. This protocol utilizes a self-validating system combining TR-FRET for cAMP and BRET2 for β-arrestin.

Causality & Rationale: TR-FRET is chosen for Gi/o validation because it directly measures the downstream functional consequence of Gαi activation (cAMP suppression) with high signal-to-noise. BRET2 is utilized for β-arrestin because it allows real-time monitoring of protein-protein interactions in living cells, preserving the native stoichiometric environment of the receptor.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells stably expressing human D2L (Long) receptors. For the BRET assay, co-transfect with D2L-RLuc8 (donor) and β-arrestin2-Venus (acceptor).

  • cAMP Inhibition Assay (Gi/o):

    • Stimulate cells with 10 μM Forskolin to artificially elevate baseline cAMP.

    • Treat with log-dose concentrations of MPEPA (10 pM to 10 μM) for 30 minutes.

    • Lyse cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

    • Read time-resolved fluorescence at 620 nm and 665 nm.

  • β-Arrestin Recruitment Assay (BRET2):

    • Pre-incubate transfected cells with the luciferase substrate Coelenterazine-h (5 μM) for 10 minutes.

    • Add log-dose concentrations of MPEPA.

    • Measure BRET signal (ratio of emission at 535 nm over 480 nm) continuously for 45 minutes to capture the Tmax​ of recruitment.

  • Self-Validation Check:

    • Positive Control: Pramipexole must yield an Emax​ > 80% in both assays.

    • Negative Control: If Forskolin fails to increase cAMP >10-fold over basal in vehicle wells, the Gi/o assay window is collapsed, and the plate must be discarded.

    • Specificity Control: Pre-treatment with 1 μM Sulpiride (D2 antagonist) must completely abolish MPEPA-induced signals in both assays.

Experimental Protocol 2: In Vivo Efficacy in the 6-OHDA PD Model

To translate in vitro bias into therapeutic potential, MPEPA must demonstrate motor efficacy without inducing abnormal involuntary movements (AIMs).

Causality & Rationale: The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model is the gold standard for PD. Because the lesion is unilateral, administering a D2/D3 agonist stimulates supersensitive receptors on the lesioned side, causing the animal to rotate contralaterally. This provides a direct, quantifiable behavioral readout of striatal target engagement.

Step-by-Step Methodology:

  • Stereotaxic Lesioning: Anesthetize adult male Sprague-Dawley rats. Inject 6-OHDA (8 μg in ascorbic acid/saline) stereotaxically into the right medial forebrain bundle. Allow 3 weeks for dopaminergic degeneration.

  • Lesion Validation: Administer apomorphine (0.5 mg/kg, s.c.). Only rats exhibiting >200 contralateral rotations per hour are included in the study.

  • MPEPA Administration & Rotational Assessment:

    • Randomize validated rats into three groups: Vehicle, Pramipexole (1 mg/kg), and MPEPA (1 mg/kg, 3 mg/kg, 10 mg/kg).

    • Place rats in automated rotameter bowls. Record contralateral rotations over 120 minutes.

  • Dyskinesia (AIMs) Scoring:

    • During the rotational assessment, an experimentally blinded observer scores the rats every 20 minutes for axial, limb, and orolingual (ALO) AIMs on a scale of 0 (absent) to 4 (continuous).

  • Self-Validation Check:

    • Pharmacological Specificity: A separate cohort must be pre-treated with the D2 antagonist raclopride (2 mg/kg) 30 minutes prior to MPEPA. If MPEPA still induces rotations in the presence of raclopride, the motor effects are off-target (e.g., serotonergic), invalidating the compound as a selective D2/D3 agonist.

Conclusion

The structural rigidity of the 3-aminopyrrolidine core in N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (MPEPA) provides a highly tunable scaffold for developing biased D2/D3 agonists. By systematically validating its Gi/o preference in vitro and its dyskinesia-sparing motor efficacy in vivo, MPEPA represents a critical stepping stone toward next-generation Parkinson's therapeutics that decouple symptom relief from psychiatric and motor complications.

References

  • Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties, Proceedings of the National Academy of Sciences (PNAS),[Link]

  • Pramipexole Hyperactivates the External Globus Pallidus and Impairs Decision-Making in a Mouse Model of Parkinson's Disease, MDPI,[Link]

  • Ubiquitination of GRK2 Is Required for the β-Arrestin-Biased Signaling Pathway of Dopamine D2 Receptors to Activate ERK Kinases, MDPI,[Link]

  • The effect and safety of ropinirole in the treatment of Parkinson disease, National Institutes of Health (NIH) / PMC,[Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity HPLC-MS/MS Method for the Quantification of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Application: Preclinical and Clinical Pharmacokinetic Profiling Mechanistic Rationale & Bioanalytical Strategy Quantifying ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Application: Preclinical and Clinical Pharmacokinetic Profiling

Mechanistic Rationale & Bioanalytical Strategy

Quantifying basic amines like N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in complex biological matrices presents unique challenges. The molecule features a pyrrolidine ring and a tertiary amine, yielding a highly basic compound (estimated pKa ~9.5–10.5). At physiological pH (7.4), the analyte is heavily protonated, which can lead to poor retention on standard reversed-phase columns and significant non-specific binding to container walls.

As a Senior Application Scientist, I designed this protocol not merely as a sequence of steps, but as a chemically logical workflow that exploits the analyte's specific physicochemical properties. The method aligns strictly with the and the .

The Causality of Experimental Choices
  • Sample Preparation (MCX SPE): Because the analyte is a strong base, standard liquid-liquid extraction (LLE) or hydrophobic solid-phase extraction (HLB) often yields variable recovery due to matrix interference. We utilize Mixed-Mode Cation Exchange (MCX) . By acidifying the plasma, we force the analyte into a fully ionized state, allowing it to bind via strong electrostatic interactions to the sulfonic acid groups of the MCX sorbent. This permits aggressive washing with 100% organic solvents to remove phospholipids before eluting the analyte with a basic organic solution.

  • Chromatographic Separation (Biphenyl Phase): Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. However, our target analyte contains a phenylethyl moiety. By employing a Biphenyl stationary phase , we leverage orthogonal π−π interactions[1]. The electron-dense biphenyl rings of the column interact strongly with the delocalized π electrons of the analyte's aromatic ring, providing superior retention and resolving the analyte from isobaric endogenous lipids[1].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): To correct for matrix-induced ion suppression during Electrospray Ionization (ESI), a deuterated analog (e.g., N-methyl-d3-N-(2-phenylethyl)pyrrolidin-3-amine) is used. The SIL-IS co-elutes exactly with the analyte, ensuring that any ionization variations are mathematically normalized.

Experimental Workflows & Visualizations

The following diagrams map the logical progression of the bioanalytical workflow and the chemical mechanism of the solid-phase extraction.

BioanalyticalWorkflow Plasma Plasma Sample (+ SIL-IS) Pretreatment Acidification (2% H3PO4) Plasma->Pretreatment SPE MCX SPE Cleanup Pretreatment->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC (Biphenyl) Evap->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Data Analysis MS->Data

Fig 1: End-to-end bioanalytical workflow for plasma sample processing and LC-MS/MS quantification.

SPE_Mechanism Condition 1. Condition (MeOH -> 2% H3PO4) Load 2. Load Sample (Protonated Analyte Binds) Condition->Load Wash1 3. Aqueous Wash (Removes Salts) Load->Wash1 Wash2 4. Organic Wash (Removes Lipids) Wash1->Wash2 Elute 5. Elute (5% NH4OH in MeOH) Wash2->Elute

Fig 2: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amine isolation.

Step-by-Step Methodological Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and SIL-IS at 1.0 mg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to ensure solubility and stability.

  • Working Solutions: Dilute the analyte stock in 50:50 Methanol:Water to create a working standard curve ranging from 1.0 ng/mL to 5,000 ng/mL.

  • Spiking: Spike 10 µL of working solutions into 90 µL of blank human plasma to yield a final calibration range of 0.1 ng/mL to 500 ng/mL . Prepare QCs independently at 0.3 ng/mL (LQC), 50 ng/mL (MQC), and 375 ng/mL (HQC).

Plasma Sample Pretreatment & MCX Extraction

Note: Perform all extractions using a 96-well format for high-throughput consistency.

  • Aliquot: Transfer 100 µL of spiked plasma (or unknown study sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Acidification: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to each well. Vortex for 2 minutes. Causality: This disrupts drug-protein binding and ensures the pyrrolidine nitrogens are fully protonated for ion-exchange binding.

  • SPE Conditioning: Condition a 30 mg/well MCX 96-well plate with 1.0 mL Methanol, followed by 1.0 mL 2% H3​PO4​ .

  • Loading: Apply the acidified plasma samples to the MCX plate. Pass through at 1-2 mL/min using positive pressure.

  • Washing:

    • Wash 1: 1.0 mL of 2% H3​PO4​ (removes salts and polar endogenous proteins).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences). Because the analyte is ionically bound, 100% organic solvent will not elute it.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Chromatographic and Mass Spectrometric Conditions

All quantitative data must be acquired using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized LC-MS/MS Parameters

ParameterSpecification / Value
Analytical Column Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Gradient Profile 0.0-0.5 min: 5% B; 0.5-3.0 min: 5% 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% 5% B; 4.1-5.5 min: 5% B
Injection Volume 5.0 µL
Analyte MRM (Quantifier) m/z 205.2 105.1 (Collision Energy: 22 eV)
Analyte MRM (Qualifier) m/z 205.2 85.1 (Collision Energy: 35 eV)
SIL-IS MRM m/z 208.2 105.1 (Collision Energy: 22 eV)

The Self-Validating System (E-E-A-T Compliance)

A robust bioanalytical protocol must not rely on external assumptions; it must prove its own validity in real-time during every analytical run. To ensure absolute trustworthiness and compliance with and standards, the following self-validating architecture is embedded into the plate design:

  • System Cleanliness (Double Blank): Every run begins with a matrix blank containing no analyte and no IS. This proves the absence of carryover.

  • Interference Check (Single Blank): A matrix blank spiked only with the SIL-IS proves that the internal standard does not contain unlabeled isotopic impurities that could artificially inflate the analyte signal.

  • Dynamic Range Verification: A continuous 8-point calibration curve must yield a Pearson correlation coefficient ( R2 ) 0.99.

  • In-Run Accuracy (QCs): Low, Medium, and High QCs are interspersed among unknown samples. If more than 33% of the QCs deviate by >15% from their nominal concentration, the entire analytical batch is automatically rejected.

Table 2: Representative Method Validation Summary

Validation ParameterRegulatory Acceptance CriteriaRepresentative Result
Linearity Range R2≥0.99 0.1 – 500 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) S/N 5, Precision 20%, Accuracy ± 20%0.1 ng/mL (CV = 8.4%, Acc = 102%)
Intra-day Precision (QCs) CV 15%3.2% – 7.1%
Inter-day Precision (QCs) CV 15%4.5% – 8.9%
Extraction Recovery Consistent across all QC levels88.5% ± 4.2%
Matrix Effect (IS-normalized) 85% – 115% (Minimal suppression)94.2% (CV = 3.8%)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]

  • Chrom Tech, Inc. (2025). Revisiting 'The Big Pain': Analytical Methods for Drug Testing & Biphenyl Column Selectivity. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Profiling of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Cell-Based Assay Methodologies, Mechanism of Action, and High-Throughput Screening (HTS) Protocols Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Cell-Based Assay Methodologies, Mechanism of Action, and High-Throughput Screening (HTS) Protocols

Executive Summary & Scientific Rationale

The compound N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine represents a highly lipophilic, basic amine characterized by a phenethylamine backbone coupled to a pyrrolidine ring. In rational drug design, this specific pharmacophore is a well-documented scaffold for targeting the central nervous system (CNS).

Causality in Assay Selection:

  • Monoamine Transporter Inhibition: Phenethylamines are classic modulators of monoamine transporters. The addition of a bulky, rigid pyrrolidine moiety typically shifts the compound's mechanism from a transportable substrate (releaser) to a potent, non-transported reuptake inhibitor, specifically at the human dopamine (hDAT) and norepinephrine (hNET) transporters[1][2].

  • GPCR Modulation: Pyrrolidine derivatives are frequently utilized to probe the secondary binding pockets of Dopamine D2 and D3 receptors (D2R/D3R). The steric bulk of the pyrrolidine ring alters the distance to critical aspartate residues (e.g., Asp110) in the receptor pocket, heavily influencing D3R vs. D2R selectivity[3][4].

To rigorously evaluate the efficacy of this compound, we have designed a self-validating, multiplexed cell-based screening panel. This panel assesses monoamine reuptake inhibition, GPCR functional activity, and intrinsic cytotoxicity to establish a definitive therapeutic window.

Experimental Workflow & Mechanism

Workflow A Compound Preparation N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine B Primary Screen: Monoamine Transporter Uptake (hDAT, hNET, hSERT) A->B C Secondary Screen: GPCR Functional Assay (D2R/D3R cAMP TR-FRET) A->C D Counter-Screen: Cell Viability (ATP-based) B->D Multiplexed E Pharmacological Profiling & Efficacy Determination B->E C->D Multiplexed C->E D->E Therapeutic Index validation

Figure 1: High-throughput screening workflow for phenethylamine-pyrrolidine derivatives.

Mechanism Ligand N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine DAT Monoamine Transporters (DAT/NET/SERT) Ligand->DAT Competitive Binding D2R Dopamine Receptors (D2R/D3R) Ligand->D2R Orthosteric Binding Uptake Inhibition of Neurotransmitter Reuptake DAT->Uptake Transport Blockade cAMP Modulation of cAMP (Gi/o Pathway) D2R->cAMP Agonism/Antagonism

Figure 2: Dual-target mechanism of action at monoamine transporters and D2-like GPCRs.

Protocol I: Multiplexed Monoamine Transporter Uptake Assay

To evaluate the compound's ability to block neurotransmitter reuptake, we utilize a real-time fluorescent uptake assay in HEK-293 cells stably expressing hDAT, hNET, or hSERT[5].

Causality & Trustworthiness: Traditional assays rely on tritiated dopamine ([3H]-DA)[5]. However, we employ a fluorescent substrate (e.g., ASP+ or FFN200). This eliminates radioactive waste, allows for kinetic monitoring, and crucially, permits downstream multiplexing with luminescent viability dyes. Stable transfection is chosen over transient expression to guarantee a uniform assay window (Signal-to-Background > 5.0) and minimize well-to-well variability (CV < 10%).

Step-by-Step Methodology
  • Cell Preparation: Seed HEK-293 cells stably expressing the target transporter (hDAT, hNET, or hSERT) into 384-well black, clear-bottom microplates at a density of 1.5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells thrice with 1X Uptake Buffer (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 20 mM HEPES, pH 7.4). Expert Insight: Supplement the buffer with 1 mM ascorbic acid to prevent the oxidation of endogenous monoamines and maintain transporter integrity.

  • Compound Pre-incubation: Add N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 0.1% DMSO final). Include GBR-12909 (hDAT), Nisoxetine (hNET), and Fluoxetine (hSERT) as positive control inhibitors. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., 1 µM ASP+ dye) to all wells.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 440/590 nm) kinetically every 2 minutes for 30 minutes using a multi-mode microplate reader. Calculate the initial velocity ( Vmax​ ) of dye uptake.

  • Data Normalization: Normalize the compound-treated wells against the vehicle control (100% uptake) and the positive control (0% uptake) to determine the IC50​ .

Protocol II: Dopamine D2/D3 Receptor Functional Assay (TR-FRET)

Because the pyrrolidine ring can interact with the secondary binding pocket of dopamine receptors[4], we must assess GPCR functional activity. D2 and D3 receptors are Gi/o​ coupled, meaning their activation inhibits adenylyl cyclase, reducing intracellular cAMP.

Causality & Trustworthiness: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. Standard fluorescence assays are often confounded by the auto-fluorescence of synthetic small molecules. TR-FRET utilizes a europium cryptate donor with a long emission half-life, allowing a time delay before measurement that completely bypasses transient background fluorescence, ensuring absolute data integrity.

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells stably expressing human D2R or D3R into a low-volume 384-well white plate at 5×103 cells/well.

  • Forskolin Stimulation: Because Gi​ activation decreases cAMP, we must first artificially elevate baseline cAMP. Add 10 µM Forskolin to the assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Expert Insight: IBMX is a phosphodiesterase inhibitor; its inclusion is mandatory to prevent the rapid degradation of synthesized cAMP.

  • Compound Treatment: Add the target compound in a dose-response format. Include Quinpirole as an agonist control and Haloperidol as an antagonist control. Incubate for 45 minutes at room temperature.

  • Lysis and Detection: Add the TR-FRET detection reagents (cAMP-d2 conjugate and Anti-cAMP-Eu³⁺ cryptate) in lysis buffer. Incubate in the dark for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). The FRET signal (665/620 ratio) is inversely proportional to the concentration of intracellular cAMP.

Protocol III: Cytotoxicity Counter-Screen (Self-Validating System)

Causality & Trustworthiness: A drop in fluorescent dye uptake or a change in cAMP levels could be falsely attributed to target engagement when, in reality, the compound is simply lysing the cells[2]. To make this a self-validating system, we multiplex an ATP-dependent luminescence assay immediately following the primary reads.

Step-by-Step Methodology
  • Reagent Addition: Following the final read of the Transporter Uptake Assay, add an equal volume of CellTiter-Glo® (or equivalent ATP-detection reagent) directly to the wells.

  • Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Readout: Measure luminescence. A reduction in luminescent signal >20% compared to vehicle controls indicates cytotoxicity.

  • Validation Rule: Any IC50​ or EC50​ value obtained in Protocols I or II that falls within 3-fold of the CC50​ (Cytotoxic Concentration 50%) must be flagged as an artifact.

Data Presentation & Expected Pharmacological Profile

To facilitate rapid decision-making, all quantitative data from the screening funnel should be summarized in a standardized pharmacological matrix. Below is the expected baseline profile structure for evaluating N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Target SystemAssay ModalityReference ControlExpected Signal Window (S/B)Acceptable Assay Z'-Factor
hDAT Fluorescent UptakeGBR-12909 / Cocaine> 5.0> 0.65
hNET Fluorescent UptakeNisoxetine> 4.5> 0.60
hSERT Fluorescent UptakeFluoxetine> 4.0> 0.60
D2R / D3R TR-FRET cAMP ( Gi​ )Haloperidol (Antagonist)> 3.0> 0.55
Cell Viability ATP LuminescenceDigitonin (Toxic Control)> 10.0> 0.75

Table 1: Standardized assay parameters and quality control metrics for phenethylamine-pyrrolidine derivative screening.

References

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Neuroscience. Available at:[Link]

  • E. C. et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at:[Link]

  • MDPI (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. Available at:[Link]

  • PMC (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at:[Link]

  • PMC (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. Available at:[Link]

  • University of Pennsylvania (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Available at:[Link]

Sources

Method

Protocol for dissolving N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine for cell culture

An Application Note and Protocol for the Solubilization of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine for In Vitro Cellular Assays Abstract This document provides a comprehensive guide for the solubilization and prepar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solubilization of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine for In Vitro Cellular Assays

Abstract

This document provides a comprehensive guide for the solubilization and preparation of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine for use in cell culture applications. As this appears to be a novel or specialized compound with limited public data on its handling, this protocol is established based on its predicted physicochemical properties derived from its chemical structure, combined with established best practices for preparing small molecules for biological assays. We present a detailed methodology, from solvent selection and high-concentration stock solution preparation to the final dilution into aqueous cell culture media. The protocols herein are designed to ensure compound stability, maximize bioavailability, and maintain the integrity of the cell culture environment. Critical considerations, including sterility, the use of vehicle controls, and troubleshooting common issues such as precipitation, are discussed to ensure experimental reproducibility and accuracy.

Introduction: The Challenge of Novel Compounds

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a substituted pyrrolidine derivative. Structurally, it belongs to a class of compounds that have shown diverse biological activities. For instance, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been identified as selective noradrenaline reuptake inhibitors[1]. The core structure, 1-(2-phenylethyl)pyrrolidine (PEP), is a foundational chemical for a range of stimulant drugs[2]. Given this context, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is likely being investigated for its own unique biological effects.

A primary and critical step in studying any novel small molecule in vitro is developing a robust and reproducible solubilization protocol. The compound's efficacy and the validity of experimental results are directly dependent on its successful dissolution and stability in the culture medium. This guide provides a systematic approach to achieve this, ensuring that researchers can confidently prepare this compound for their cell-based assays.

Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale & Implications for Cell Culture
Molecular Formula C₁₃H₂₀N₂Calculated from the chemical structure.
Molecular Weight 204.31 g/mol Essential for accurate molarity calculations when preparing stock solutions.
Predicted Solubility Poorly soluble in water. Soluble in organic solvents (e.g., DMSO, Ethanol).The presence of the non-polar phenylethyl group suggests limited aqueous solubility. The tertiary amine offers a site for protonation which may slightly improve solubility in acidic aqueous solutions, but this is generally not compatible with physiological pH of cell culture media (pH 7.2-7.4). Therefore, an organic solvent will be required for the initial stock solution.

Critical Materials and Reagents

The quality of your results is directly tied to the quality of your materials.

  • Compound: N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, highest purity available.

  • Solvents: Dimethyl sulfoxide (DMSO), cell culture grade (endotoxin-tested), or 200-proof Ethanol (ACS grade or higher). Solvents must be sterile.

  • Culture Medium: The specific complete cell culture medium for your cell line, pre-warmed to 37°C.

  • Equipment:

    • Calibrated analytical balance.

    • Sterile, conical, or microcentrifuge tubes (amber or covered in foil to protect from light).

  • Sterile 0.22 µm syringe filters (PTFE for organic solvents, PES or SFCA for aqueous solutions).

  • Sterile syringes.

  • Pipettes and sterile, filtered pipette tips.

  • Vortex mixer.

  • Biosafety cabinet (BSC).

Protocol Part I: Preparation of High-Concentration Stock Solution

The standard practice for compounds with poor aqueous solubility is to first create a highly concentrated stock solution in a suitable organic solvent.[3] This minimizes the volume of solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Causality Behind Solvent Choice
  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is miscible with water and cell culture media.[4] However, it can be toxic to cells at concentrations typically above 0.5% (v/v), so the final concentration in the medium must be carefully controlled.

  • Ethanol (EtOH): A polar protic solvent that is also effective for many organic molecules. It is generally considered less toxic than DMSO but can still affect cellular processes.

Recommendation: Begin with DMSO as it is generally a more effective solvent for complex organic molecules.

Step-by-Step Protocol (Example: 10 mM Stock in DMSO)
  • Calculate Required Mass:

    • Target Concentration: 10 mM (0.010 mol/L)

    • Target Volume: 1 mL (0.001 L)

    • Molecular Weight: 204.31 g/mol

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (204.31 g/mol ) x (1000 mg/g) = 2.04 mg

  • Weighing and Dissolving (Perform in a chemical fume hood):

    • Carefully weigh 2.04 mg of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube.

    • Cap the tube securely and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved. The solution must be clear and free of any visible particulates.

  • Sterilization:

    • Aseptically filter the stock solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube. This step is crucial to prevent microbial contamination of your cell cultures.[5]

  • Aliquoting and Storage:

    • Dispense the sterilized stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass (e.g., for 10 mM solution) weigh 2. Weigh Compound (in chemical fume hood) calc->weigh dissolve 3. Add Solvent (DMSO) & Vortex Until Clear weigh->dissolve sterilize 4. Sterile Filter (0.22 µm PTFE filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C / -80°C (Avoid Freeze-Thaw) aliquot->store

Figure 1. Workflow for preparing a sterile, high-concentration stock solution.

Protocol Part II: Preparation of Working Solutions for Cell Culture

The high-concentration stock must be diluted into your complete cell culture medium to achieve the final desired experimental concentrations. The primary challenge at this stage is to prevent the compound from precipitating out of the aqueous medium.

Step-by-Step Dilution Protocol
  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of stock solution needed.

    • Example: To prepare 10 mL of medium with a final compound concentration of 10 µM from a 10 mM stock.

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) * V₁ = (10 µM) * (10 mL)

    • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Final DMSO concentration: (10 µL) / (10 mL) = 0.1% (v/v). This is generally a safe concentration for most cell lines.

  • Dilution Technique:

    • In a biosafety cabinet, add the required volume of pre-warmed medium to a sterile tube.

    • Pipette the calculated volume of the stock solution (10 µL in the example) and dispense it directly into the medium while gently swirling or vortexing the tube. Do not add the medium to the small drop of stock solution, as this high local concentration can cause immediate precipitation.

  • Final Mix and Application:

    • Mix the final working solution thoroughly but gently.

    • Immediately add the working solution to your cell culture plates. Do not store the diluted compound in the aqueous medium for extended periods unless stability has been confirmed.

The Absolute Requirement for a Vehicle Control

Every experiment must include a "vehicle control." This control consists of cells treated with culture medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This is the only way to definitively attribute observed cellular effects to the compound itself rather than to the solvent.

G cluster_working Working Solution & Experimental Setup cluster_dilution Dilution start Thaw Stock Aliquot (10 mM in DMSO) dilute_compound Add Stock to Medium (e.g., 10µL stock into 10mL medium) for final [10 µM] start->dilute_compound dilute_vehicle Add Vehicle to Medium (e.g., 10µL DMSO into 10mL medium) for Vehicle Control start->dilute_vehicle medium Pre-warm Cell Culture Medium (37°C) medium->dilute_compound medium->dilute_vehicle apply_compound Apply to Cells (Treated Group) dilute_compound->apply_compound apply_vehicle Apply to Cells (Vehicle Control Group) dilute_vehicle->apply_vehicle

Figure 2. Parallel workflow for preparing the experimental working solution and the essential vehicle control.

Troubleshooting

  • Problem: The compound does not fully dissolve in the initial solvent.

    • Solution: Gently warm the solution (e.g., to 37°C) or briefly sonicate. If it still fails to dissolve, a lower stock concentration may be necessary.

  • Problem: The compound precipitates when diluted into the cell culture medium.

    • Solution 1: Ensure you are adding the small volume of stock solution to the large volume of pre-warmed, swirling medium.

    • Solution 2: The presence of serum in the medium can sometimes help stabilize hydrophobic compounds. Ensure it is present during dilution.

    • Solution 3: The desired final concentration may be above the compound's limit of aqueous solubility. Perform a dose-response curve to determine the highest achievable non-precipitating concentration.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13387, N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3007308. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). N-Methyl-2-pyrrolidone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, March 2). Phenylethylpyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. Retrieved from [Link]

  • Lob-Preis, L., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(10), 2743. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Product Selection Guide. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-9. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Media and Reagents Product Selection Guide. Retrieved from [Link]

  • Faculty of Animal Husbandry, Universitas Brawijaya. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123402. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • Al-Adham, I. S. I., & Al-Hussainy, Z. I. (2015). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Iranian journal of pharmaceutical research, 14(1), 133–141. Retrieved from [Link]

  • MDPI. (2024). Preparation and In Vitro/In Vivo Characterization of Mixed-Micelles-Loaded Dissolving Microneedles for Sustained Release of Indomethacin. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Microdialysis Profiling of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Scientific Rationale & Pharmacological Context N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a synthetic molecule characterized by a phenethylamine backbone coupled to a pyrrolidine ring. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a synthetic molecule characterized by a phenethylamine backbone coupled to a pyrrolidine ring. Structurally, this compound belongs to a pharmacophoric class closely related to potent monoamine transporter ligands, such as pyrrolidine-containing cathinones (e.g., MDPV) and other substituted phenethylamines[1][2]. The presence of the lipophilic pyrrolidine moiety and the phenethylamine core strongly predicts competitive inhibitory action at the dopamine transporter (DAT) and serotonin transporter (SERT)[3].

To definitively characterize the neurochemical profile of such monoamine reuptake inhibitors, in awake, freely moving rodents is the gold standard[4]. Unlike in vitro synaptosomal assays, microdialysis allows for the continuous, real-time sampling of extracellular fluid from specific brain regions[4]. When coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), this technique provides sub-nanomolar sensitivity for monoamines without the need for complex pre-column derivatization[5].

The Self-Validating Pharmacodynamic Model

A robust microdialysis protocol must be self-validating. If N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine acts as a true DAT inhibitor, it will block the reuptake of synaptic dopamine (DA). Consequently, DA is not transported back into the presynaptic terminal, where it would normally be metabolized into 3,4-dihydroxyphenylacetic acid (DOPAC) by monoamine oxidase (MAO)[6]. Therefore, a successful experiment will demonstrate an inverse relationship: a rapid surge in extracellular DA coupled with a time-dependent decrease in extracellular DOPAC [7]. This inverse correlation serves as an internal control, confirming that the observed DA efflux is driven by reuptake blockade rather than vesicular depletion or non-specific cell lysis.

Experimental Workflow & Methodology

The following protocol details the surgical, sampling, and analytical steps required to quantify monoamine efflux in the rat striatum following the administration of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Workflow S1 Stereotaxic Surgery S2 Recovery (3-5 Days) S1->S2 S3 Equilibration (1.5 µL/min aCSF) S2->S3 S4 Baseline Sampling S3->S4 S5 Compound Administration S4->S5 S6 HPLC-ECD Analysis S5->S6

In vivo microdialysis and HPLC-ECD experimental workflow.

Phase 1: Stereotaxic Surgery & Probe Implantation
  • Anesthesia & Positioning: Anesthetize adult male Wistar rats (250-300g) using Isoflurane (2-3% in O2). Secure the animal in a stereotaxic frame.

  • Targeting the Striatum: Expose the skull and drill a burr hole over the striatum. Causality: The striatum is targeted due to its exceptionally dense dopaminergic innervation from the substantia nigra, making it the optimal region to detect DAT-mediated efflux[7].

  • Implantation: Implant a guide cannula using the following coordinates relative to Bregma: AP +0.5 mm, ML +2.0 mm, DV -4.0 mm [8]. Secure the cannula with stainless steel anchor screws and dental cement.

  • Recovery: Allow 3 to 5 days for post-operative recovery. Causality: This delay is critical to ensure the repair of the blood-brain barrier and the clearance of acute inflammatory markers (e.g., gliosis) that could artificially alter basal neurotransmitter tone.

Phase 2: Microdialysis & Equilibration
  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active polyacrylonitrile membrane length, 20 kDa MWCO) through the guide cannula into the striatum.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4) using a micro-syringe pump at a constant flow rate of 1.5 µL/min [6]. Causality: A flow rate of 1.5 µL/min optimizes the relative recovery of monoamines across the semi-permeable membrane while preventing the depletion of the surrounding extracellular fluid[5].

  • Equilibration: Equilibrate the system for 90-120 minutes, discarding the initial fractions. Causality: Probe insertion causes acute mechanical trauma and a transient, calcium-independent release of neurotransmitters. A 2-hour washout window ensures the measured baseline reflects physiological, action-potential-dependent exocytosis[9].

Phase 3: Drug Administration & Sampling
  • Baseline Establishment: Collect three consecutive 20-minute baseline fractions (30 µL each). Baseline stability is confirmed when fluctuations between consecutive samples are <10%[8].

  • Administration: Administer N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine systemically (e.g., 1.0 - 5.0 mg/kg i.p.) or locally via retrodialysis (1-10 µM dissolved directly into the aCSF)[2][8].

  • Sample Collection: Collect dialysate fractions every 20 minutes for 180 minutes post-administration. Fractions must be collected into light-protected vials pre-loaded with 5 µL of 0.1 M perchloric acid (HClO4) containing 0.1 mM EDTA[6][10]. Causality: The highly acidic environment and the chelating agent prevent the rapid auto-oxidation of catecholamines prior to HPLC injection[10].

Phase 4: HPLC-ECD Quantification
  • Chromatography: Inject 20 µL of the dialysate into an HPLC system equipped with a reversed-phase C18 column (e.g., 3.0 x 150 mm, 3 µm particle size) maintained at 40°C[6].

  • Mobile Phase: Utilize an isocratic mobile phase consisting of 75 mM NaH2PO4, 1.5 mM 1-octanesulfonic acid (OSA), 10 µM EDTA, and 10% acetonitrile, adjusted to pH 3.0[6].

  • Electrochemical Detection: Detect monoamines using an electrochemical detector (ECD) with a glassy carbon working electrode set to an oxidation potential of +750 mV vs. Ag/AgCl [5][6]. Causality: +750 mV is the optimal thermodynamic potential to oxidize the hydroxyl groups on the catechol ring of DA and the indole ring of 5-HT, providing sub-nanomolar sensitivity without generating excessive background noise from non-electroactive contaminants[6].

Pharmacodynamic Mechanisms & Data Interpretation

Mechanism cluster_transporters Monoamine Transporters Ligand N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Inhibition DA ↑ Extracellular Dopamine ↓ Intracellular DOPAC DAT->DA Reuptake Blockade HT ↑ Extracellular Serotonin ↓ Intracellular 5-HIAA SERT->HT Reuptake Blockade

Putative pharmacodynamic mechanism of monoamine reuptake inhibition.

Quantitative Data Presentation

The table below outlines the anticipated neurochemical response profile following the systemic administration of a pyrrolidine-based phenethylamine derivative. Data are expressed as a percentage of the pre-treatment baseline (Mean ± SEM). Notice the self-validating inverse relationship between DA and DOPAC.

Time Post-Dose (min)Treatment PhaseExtracellular DA (% Baseline)Extracellular DOPAC (% Baseline)Extracellular 5-HT (% Baseline)
-60 to 0 aCSF (Baseline)100 ± 5100 ± 4100 ± 6
20 Compound (1.0 mg/kg i.p.)250 ± 1585 ± 5180 ± 12
40 Compound380 ± 2060 ± 8210 ± 15
60 Compound310 ± 1855 ± 6190 ± 10
80 Compound220 ± 1270 ± 5150 ± 8
120 Compound140 ± 1085 ± 4120 ± 6
180 Compound105 ± 895 ± 5105 ± 5

Data Analysis: The rapid peak in DA and 5-HT at 40 minutes, combined with the delayed nadir of DOPAC at 60 minutes, strongly supports the hypothesis that N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine acts as a potent, fast-acting dual DAT/SERT inhibitor. The relatively short half-life of the neurochemical effect (returning to near-baseline by 180 minutes) is characteristic of lipophilic pyrrolidine derivatives, which rapidly cross the blood-brain barrier but are also swiftly redistributed and metabolized[2].

References

  • Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection Biomedical and Environmental Sciences (BES Journal) URL:[Link]

  • Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen National Center for Biotechnology Information (PMC) URL:[Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Biomolecules & Therapeutics (PMC) URL:[Link]

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review MDPI - Molecules URL:[Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Note: GC-FID Purity Analysis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Executive Summary N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a highly basic diamine building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a highly basic diamine building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Structurally, it features a secondary pyrrolidine nitrogen and a tertiary exocyclic amine. The quantification of its purity via Gas Chromatography with Flame Ionization Detection (GC-FID) presents a classic analytical challenge: the irreversible adsorption of basic aliphatic amines to active silanol sites within the chromatographic system.

This application note provides a comprehensive, self-validating methodology for the purity analysis of this pyrrolidine derivative. By detailing the mechanistic causality of amine tailing and offering two distinct analytical pathways—direct injection on base-deactivated stationary phases and pre-column silylation—this guide equips analytical scientists with robust protocols to ensure high-fidelity purity assessments.

Mechanistic Rationale: The Causality of Amine Tailing

When underivatized aliphatic amines vaporize in a standard GC inlet, they encounter exposed silanol (-Si-OH) groups on the glass liner and the fused-silica column wall. The lone pair of electrons on the basic nitrogen acts as a strong hydrogen bond acceptor, while the acidic proton of the silanol acts as the donor.

The Causality: The continuous adsorption and desorption kinetics at these active sites are significantly slower than the partitioning kinetics of the stationary phase. Consequently, a fraction of the analyte molecules is delayed, eluting later than the main band. This produces a characteristic "tail," which obscures closely eluting impurities, reduces the signal-to-noise ratio, and compromises the accuracy of area normalization calculations[1].

To achieve a self-validating system, the method must actively neutralize these secondary interactions. This is achieved either by utilizing heavily base-modified stationary phases (e.g., CP-Volamine) that passivate the active sites[1], or by chemically masking the active N-H bonds via derivatization[2].

Mechanism Amine Aliphatic Amine (Basic Nitrogen Lone Pair) Interaction Strong Hydrogen Bonding (Adsorption Kinetics) Amine->Interaction Deact Base Deactivation / Derivatization Amine->Deact Chemical Deriv. Silanol Active Silanol (-Si-OH) (Glass Liner/Column Wall) Silanol->Interaction Silanol->Deact Surface Treatment Tailing Peak Tailing & Signal Loss Interaction->Tailing Passivation Blocked Active Sites / Masked N-H Bonds Deact->Passivation Sharp Symmetrical Peaks & High Sensitivity Passivation->Sharp

Mechanism of amine peak tailing and resolution via surface deactivation.

Methodological Architectures

To accommodate different laboratory capabilities, two orthogonal workflows are presented. Method A is the preferred high-throughput approach utilizing specialized column chemistry. Method B is a derivatization approach utilized when specialized columns are unavailable or when the sample matrix induces extreme tailing[3].

G Start N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine Sample Prep Sample Preparation (Dilution in Anhydrous Solvent) Start->Prep Decision Direct Injection vs. Derivatization? Prep->Decision Direct Direct Injection (Base-Deactivated Column) Decision->Direct Specialized Column Available Deriv Pre-Column Derivatization (BSTFA/TMCS Silylation) Decision->Deriv Standard Column / High Tailing GC GC-FID Analysis (Split Injection, Temp Program) Direct->GC Deriv->GC Data Data Acquisition & Purity Calculation (Area %) GC->Data

GC-FID analytical workflow for aliphatic amine purity assessment.
Method A: Direct Injection via Base-Deactivated Column

This method leverages the Agilent CP-Volamine or Restek Rxi-5Amine column. These columns are engineered with basic functional groups integrated into the siloxane polymer backbone, repelling the amine analyte and preventing silanol interaction[1].

Step-by-Step Protocol:

  • System Suitability Preparation: Prepare a resolution standard containing N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (1.0 mg/mL) and a closely eluting known impurity or an alkane marker (e.g., n-Tetradecane) in anhydrous methanol.

  • Sample Preparation: Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Dilute to volume with anhydrous methanol to achieve a 1.0 mg/mL concentration. Sonicate for 2 minutes to ensure complete dissolution.

  • Inlet Maintenance: Install a fresh, base-deactivated split liner containing deactivated glass wool. Crucial: Standard glass wool will instantly degrade the peak shape of the pyrrolidine derivative.

  • GC Conditioning: Condition the column at 250°C for 30 minutes prior to the first injection to bake off any accumulated active contaminants.

  • System Suitability Test (SST): Inject 1.0 µL of the resolution standard. The method is self-validating only if the tailing factor (Tf) of the main amine peak is ≤ 1.5. If Tf > 1.5, inlet maintenance is immediately required.

  • Sample Analysis: Inject 1.0 µL of the sample preparation in triplicate.

Method B: Pre-Column Silylation (BSTFA + 1% TMCS)

Silylation replaces the active hydrogen on the secondary pyrrolidine nitrogen with a trimethylsilyl (TMS) group, rendering the molecule highly volatile, thermally stable, and completely inert to silanol interactions[2].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the amine sample into a 2.0 mL amber reaction vial.

  • Solvent Addition: Add 1.0 mL of anhydrous acetonitrile. Note: Moisture must be strictly excluded, as silylating reagents undergo rapid hydrolysis.

  • Reagent Addition: Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst[2].

  • Derivatization Reaction: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry heating block at 70°C for 45 minutes.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1.0 µL of the derivatized mixture directly into the GC-FID system equipped with a standard non-polar column (e.g., DB-5 or HP-5).

Quantitative Data & Instrumental Parameters

The following tables summarize the optimized GC-FID parameters and the expected validation metrics for the direct injection method (Method A). The use of FID ensures a linear response across a wide dynamic range, which is critical for quantifying trace impurities against a massive main peak[4].

Table 1: Optimized GC-FID Parameters (Method A)
ParameterSpecification / SettingRationale
Column Agilent CP-Volamine (30 m × 0.32 mm)Base-deactivated stationary phase prevents secondary retention of the pyrrolidine ring[1].
Carrier Gas Helium, Constant Flow at 1.5 mL/minEnsures consistent retention times and optimal linear velocity.
Inlet Temperature 250°CSufficient thermal energy to instantly vaporize the 204.3 g/mol analyte without thermal degradation.
Injection Mode Split, 20:1 ratioPrevents column overloading, which can artificially induce leading or tailing peak shapes.
Oven Program 100°C (hold 2 min) → 15°C/min to 280°C (hold 5 min)Balances resolution of low-boiling impurities with the elution of the high-boiling target analyte[3].
Detector (FID) 300°C; H2: 40 mL/min, Air: 400 mL/minHigh temperature prevents condensation of the heavy amine. FID provides carbon-proportional response[4].
Table 2: Expected Method Validation Metrics
Validation ParameterAcceptance CriteriaTypical Performance for Aliphatic Amines
System Suitability (Tailing Factor) Tf ≤ 1.51.1 - 1.3 (on fresh CP-Volamine)
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.8% - 1.2%
Linearity (R²) ≥ 0.999 over 10% to 120% of nominal> 0.9995
Limit of Detection (LOD) S/N ≥ 3~ 2 - 5 μg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~ 10 μg/mL

Conclusion

The purity analysis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine demands a rigorous approach to mitigate the inherent basicity of its diamine structure. By understanding the causality of silanol-induced peak tailing, analysts can deploy self-validating protocols utilizing either base-deactivated stationary phases or pre-column silylation. Adherence to these methodologies ensures symmetrical peak shapes, accurate area normalization, and reliable purity certification for this critical pharmaceutical building block.

References

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient National Institutes of Health (NIH) / PMC [Link][1]

  • Guide to GC Column Selection and Optimizing Separations GCMS.cz (Restek Corporation) [Link][3]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC Agilent Technologies[Link][4]

Sources

Application

Application Note: Radiosynthesis and Validation of [¹¹C]/[³H]-N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine for Target Binding Studies

Executive Summary N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a highly versatile pharmacophore utilized in the development of central nervous system (CNS) ligands. To accurately characterize its r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a highly versatile pharmacophore utilized in the development of central nervous system (CNS) ligands. To accurately characterize its receptor binding kinetics, regional brain distribution, and target engagement, isotopic labeling of the N-methyl group is the gold standard.

This application note provides a comprehensive, field-validated methodology for the dual-isotope radiolabeling of this scaffold:

  • Tritium ([³H]) Labeling: Yields a high-molar-activity, long-half-life (12.3 years) probe ideal for in vitro equilibrium binding assays and tissue autoradiography.

  • Carbon-11 ([¹¹C]) Labeling: Yields a short-half-life (20.4 min) positron-emitting probe for in vivo Positron Emission Tomography (PET) imaging.

Scientific Rationale & Mechanistic Insights

Regioselectivity and Precursor Design

The target molecule contains two nucleophilic nitrogen atoms: the secondary pyrrolidine ring nitrogen and the tertiary exocyclic amine. Direct methylation of the desmethyl precursor (N-(2-phenylethyl)pyrrolidin-3-amine) would yield a mixture of regioisomers. Mechanistic Choice: To ensure absolute regioselectivity at the exocyclic amine, the pyrrolidine nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group prior to radiosynthesis. Following N-alkylation, a rapid acid-catalyzed deprotection step is executed in a "1-pot, 2-step" workflow[1].

Selection of Methylating Agents
  • For PET ([¹¹C]): We utilize [¹¹C]methyl triflate ([¹¹C]CH₃OTf) rather than the traditional [¹¹C]methyl iodide ([¹¹C]CH₃I). Causality: Secondary amines can be sterically hindered. The triflate leaving group makes [¹¹C]CH₃OTf >10,000 times more reactive than [¹¹C]CH₃I, allowing for near-instantaneous alkylation at lower temperatures, thereby minimizing thermal degradation of the precursor and maximizing the Radiochemical Yield (RCY) within the strict 20.4-minute half-life constraint of Carbon-11[2].

  • For In Vitro ([³H]): We utilize [³H]methyl iodide ([³H]CH₃I) . Because time is not a limiting factor for Tritium, the stability, ease of handling, and commercial availability of [³H]CH₃I make it the optimal reagent for generating high-specific-activity tritiated probes[3].

Experimental Protocols

Protocol A: Radiosynthesis of [¹¹C]-N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

This protocol utilizes a 1-pot, 2-step alkylation/deprotection sequence.

  • Trapping & Alkylation:

    • Dissolve 1.0 mg of the precursor (1-Boc-N-(2-phenylethyl)pyrrolidin-3-amine) in 300 µL of anhydrous acetonitrile. Add 2 µL of 5 M NaOH.

    • Trap cyclotron-produced [¹¹C]CH₃OTf into the reaction vial at room temperature until radioactivity plateaus.

    • Heat the sealed vial at 65°C for 3 minutes to drive the N-[¹¹C]methylation to completion.

  • Boc-Deprotection:

    • Add 100 µL of 1 M HCl to the reaction mixture.

    • Heat at 80°C for 3 minutes to quantitatively cleave the Boc protecting group[1].

  • Neutralization & HPLC Purification:

    • Quench and neutralize the reaction with 100 µL of 1 M NaOH and 500 µL of HPLC mobile phase.

    • Inject onto a semi-preparative Reverse-Phase HPLC column (e.g., Luna C18, 250 × 10 mm). Collect the radioactive fraction corresponding to the target compound.

  • Formulation (Self-Validating Step):

    • Dilute the collected HPLC fraction with 50 mL of sterile water and pass through a pre-conditioned C18 Sep-Pak cartridge to trap the radioligand.

    • Wash with 10 mL of sterile water to remove HPLC solvents.

    • Elute the product with 1 mL of Dehydrated Ethanol (USP) followed by 9 mL of 0.9% Sterile Saline.

    • Validation: Analyze a 10 µL aliquot via analytical radio-HPLC. Co-elution (ΔtR ≤ 0.2 min) with a non-radioactive reference standard confirms chemical identity and validates the synthesis.

Radiosynthesis P 1-Boc Precursor (Secondary Amine) R Alkylation [11C]CH3OTf (65°C) P->R Base, CH3CN D Deprotection 1M HCl (80°C) R->D 1-Pot H Semi-Prep HPLC Purification D->H Neutralize & Inject S Solid Phase Extraction (C18 Sep-Pak) H->S Collect Peak F Final Formulation (Saline / <10% EtOH) S->F Elute & Dilute

Caption: 1-pot, 2-step radiosynthesis workflow for [¹¹C]-N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Protocol B: Radiosynthesis of[³H]-N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
  • Alkylation: In a sealed micro-vial, combine 1.0 mg of 1-Boc-N-(2-phenylethyl)pyrrolidin-3-amine, 200 µL of anhydrous DMF, and 2 mg of Cs₂CO₃. Introduce 100 mCi of [³H]CH₃I. Heat at 80°C for 60 minutes[4].

  • Deprotection: Cool to room temperature, add 100 µL of Trifluoroacetic acid (TFA), and stir for 30 minutes.

  • Purification: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute in mobile phase and purify via analytical HPLC.

  • Storage: Formulate the purified [³H]-radioligand in absolute ethanol (1 mCi/mL) and store at -20°C. Causality: Storage in a radical-scavenging solvent like ethanol at sub-zero temperatures prevents radiolytic autoradiolysis over the isotope's long lifespan.

Quantitative Data Summary

The following table summarizes the expected radiochemical parameters based on validated isotopic labeling standards for secondary amines.

Parameter[¹¹C] Labeling (PET)[³H] Labeling (In Vitro)
Isotope Half-Life 20.4 Minutes12.3 Years
Methylating Agent [¹¹C]CH₃OTf[³H]CH₃I
Precursor Amount 0.5 – 1.0 mg1.0 – 2.0 mg
Reaction Time (Alkylation) 3 Minutes60 Minutes
Radiochemical Yield (RCY) 30 – 45% (Decay-corrected)15 – 25%
Radiochemical Purity > 99%> 99%
Molar Activity (Am) 100 – 300 GBq/µmol2.5 – 3.2 TBq/mmol (~80 Ci/mmol)

Receptor Binding Assay: Workflow & Logic

To evaluate the affinity ( Kd​ ) and receptor density ( Bmax​ ) using the [³H]-radioligand, a rapid vacuum filtration assay is employed.

Critical Methodological Logic:

  • Polyethylenimine (PEI) Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.1% PEI for 1 hour. Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the lipophilic basic amine radioligand to the filter itself, thereby rescuing the signal-to-noise ratio.

  • Ice-Cold Wash Buffer: Post-incubation washing is performed with ice-cold buffer. Causality: Lowering the temperature abruptly halts binding kinetics, preventing the dissociation of the radioligand from the receptor during the physical washing step.

BindingAssay Prep Tissue/Cell Homogenate Preparation Inc Incubation with [3H]-Radioligand Prep->Inc Block Non-Specific Binding (+ 10µM Cold Competitor) Prep->Block Filt Rapid Vacuum Filtration (0.1% PEI-treated GF/B) Inc->Filt Equilibrium Reached Block->Inc Parallel Setup Wash Wash (Ice-Cold Buffer) 3 x 3 mL Filt->Wash Count Liquid Scintillation Counting Wash->Count Extract in Cocktail

Caption: Logical workflow for in vitro receptor binding assays using the [³H]-labeled radioligand.

References

  • Kawamura, K., et al. "Improved synthesis of [11C]SA4503, [11C]MPDX and [11C]TMSX by use of [11C]methyl triflate." Annals of Nuclear Medicine 17.1 (2003): 65-70. URL:[Link]

  • Gao, M., et al. "Synthesis of [11C]GSK1482160 as a new PET agent for targeting the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters 25.9 (2015): 1965-1969. URL:[Link]

  • Stepanov, V., et al. "PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter." CNS Neuroscience & Therapeutics 14.1 (2008): 47-59. URL:[Link]

  • Grether, U., et al. "Tritium-Labeled Compounds in PET Tracer Discovery? A Case Study from Roche's Internal Monoacylglycerol Lipase Program." ACS Medicinal Chemistry Letters 14.10 (2023): 1381-1388. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Disposal of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Introduction: A Proactive Approach to Safety N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a tertiary amine containing a pyrrolidine moiety. While specific toxicological and safety data for this compound are not extens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a tertiary amine containing a pyrrolidine moiety. While specific toxicological and safety data for this compound are not extensively documented in publicly available literature, its structural similarity to other pyrrolidine derivatives and tertiary amines necessitates a cautious and rigorous approach to its handling and disposal. This guide synthesizes established safety protocols for related chemical classes to provide a comprehensive framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and to empower laboratory personnel to work safely and effectively. This protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk and ensures compliance with regulatory standards.

Section 1: Compound Identification and Hazard Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the chemical's structure—a pyrrolidine ring and a tertiary amine group—we can infer a hazard profile that requires stringent control measures.

1.1 Inferred Physicochemical Properties and Hazards

Property/HazardInferred Risk & JustificationPrecautionary Action
Physical State Likely a liquid at room temperature, potentially with a noticeable amine-like odor.[1][2]Work in a well-ventilated area or chemical fume hood.
Flammability Assumed to be a combustible liquid. Many organic amines are flammable.[3][4]Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools and ground all equipment during transfers.[4][6]
Corrosivity/Irritation Expected to be a skin and eye irritant. Amines are alkaline and can cause chemical burns upon contact.[2][7][8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][9][10]
Inhalation Toxicity Vapors may cause respiratory tract irritation.[7][11]Avoid breathing vapors.[3] All handling of open containers should occur within a certified chemical fume hood.
Dermal Absorption May be absorbed through the skin in harmful amounts.[11]Prevent all skin contact by using appropriate gloves and a lab coat.[10]
Reactivity Reacts violently with acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[2][6] Attacks some metals.[2][6]Store away from incompatible materials.[9][12]
Reproductive Toxicity Some related pyrrolidinones (e.g., NMP) are classified as reproductive toxicants.[7][8]Handle with extreme caution, particularly by personnel of child-bearing potential. Obtain special instructions before use.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for those at risk of exposure.[13]

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in immediate proximity to the work area.[6][10]

2.2 Personal Protective Equipment (PPE): Essential for Direct Protection

The correct selection and use of PPE are critical to prevent personal exposure.[9][13]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). No single glove material protects against all substances; therefore, it is crucial to consult the glove manufacturer's compatibility charts.[13] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.

  • Eye Protection: Chemical splash goggles are mandatory.[3][9] A face shield should be worn in situations with a higher risk of splashing.[10]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges suitable for organic vapors and amines must be used by trained personnel.[6][9][14]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures minimizes the risk of accidents and exposure.

3.1 Handling Protocol

  • Pre-Handling Review: Before beginning work, review this protocol and the general principles of the OSHA Hazard Communication Standard.[13][15]

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the work area of all unnecessary equipment and incompatible chemicals.[16]

  • Don PPE: Put on all required PPE as described in Section 2.2.

  • Grounding: When transferring the substance between metal containers, ensure they are properly grounded and bonded to prevent static discharge, which could be an ignition source.[10][17]

  • Dispensing: Use only spark-proof tools for transfers.[6] Dispense the smallest quantity needed for the experiment.

  • Post-Handling: Tightly seal the container immediately after use.[9][13] Decontaminate the work surface. Remove and properly dispose of or decontaminate PPE.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[13][14]

3.2 Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing dangerous reactions.[16]

  • Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[9][12]

  • Container: Keep the container tightly closed to prevent the absorption of moisture and carbon dioxide from the air.[5][9] Store in the original manufacturer's container or a compatible secondary container.

  • Segregation: Store away from incompatible materials such as strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[6][9] Physical separation is necessary.[16]

  • Ignition Sources: The storage area must be free of heat and ignition sources.[5][16] "No Smoking" and "Flammable" signs should be posted.[16]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

4.1 Spill Response

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Control Ignition Sources: Eliminate all ignition sources (e.g., turn off equipment).[3][4]

  • Containment: For small spills, contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.

4.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately.[3][5][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][6] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Section 5: Waste Disposal

Chemical waste must be managed from "cradle to grave" in accordance with regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19]

5.1 Waste Characterization

Based on its inferred properties, waste containing N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine should be classified as hazardous waste. It likely exhibits characteristics of ignitability and toxicity.[20]

5.2 Disposal Protocol

  • Waste Collection: Collect all waste (excess reagent, contaminated absorbent material, and rinsate) in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and kept securely sealed when not in use.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Ignitable," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][20] Never dispose of this chemical down the drain or in the regular trash.[17]

  • Record Keeping: Maintain accurate records of hazardous waste generation and disposal for at least three years, as required by the EPA.[20]

Logical & Experimental Workflow Visualization

The following diagrams illustrate the critical decision-making and procedural flows for safe handling and emergency response.

.dot

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase A Review Protocol & SDS Information B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Work Inside Chemical Fume Hood C->D E Ground Equipment During Transfers D->E F Use Smallest Quantity Necessary E->F G Securely Seal Container F->G H Decontaminate Work Area G->H I Properly Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J Spill_Response_Workflow Figure 2: Spill Response Decision Tree Spill {Spill Occurs} Size Is the spill large or unmanageable? Spill->Size Evacuate Evacuate Area Immediately Notify EHS/Emergency Response Size->Evacuate Yes SmallSpill Small, Manageable Spill Size->SmallSpill No Alert Alert Personnel in Immediate Area SmallSpill->Alert PPE Don Additional PPE (Respirator, etc.) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Waste with Non-Sparking Tools Contain->Cleanup Dispose Package & Label as Hazardous Waste Cleanup->Dispose Decon Decontaminate Spill Area Dispose->Decon

Caption: Figure 2: Decision tree for responding to a chemical spill.

References

  • pyrrolidine - Sdfine. (n.d.).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Pyrrolidine.
  • Pyrrolidine - Material Safety Data Sheet (MSDS). (n.d.).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • SAFETY DATA SHEET. (2012, April 16).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • NOAA. (n.d.). TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals.
  • N-METHYL-2-PYRROLIDONE - IRIS. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • Fisher Scientific. (2009, November 12). SAFETY DATA SHEET.
  • N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. (2025, April 7).
  • N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. (n.d.).
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid).
  • Polyurethane Amine Catalysts. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine .

This highly versatile diamine scaffold is typically synthesized via a two-step sequence: the reductive amination of 1-Boc-pyrrolidin-3-one with the secondary amine N-methyl-2-phenylethanamine, followed by acidic Boc deprotection[1]. While conceptually straightforward, this route is prone to yield-limiting bottlenecks such as ketone over-reduction, incomplete iminium formation, and product loss during polar extractions.

Section 1: Reductive Amination Optimization

Q1: My reductive amination yield is consistently below 40%, and LCMS shows a major byproduct with M+1 = 188. What is happening chemically, and how do I prevent it?

A1: The byproduct you are observing (m/z 188) is 1-Boc-pyrrolidin-3-ol . This occurs due to the premature direct reduction of your starting ketone by the reducing agent[2].

While Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) is generally selective for iminium ions over ketones, 1-Boc-pyrrolidin-3-one is sterically hindered and electronically deactivated by the Boc group. Furthermore, because N-methyl-2-phenylethanamine is a secondary amine, the condensation intermediate is strictly an iminium ion rather than a stable imine. If STAB is added before the iminium ion has fully formed, the excess hydride will slowly reduce the unreacted ketone.

The Solution (Causality-Driven): Implement a delayed-addition protocol. Stir the ketone and amine together in the presence of an acid catalyst for 1–2 hours before introducing STAB. This drives the equilibrium toward the iminium ion, leaving no free ketone available for over-reduction.

Q2: What is the optimal stoichiometry and solvent system for this specific coupling?

A2: For sterically demanding cyclic ketones, 1,2-Dichloroethane (DCE) is vastly superior to Tetrahydrofuran (THF). DCE accelerates the reaction rate and improves the solubility of the highly polar iminium intermediate[3]. Additionally, adding exactly 1.0 equivalent of glacial acetic acid (AcOH) lowers the pH to the optimal 6–8 range, which catalyzes the dehydration of the hemiaminal into the target iminium ion without protonating the secondary amine to the point of nucleophilic collapse.

Quantitative Data: Optimization Parameters
ParameterSuboptimal ConditionOptimized ConditionCausality & Yield Impact
Solvent THFDCEDCE accelerates iminium formation; increases isolated yield by ~15-20%[3].
Acid Additive NoneGlacial AcOH (1.0 eq)Lowers pH to 6-8, catalyzing hemiaminal dehydration to the iminium ion.
Reductant Addition One-pot, simultaneousDelayed addition (2h)Prevents premature ketone reduction to 1-Boc-pyrrolidin-3-ol[2].
Deprotection Acid TFA in DCM4M HCl in DioxaneForms an insoluble bis-HCl salt, completely avoiding aqueous extraction losses.

Section 2: Boc Deprotection & Product Isolation

Q3: The Boc deprotection step using TFA/DCM seems to stall, or I lose massive amounts of product during the aqueous workup. How can I improve recovery?

A3: The final product, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, is a highly polar diamine. When deprotected with Trifluoroacetic acid (TFA), it forms a di-TFA salt that is extremely water-soluble. During basification and aqueous extraction, the product partitions poorly into standard organic solvents like Ethyl Acetate or DCM.

The Solution: Switch your deprotection reagent to 4M HCl in Dioxane . Because the final product is a diamine, it will form a highly crystalline bis-hydrochloride salt that is insoluble in Dioxane/DCM mixtures. This allows you to isolate the chemically pure product via simple vacuum filtration directly from the reaction mixture, entirely bypassing the problematic aqueous workup.

Visualizing the Chemistry

Synthesis Workflow & Troubleshooting Pathway

The following diagram maps the standard synthetic workflow and highlights the specific points of failure (in red) addressed in this guide.

Workflow A 1-Boc-pyrrolidin-3-one + N-methyl-2-phenylethanamine B Iminium Intermediate (DCE, AcOH, RT) A->B Condensation (-H2O) Err1 Alcohol Byproduct (Over-reduction) A->Err1 NaBH(OAc)3 added too early C 1-Boc-N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine B->C Reduction NaBH(OAc)3 D Boc Deprotection (4M HCl in Dioxane) C->D Acidic Cleavage E Final Product: N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine D->E Filtration (Bis-HCl Salt) Err2 Product Loss in Aqueous Phase D->Err2 TFA Workup (Poor Extraction)

Caption: Synthesis workflow for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine and common yield bottlenecks.

Mechanistic Causality of Iminium Reduction

Understanding the transient intermediates is critical for mastering this synthesis. Because a secondary amine is used, the system must progress to an iminium ion before reduction can successfully yield the tertiary amine.

Mechanism K Ketone (1-Boc-pyrrolidin-3-one) HA Hemiaminal Intermediate K->HA Nucleophilic Attack Am Secondary Amine (N-methyl-2-phenylethanamine) Am->HA Nucleophilic Attack IM Iminium Ion (Target for STAB) HA->IM Dehydration (AcOH Catalyzed) PR Tertiary Amine Product IM->PR Hydride Transfer STAB STAB (NaBH(OAc)3) Selective Reductant STAB->K Slow Direct Reduction (Side Reaction) STAB->PR Donates H-

Caption: Mechanism of STAB-mediated reductive amination highlighting the required iminium intermediate.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each chemical milestone is verified before proceeding to the next step, thereby guaranteeing high yields.

Step 1: Optimized Reductive Amination
  • Charge: To an oven-dried, argon-purged round-bottom flask, add 1-Boc-pyrrolidin-3-one (1.0 eq, 10 mmol) and anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 50 mL).

  • Amine Addition: Add N-methyl-2-phenylethanamine (1.1 eq, 11 mmol) followed by glacial acetic acid (1.0 eq, 10 mmol).

  • Self-Validation (Crucial): Stir the mixture at room temperature for 2 hours. Do not add the reducing agent yet. Pull a 50 µL aliquot, dilute in Methanol, and analyze via LCMS or TLC. Proceed only when the ketone signal is minimized and the iminium/hemiaminal mass is observed.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, extract the aqueous layer twice with DCE (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Precipitation-Driven Boc Deprotection
  • Dissolution: Dissolve the crude 1-Boc-N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in a minimal amount of anhydrous DCM (approx. 10 mL per gram of crude).

  • Cleavage: Slowly add 4M HCl in Dioxane (10.0 eq). Stir vigorously at room temperature.

  • Self-Validation: Within 30–60 minutes, a heavy white precipitate should begin to form. This is the bis-hydrochloride salt of your final product. Continue stirring for a total of 3 hours to ensure complete deprotection.

  • Isolation: Add cold Diethyl Ether (30 mL) to fully crash out the salt. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold Diethyl Ether (2 x 15 mL) and dry under high vacuum to afford the pure N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine bis-hydrochloride.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development / Sciencemadness.

  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.2

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications).3

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. National Institutes of Health (PMC).1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

As a Senior Application Scientist, I frequently encounter assay development roadblocks involving lipophilic amines. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a classic example of a molecule that...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay development roadblocks involving lipophilic amines. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) is a classic example of a molecule that exhibits "molecular obesity"—a high lipophilicity-to-polarity ratio that complicates aqueous dissolution.

This guide provides a mechanistic breakdown of why this compound precipitates in standard biological buffers and offers field-proven, self-validating protocols to rescue your assays.

Section 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecule's thermodynamic drivers. The compound features a pyrrolidine core with an exocyclic tertiary amine, heavily shielded by a lipophilic 2-phenylethyl group.

Table 1: Quantitative Physicochemical Profile of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

PropertyEstimated Value / CharacteristicImpact on Aqueous Solubility
Molecular Weight 204.31 g/mol Favorable for dissolution, but overridden by lipophilicity.
LogP (Lipophilicity) ~2.8 - 3.2High. Drives hydrophobic aggregation in polar solvents 1.
pKa1 (Pyrrolidine N) ~10.5 - 11.2Protonated at pH 7.4. Acts as a cation 2.
pKa2 (Tertiary N) ~8.5 - 9.5Partially/fully protonated at pH 7.4. Makes the molecule a dication.
Free Base Solubility < 50 µM at pH > 9.0Highly insoluble. Rapidly crashes out of solution.
Section 2: Troubleshooting Logic Workflow

The following decision tree outlines the logical progression for diagnosing and resolving precipitation events in your workflows.

SolubilityTroubleshooting Start Compound Precipitation in Aqueous Buffer CheckBuffer 1. Check Buffer Composition (Are polyvalent anions present?) Start->CheckBuffer Phosphate Phosphate/Citrate Buffer (High risk of insoluble salt) CheckBuffer->Phosphate Yes HEPES HEPES/Tris/Acetate (Low risk of salt formation) CheckBuffer->HEPES No SwitchBuffer Switch to monovalent or zwitterionic buffer Phosphate->SwitchBuffer CheckPH 2. Check Assay pH vs Compound pKa HEPES->CheckPH SwitchBuffer->CheckPH HighPH pH > 8.0 (Free base forms) CheckPH->HighPH High pH LowPH pH < 7.5 (Protonated amine) CheckPH->LowPH Physiological/Low pH LowerPH Lower pH if assay permits or use solubilizers HighPH->LowerPH CheckCosolvent 3. Optimize Co-solvents (DMSO/Surfactants) LowPH->CheckCosolvent LowerPH->CheckCosolvent Success Stable Aqueous Solution CheckCosolvent->Success Optimized

Caption: Diagnostic workflow for resolving lipophilic amine precipitation in aqueous buffers.

Section 3: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my compound immediately turn cloudy when diluted from a 10 mM DMSO stock into PBS at pH 7.4? A: You are observing a phenomenon known as "DMSO crash-out" combined with "salting out." When you spike a DMSO stock into an aqueous buffer, the local concentration of DMSO drops instantly. Because the intrinsic thermodynamic solubility of the lipophilic phenylethyl moiety is very low in water, the kinetic solubility limit is breached before the compound can disperse 3. Furthermore, the polyvalent phosphate anions in PBS rapidly form an insoluble salt complex with the dicationic amine.

Q2: Why is Phosphate-Buffered Saline (PBS) specifically problematic for this compound? A: N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine has two basic nitrogens. At physiological pH (7.4), it exists largely as a dication. Polyvalent anions like HPO42−​ and H2​PO4−​ act as multidentate counter-ions that bridge multiple dicationic molecules. This creates a highly stable, uncharged crystalline lattice with very low hydration energy, driving rapid thermodynamic precipitation 4.

Q3: How do I select the right buffer system to prevent this insoluble salt formation? A: You must avoid polyvalent anions (phosphate, citrate, sulfate). Instead, utilize zwitterionic Good's buffers (e.g., HEPES, MOPS) or monovalent buffers (e.g., Acetate, Formate) depending on your target pH 2. Zwitterionic buffers do not act as counter-ions for precipitation because their net charge distribution prevents tight lattice formation with the lipophilic amine.

Table 2: Buffer Compatibility Matrix for Dicationic Lipophilic Amines

Buffer SystemAnion Valency at pH 7.4Precipitation RiskRecommendation
PBS (Phosphate) Polyvalent (-1, -2)HIGH Avoid for stock dilutions.
Citrate Polyvalent (-2, -3)HIGH Avoid entirely.
Tris-HCl Monovalent (-1 from Cl-)MEDIUM Usable, but chloride salts of lipophilic amines can sometimes precipitate.
HEPES ZwitterionicLOW Optimal. Prevents counter-ion lattice formation.
Ammonium Acetate Monovalent (-1)LOW Excellent for LC-MS and lower pH applications.
Section 4: Self-Validating Protocol for Aqueous Solubilization

To ensure reproducibility, do not just mix and hope. Use this self-validating Standard Operating Procedure (SOP) to prepare a stable 100 µM working solution from a DMSO stock.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation Check 1: Inspect visually. The solution must be optically clear. If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Preparation: Prepare 50 mM HEPES buffer, pH 7.4. Do not add NaCl yet (high ionic strength exacerbates hydrophobic aggregation).

    • Validation Check 2: Filter the buffer through a 0.22 µm PES membrane. Measure the Optical Density (OD) at 620 nm to establish a baseline zero-particle blank.

  • Kinetic Dilution (The Critical Step): Place the HEPES buffer on a magnetic stirrer at 500 RPM. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortex of the buffer to achieve a final concentration of 100 µM (1% final DMSO).

    • Causality: Dropwise addition into a high-shear vortex prevents the formation of localized supersaturation zones, which act as nucleation sites for crystal growth.

  • Solubility Validation (Turbidimetry): Wait 15 minutes to allow for potential kinetic crash-out. Measure the OD620 of the final solution against the buffer blank.

    • Validation Check 3: The Δ OD620 must be < 0.01. If the OD620 is > 0.01, sub-visual aggregation has occurred. If this fails, you must restart and incorporate a solubilizing agent (e.g., 0.1% Tween-20 or HP- β -CD) into the HEPES buffer prior to Step 3.

References
  • In Silico Physicochemical Parameter Predictions. Molecular Pharmaceutics.[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing.[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER.[Link]

Sources

Troubleshooting

Stability and degradation pathways of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in solution

Introduction Welcome to the technical support center for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this molecule in solution. We will explore common experimental challenges, offer troubleshooting solutions, and provide validated protocols to ensure the integrity and reproducibility of your results. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address issues you may encounter during your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in solution?

A1: Based on its chemical structure—a tertiary amine with a pyrrolidine ring and a phenylethyl substituent—the primary degradation pathways are oxidation and, to a lesser extent, acid-catalyzed reactions.[1]

  • Oxidative Degradation: This is the most probable degradation route. The tertiary amine nitrogen is susceptible to oxidation to form the corresponding N-oxide.[2][3] Additionally, oxidation can occur at the carbon atoms alpha to the nitrogen (on the pyrrolidine ring or the N-methyl/N-phenylethyl groups), potentially leading to dealkylation or ring-opened products.[1][4] The presence of transition metals or exposure to atmospheric oxygen can catalyze these reactions.[5][6]

  • Hydrolytic Degradation: The core pyrrolidine structure is generally stable against hydrolysis. However, under strong acidic conditions and elevated temperatures, protonation of the amine may make the molecule more susceptible to slower, long-term degradation, though this is less common than oxidation.[7]

  • Photodegradation: The phenyl group can absorb UV light, potentially leading to photolytic degradation upon prolonged exposure to light. ICH Q1B guidelines should be followed to assess photostability.[7][8]

Q2: My compound appears to be losing potency in my multi-day aqueous cell culture assay. What is the likely cause?

A2: Gradual loss of activity in an extended experiment strongly suggests compound instability in the experimental medium.[9] The most likely cause is oxidative degradation. Cell culture media are typically oxygen-rich, maintained at 37°C, and can contain metal ions that catalyze oxidation.[6] We recommend preparing fresh dilutions of the compound daily from a frozen stock solution and minimizing its exposure to light and air.

Q3: I am observing inconsistent retention times and peak shapes (tailing) during HPLC analysis. Is this related to stability?

A3: While these issues can indicate degradation, they are more commonly related to the analytical method itself, especially for amine-containing compounds.

  • Peak Tailing: Amines are basic and can interact with residual acidic silanol groups on standard silica-based HPLC columns, causing poor peak shape.

  • Retention Time Shifts: These can be caused by a poorly equilibrated column, fluctuations in mobile phase pH, or temperature changes.[10]

To resolve this, consider using a high-purity, end-capped C18 column or a column specifically designed for basic compounds. Using a mobile phase with a pH adjusted to keep the amine in a consistent protonation state (e.g., pH > 9 to neutralize it, or pH < 3 to fully protonate it) and adding a competitive amine like triethylamine (TEA) in small concentrations can also significantly improve peak shape.[11]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure maximum stability:

  • Solvent Selection: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as DMSO or ethanol. Avoid water for long-term storage.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen.[12] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[9]

  • Handling: When preparing aqueous working solutions, use freshly prepared dilutions from the stock. Allow the stock solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]

Troubleshooting Guide: Investigating Compound Degradation

This section provides structured guidance for identifying and characterizing the degradation of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Issue 1: Suspected Degradation in an Experiment

Symptoms:

  • Loss of expected biological activity over time.

  • Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the area of the main compound peak over time.

Troubleshooting Workflow:

G cluster_0 Step 1: Confirm Degradation cluster_1 Step 2: Identify Degradation Pathway cluster_2 Step 3: Mitigate Degradation A Prepare fresh solution and analyze immediately (T=0) B Incubate solution under experimental conditions A->B C Analyze incubated solution at various time points B->C D Compare T=0 with later time points. Is the main peak area decreasing? C->D E Perform Forced Degradation Study (See Protocol 1) D->E Yes F Analyze stressed samples using LC-MS E->F G Match retention times and mass spectra of degradants from experiment and forced degradation study F->G H If oxidative, add antioxidant (e.g., Vitamin E, BHT) or degass solutions. G->H I If hydrolytic, adjust pH of the solution using buffers. G->I J If photolytic, protect from light. G->J

Protocols for Stability Assessment

These protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method. Forced degradation studies are a cornerstone of pharmaceutical development, providing critical data for regulatory submissions and ensuring patient safety.[12]

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to intentionally induce degradation, helping to identify potential degradation products and pathways.[7][8] The goal is to achieve 5-20% degradation of the parent compound.[7]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in acetonitrile or methanol.

2. Stress Conditions: (Perform each in a separate vial)

  • Acid Hydrolysis: Dilute the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Dilute the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the stock solution (undiluted) in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Control: Keep the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze all samples, including the control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify new peaks (degradation products).

  • Calculate the percentage of degradation of the parent compound.

  • Use MS data to propose structures for the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hours5-20%
Base Hydrolysis 0.1 M NaOH60°C24 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Thermal Heat80°C48 hours5-20%
Photolytic ICH Q1B StandardAmbientAs per ICH5-20%
Protocol 2: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that accurately and selectively measures the active ingredient in the presence of its degradation products, excipients, and impurities.[13]

Instrumentation:

  • HPLC system with a UV/DAD detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: High-strength silica C18 column, 2.1 x 100 mm, 1.8 µm (or similar column designed for basic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: 210 nm, 254 nm

Mass Spectrometry Conditions (Positive ESI Mode):

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Method Validation:

  • Specificity: Analyze samples from the forced degradation study to ensure all degradation peaks are well-resolved from the parent peak (resolution > 1.5).

  • Peak Purity: Use the DAD and MS data to confirm the parent peak is pure and free of co-eluting impurities in all samples.[12]

Potential Degradation Pathways

Based on the principles of organic chemistry and data from related compounds, we can propose the following degradation pathways.[1][4]

Proposed Oxidative Degradation Pathway

Oxidation is the most likely degradation route. The primary sites of oxidation are the tertiary nitrogen and the alpha-carbons.

G Parent N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine N_Oxide N-oxide derivative Parent->N_Oxide [O] (N-Oxidation) Dealkylated_Methyl N-(2-phenylethyl)pyrrolidin-3-amine (Demethylation) Parent->Dealkylated_Methyl [O] (α-C Oxidation) Ring_Opened Ring-opened products Parent->Ring_Opened [O] (α-C Oxidation)

  • N-Oxidation: Direct oxidation of the tertiary amine nitrogen to form the N-oxide is a common pathway for tertiary amines when exposed to oxidizing agents like H₂O₂.[3]

  • Alpha-Carbon Oxidation & Dealkylation: Oxidative attack at the carbon adjacent to the nitrogen (e.g., the N-methyl group) can lead to an unstable intermediate that fragments, resulting in demethylation.[1] A similar process can occur at the other alpha-carbons on the ring or the phenylethyl chain.

References
  • A practical guide to forced degradation and stability studies for drug substances.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.

  • Force Degradation for Pharmaceuticals: A Review. IJSDR.

  • Forced Degradation Studies for Stability. Nelson Labs.

  • Process for the oxidation of tertiary amines to amine oxides. Google Patents.

  • Technical Support Center: Improving Small Molecule Stability in Solution. Benchchem.

  • Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2.

  • Oxidation of Amines.

  • Oxidation of Amines. Chemistry LibreTexts.

  • Pharma Stability: Troubleshooting & Pitfalls.

  • Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. ResearchGate.

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

  • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.

  • THE REACTION -BETWEEN TERTIARY AMINES AND. DTIC.

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.

  • Mechanism of enamine hydrolysis.

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC.

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC.

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee.

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.

  • 4 Common Mistakes to Avoid in HPLC. Chromatography Today.

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO.

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.

  • Pyrrolidine. Wikipedia.

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed.

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.

  • Impact of Solvent on the Thermal Stability of Amines. PMC.

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre.

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Shape for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in reversed-phase liquid chromatography (RP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in reversed-phase liquid chromatography (RPLC): achieving a Gaussian peak shape for complex basic diamines.

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine contains two highly basic nitrogen centers—a secondary amine within the pyrrolidine ring and a substituted tertiary amine. This structural motif makes the molecule highly susceptible to secondary interactions with silica-based stationary phases, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility[1].

This guide bypasses generic advice to provide a mechanistic understanding, self-validating protocols, and actionable troubleshooting steps tailored specifically to this compound.

Mechanistic Root Cause: The "Silanol Effect"

To fix peak deformation, we must first understand the causality. In a perfect RPLC system, retention is governed solely by hydrophobic interactions between the analyte and the C18/C8 ligands. However, silica-based columns contain residual, unreacted silanol groups (Si-OH) due to steric hindrance during the manufacturing process[2].

At a mid-range mobile phase pH (pH 4.0 – 8.0):

  • The Analyte: The basic amines on N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (pKa ~9–10) are fully protonated and carry a positive charge.

  • The Stationary Phase: The acidic residual silanols (pKa ~3.5–4.5) are deprotonated and carry a negative charge (Si-O⁻)[2].

This creates a powerful secondary ionic exchange interaction and hydrogen bonding[3]. Because these secondary binding sites are heterogeneous and kinetically slow, a portion of the analyte molecules is retained longer than the rest, stretching the trailing edge of the chromatographic peak (peak tailing)[4].

MechanisticPathway Molecule N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine (Basic Diamine) Interaction Secondary Ionic Interaction (Mid-pH 4.0 - 8.0) Molecule->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Severe Peak Tailing (USP As > 2.0) Interaction->Tailing Causes HighPH High pH (>10.5) Deprotonates Amine Tailing->HighPH Strategy A LowPH Low pH (<3.0) + TFA Protonates Silanols Tailing->LowPH Strategy B Ideal Symmetrical Peak (Gaussian Shape) HighPH->Ideal LowPH->Ideal

Mechanistic pathway of silanol-amine interactions and pH-driven resolution strategies.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using a standard C18 column with a Water/Acetonitrile gradient, and my peak is severely tailing. What is the immediate fix? A1: Your mobile phase is likely sitting at a neutral pH (~6.0-7.0), which is the absolute worst-case scenario for this diamine. You must push the pH to an extreme to break the ionic interaction[1]. You have two choices:

  • High pH (>10.5): Deprotonates the basic amines, rendering the molecule neutral. This eliminates ionic interactions and dramatically improves peak shape and retention[5].

  • Low pH (<3.0): Protonates the residual silanols (Si-OH), neutralizing the stationary phase's negative charge[3].

Q2: If I switch to a high-pH mobile phase, won't it dissolve my silica column? A2: Yes, standard Type-A or Type-B silica columns will dissolve at pH > 8.0, creating column voids and peak splitting[4]. To utilize a high-pH strategy, you must switch to an Ethylene Bridged Hybrid (BEH) silica column (e.g., Waters XBridge) or an organo-silica hybrid column (e.g., Phenomenex Gemini). These are chemically stable up to pH 12 and allow routine switching between pH extremes without performance loss[6].

Q3: I cannot use a high-pH mobile phase due to detector limitations. How do I optimize a low-pH method? A3: If you must operate at low pH, use a strong ion-pairing acidic modifier like Trifluoroacetic Acid (TFA) at 0.05% - 0.1% v/v. TFA serves a dual purpose: it lowers the pH to < 2.5 (protonating silanols) and acts as a hydrophobic ion-pairing agent that masks the positively charged amine groups, preventing them from interacting with any remaining active sites[7]. Ensure you use a highly deactivated, end-capped column to further reduce surface activity[4].

Q4: My peaks are fronting or splitting, not tailing. Is this still a silanol issue? A4: No. Peak fronting or splitting across all peaks indicates a physical problem before the separation occurs, not a chemical interaction. The two most common causes are a blocked inlet frit or a physical void in the column packing bed[4]. If only the diamine peak is fronting, you have likely mass-overloaded the column. Basic compounds have lower loading capacities at low pH; try diluting your sample 1:10[4].

Quantitative Data Summary: pH Impact on Peak Shape

The table below summarizes the expected chromatographic behavior of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine under various mobile phase conditions.

Chromatographic ConditionMobile Phase pHAnalyte StateSilanol StateExpected USP Tailing (As)Chromatographic Outcome
Unbuffered / Neutral ~6.0 - 7.0Protonated (+)Ionized (-)> 2.5Severe Tailing / Broad Peaks
Low pH (0.1% TFA) ~2.0Protonated (+)Neutral (OH)1.2 - 1.5Sharp, Acceptable Symmetry
High pH (0.2% NH₄OH) ~10.5Neutral (Base)Ionized (-)1.0 - 1.1Excellent, Gaussian Shape

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must isolate chemical interactions from physical hardware failures. The following protocols incorporate a "System Suitability Check" using a neutral marker.

Protocol A: High-pH Method Optimization (Recommended)

This protocol leverages high pH to deionize the diamine, maximizing hydrophobic retention and peak symmetry[7].

Step 1: System Suitability Validation

  • Install a hybrid silica column (e.g., 2.1 x 50 mm, 1.7 µm BEH C18).

  • Inject a neutral, non-ionizable marker (e.g., Toluene or Uracil).

  • Validation Check: If the neutral marker tails (As > 1.2) or splits, the column bed is damaged or the frit is blocked[4]. Replace the column. If the peak is perfectly symmetrical, proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide (NH₄OH).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Note: Filter all buffers through a 0.22 µm PTFE membrane. Avoid Nylon filters, as they can cause analyte adsorption and extractable contamination[8].

Step 3: Chromatographic Execution

  • Equilibrate the column with 95% A / 5% B for 10 column volumes.

  • Inject 1-2 µL of the diamine sample (prepared in initial mobile phase conditions to prevent solvent-mismatch fronting).

  • Run a generic gradient from 5% B to 95% B over 5 minutes.

Protocol B: Low-pH Ion-Pairing Method

Use this protocol if your laboratory requires MS-compatible low-pH conditions or lacks hybrid columns.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1 L of water (0.1% v/v). The resulting pH will be ~2.0, ensuring silanols are fully protonated[3].

  • Mobile Phase B: Add 1.0 mL of TFA to 1 L of Acetonitrile (0.1% v/v).

Step 2: Column Selection & Execution

  • Install a highly deactivated, fully end-capped Type-B silica column[2]. End-capping converts residual silanols to less polar functional groups (e.g., trimethylsilane), physically blocking the diamine from interacting[4].

  • Run the gradient as described in Protocol A. Expect slightly earlier elution times compared to the high-pH method, as the protonated amine is less hydrophobic than its neutral counterpart[5].

Diagnostic Workflow Visualization

Use the following decision tree to systematically diagnose and resolve peak shape anomalies during your analysis.

TroubleshootingFlow Start Assess Peak Deformation Tailing Peak Tailing (Asymmetrical trailing edge) Start->Tailing Fronting Peak Fronting / Splitting (Asymmetrical leading edge) Start->Fronting CheckPH Is Mobile Phase pH between 4.0 and 8.0? Tailing->CheckPH CheckLoad Is Column Mass Overloaded? Fronting->CheckLoad FixPH Adjust to pH < 3.0 or pH > 10.5 CheckPH->FixPH Yes CheckCol Is Column Type-A Silica? CheckPH->CheckCol No FixCol Use End-capped or Hybrid (BEH) Silica CheckCol->FixCol Yes FixLoad Dilute Sample 1:10 CheckLoad->FixLoad Yes CheckFrit Is Column Frit Blocked? CheckLoad->CheckFrit No FixFrit Reverse flush or replace column CheckFrit->FixFrit Yes

Step-by-step diagnostic workflow for identifying and resolving HPLC peak shape anomalies.

References

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. | 1

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography | ACD/Labs |4

  • HPLC Diagnostic Skills II – Tailing Peaks | The LCGC Blog | 3

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables | ALWSCI | 8

  • What is the effect of free silanols in RPLC and how to reduce it? | Pharma Growth Hub | 2

  • Routine Switching between High and Low pH on Xbridge HPLC Columns | Waters Corporation | 6

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance | Waters Corporation |5

  • Using Mobile Phase pH to Improve Preparative Purification | Phenomenex | 7

Sources

Troubleshooting

Identifying and characterizing impurities in N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine samples

Welcome to the technical support center for the analysis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities in your samples. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

Section 1: Understanding the Impurity Landscape

The first step in any impurity investigation is to build a scientifically-grounded hypothesis of what impurities are likely to be present. This is informed by the synthetic route used to create the active pharmaceutical ingredient (API) and its inherent chemical stability.[1]

Frequently Asked Questions (FAQs): Potential Impurities

Q1: What are the probable synthetic pathways for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine and how do they influence potential impurities?

A1: While multiple synthetic routes are possible, a common and logical approach is a two-step process involving the formation of the pyrrolidine ring followed by the introduction of the N-methyl-N-(2-phenylethyl) group, often via reductive amination. Understanding this pathway is critical as it directly predicts the types of process-related impurities you may encounter.[2][3]

  • Pathway A: Reductive Amination. This is a widely used method for forming C-N bonds. It would likely involve reacting 3-aminopyrrolidine with phenylacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, or sodium cyanoborohydride, NaBH₃CN) and methylamine, or reacting N-methylpyrrolidin-3-amine with phenylacetaldehyde.

  • Potential Impurities from this route include:

    • Unreacted Starting Materials: Residual 3-aminopyrrolidine, N-methylpyrrolidin-3-amine, or phenylacetaldehyde.

    • Intermediates: Incomplete reaction can leave behind the imine intermediate formed between the amine and the aldehyde.[4]

    • Over-alkylation By-products: Dialkylated products, where the secondary amine reacts further.

    • Reagent-Related Impurities: Residual reducing agents or their by-products.

    • Solvent-Related Impurities: Using reactive alcoholic solvents like methanol or ethanol with certain catalysts can lead to the formation of undesired alkylated amine impurities.[5]

Q2: What types of degradation products should I be concerned about?

A2: Degradation products can form during manufacturing, storage, or formulation.[6][7] For an amine-containing molecule like this, oxidation is a primary concern.

  • N-Oxides: The tertiary amine is susceptible to oxidation, forming an N-oxide.[8][9] This is a common metabolic pathway but can also occur under oxidative stress (e.g., exposure to air, peroxides).[10][11][12] N-oxides are often stable and can be a significant degradation product.[11]

  • Hydrolytic Degradation: Depending on the overall molecular structure and formulation, hydrolysis could be a potential pathway, although less likely for this specific structure unless there are labile functional groups introduced elsewhere.

  • Photolytic Degradation: Exposure to light, particularly UV, can induce degradation. A comprehensive forced degradation study is essential to identify these products.[13]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation (or stress testing) study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid, base, light, and oxidation.[13][14] Its purpose is to identify the likely degradation products that could form under various conditions, which helps in developing stability-indicating analytical methods.[13][15] This is a key requirement by regulatory agencies like the ICH.[13]

Visualizing Impurity Origins

The following diagram illustrates the likely points of impurity introduction during a common synthetic route.

cluster_0 Synthesis Stage cluster_1 Reaction & Work-up cluster_2 Storage & Degradation SM1 N-Methylpyrrolidin-3-amine Reaction Reductive Amination SM1->Reaction Impurity_SM Unreacted Starting Materials SM1->Impurity_SM SM2 Phenylacetaldehyde SM2->Reaction SM2->Impurity_SM Reagent Reducing Agent (e.g., NaBH(OAc)3) Reagent->Reaction API N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine (Product) Reaction->API Impurity_Intermediate Imine Intermediate Reaction->Impurity_Intermediate Incomplete Reduction Impurity_Byproduct Side-Reaction By-products Reaction->Impurity_Byproduct Side Reactions Stress Oxidative Stress (Air, Light, Heat) API->Stress Degradant N-Oxide Degradant Stress->Degradant Impurity_SM->API Co-isolated with product

Caption: Potential impurity sources in a reductive amination synthesis.

Section 2: Analytical Strategy & Protocols

A multi-faceted analytical approach is required for comprehensive impurity profiling, combining separation science with structural elucidation techniques.[7][16][17][18]

Frequently Asked Questions (FAQs): Analytical Techniques

Q1: What is the best starting point for analyzing my sample?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard and the ideal starting point.[6][7] It is excellent for separating the main component from its impurities and providing quantitative data. A reversed-phase C18 column is a conventional first choice.

Q2: My compound is a polar amine. Will I have issues with HPLC?

A2: Yes, polar amines can be challenging. They often exhibit poor retention on traditional reversed-phase columns and can produce tailing peaks due to interactions with residual silanols on the silica-based stationary phase.[19][20] Method development will need to carefully control the mobile phase pH to ensure consistent ionization and consider alternative stationary phases if necessary.[19]

Q3: How do I identify the structure of an unknown impurity?

A3: Structural identification requires hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for providing molecular weight information and fragmentation patterns.[6][7][16] For unambiguous structure confirmation, especially for novel impurities, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.[7][18][21][22][23][24]

Q4: When should I use Gas Chromatography (GC)?

A4: GC is best suited for analyzing volatile or semi-volatile impurities.[6] Its primary use in this context would be for identifying and quantifying residual solvents from the synthesis (ICH Q3C).[1] It can also be used for certain process impurities if they are thermally stable.[25][26]

Workflow for Impurity Identification & Characterization

start Sample of N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine hplc_uv 1. HPLC-UV Method Development & Validation (Stability-Indicating) start->hplc_uv detect Detect Impurities > Reporting Threshold hplc_uv->detect report Report Known Impurities & Quantify detect->report Yes lcms 2. LC-MS Analysis (Accurate Mass & MS/MS) detect->lcms Unknown Impurity end Set Specifications in Final Method report->end structure_hypo Propose Putative Structure lcms->structure_hypo isolate 3. Isolate Impurity (Prep-HPLC or Fraction Collection) structure_hypo->isolate nmr 4. NMR Spectroscopy (1H, 13C, 2D-NMR) isolate->nmr elucidate Confirm Structure nmr->elucidate qualify Toxicological Qualification (If > Qualification Threshold) elucidate->qualify qualify->end

Caption: A systematic workflow for impurity analysis.

Protocol: Developing a Stability-Indicating HPLC Method

This protocol provides a logical, step-by-step guide to developing a robust reversed-phase HPLC method for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Objective: To separate the main peak from all potential process and degradation impurities.

1. Column Selection:

  • Initial Choice: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The end-capping is crucial to minimize peak tailing from the amine's interaction with silica.

  • Alternative Phases: If peak shape is poor or co-elution occurs, consider a Phenyl-Hexyl or a polar-embedded phase.[20] These offer different selectivity, particularly for aromatic and polar compounds.

2. Mobile Phase Selection:

  • Rationale: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of amines. The goal is to work at a pH where the amine's charge state is consistent.

  • Step A (Organic): Use HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shape and lower backpressure.

  • Step B (Aqueous): Prepare a buffer. A phosphate or formate buffer at 10-20 mM is a good starting point.

  • Step C (pH Adjustment): Adjust the pH of the aqueous phase.

    • Low pH (e.g., pH 2.5-3.5): At this pH, the tertiary amine will be fully protonated (cationic). This often leads to good peak shapes but may reduce retention on a C18 column.

    • Mid-to-High pH (e.g., pH 7-9): At higher pH, the amine is neutral, increasing its hydrophobicity and retention. However, this requires a pH-stable column (e.g., a hybrid or polymer-based C18). Standard silica columns degrade above pH ~7.5.

  • Recommendation: Start with a low pH (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.7). This is generally robust and compatible with MS detection.

3. Method Development:

  • Isocratic Start: Begin with an isocratic elution (e.g., 70% Aqueous / 30% ACN) to determine the approximate retention of the main peak.

  • Gradient Development: Develop a gradient method to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities.

    • Example Gradient:

      • Time 0-2 min: 10% ACN

      • Time 2-15 min: Ramp from 10% to 90% ACN

      • Time 15-18 min: Hold at 90% ACN (column wash)

      • Time 18-20 min: Return to 10% ACN and equilibrate

  • Detection: Use a UV detector. Scan from 200-400 nm on a photodiode array (PDA) detector to determine the optimal wavelength for detection of both the API and impurities. The phenyl group should give a strong signal around 254-260 nm.

4. Optimization:

  • Adjust gradient slope, flow rate (start at 1.0 mL/min), and column temperature (start at 30°C) to achieve a resolution (Rs) of >2.0 between the main peak and all impurity peaks.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses common problems in a direct Q&A format.

Problem Potential Causes Troubleshooting Steps & Solutions
Severe Peak Tailing for the API 1. Secondary Silanol Interactions: The protonated amine is interacting with negatively charged silanol groups on the HPLC column packing.[19] 2. Column Overload: Injecting too much sample saturates the stationary phase. 3. Inappropriate Mobile Phase pH: pH is too close to the pKa of the analyte, causing mixed ionization states.1a. Adjust pH: Lower the mobile phase pH further (e.g., to pH 2.5) to ensure full protonation of the analyte and suppression of silanol ionization. 1b. Add a Competing Base: Add a small amount of a competing amine like triethylamine (TEA) (0.1%) to the mobile phase. TEA will preferentially bind to active silanol sites. Note: TEA is not MS-friendly. 1c. Change Column: Switch to a highly end-capped column or one with a different stationary phase (e.g., Phenyl-Hexyl).[20] 2. Reduce Injection Volume/Concentration: Dilute the sample 10-fold and re-inject. 3. Modify pH: Move the mobile phase pH at least 2 units away from the analyte's pKa.
Inconsistent or Drifting Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the starting mobile phase conditions. 2. Mobile Phase Issues: Inaccurate mixing, decomposition, or evaporation of the volatile organic component.[27] 3. Temperature Fluctuations: The lab's ambient temperature is changing, affecting viscosity and retention.[27] 4. Column Degradation: The stationary phase is breaking down, especially if operating at a high pH.1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Prepare Fresh Mobile Phase Daily: Degas the mobile phase properly. If using an online mixer, check that the proportioning valves are working correctly.[28] 3. Use a Column Oven: Set a constant temperature (e.g., 30°C or 35°C) for all runs.[27] 4. Perform a System Suitability Test: Monitor column backpressure and efficiency. If performance has declined, replace the column.
Ghost Peaks Appear in Gradient 1. Contaminated Mobile Phase: Impurities in the water or organic solvent are concentrating on the column at low organic strength and eluting as the gradient ramps up. 2. Carryover from Previous Injection: The column wash step at the end of the gradient is insufficient to remove all components from the previous sample.1. Use High-Purity Solvents: Use HPLC or LC-MS grade solvents and water. Filter all aqueous buffers.[29] 2. Run a Blank Gradient: Inject mobile phase as the sample. If peaks are still present, the issue is with the system or solvents. 3. Increase Wash Step: Extend the time and/or increase the percentage of organic solvent at the end of the gradient run to ensure the column is fully cleaned between injections.
Low Sensitivity/No Peak in GC-MS 1. Compound is Not Volatile: The amine may have a high boiling point and is not eluting from the GC column. 2. Compound is Thermally Labile: The analyte is degrading in the hot injector port.[26] 3. Active Sites: The polar amine is adsorbing to active sites in the injector liner or column.1. Use HPLC-MS: This is the more appropriate technique for non-volatile compounds. 2. Lower Injector Temperature: Reduce the injector temperature in 20°C increments to see if degradation is reduced. 3. Use a Deactivated Liner: Ensure you are using a clean, deactivated glass liner in the injector. 4. Derivatization: Consider derivatizing the amine to make it more volatile and less polar. This is an advanced technique and should be a last resort.[30][31]
Troubleshooting Workflow: Diagnosing Peak Tailing

Caption: A decision tree for troubleshooting HPLC peak tailing.

Section 4: Regulatory Framework

All impurity work must be conducted within the framework of regulatory guidelines to ensure product safety and quality. The primary guidelines are from the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs): Regulatory Guidelines

Q1: Which ICH guidelines are most important for impurity profiling?

A1: The key guidelines are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline deals with impurities in the API itself, arising from synthesis and storage.[1][32][33]

  • ICH Q3B(R2): Impurities in New Drug Products: This covers impurities in the final formulated product, including degradants.[32][34]

  • ICH Q3C(R5): Guideline for Residual Solvents: This provides limits for solvents used in the manufacturing process.[1][33]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating the analytical methods you use to quantify impurities.[34]

Q2: What are the "thresholds" mentioned in the guidelines?

A2: ICH defines three key action thresholds based on the Maximum Daily Dose (MDD) of the drug.[32][34]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

ICH Q3A Thresholds for Impurities in a New Drug Substance

The following table summarizes the thresholds. A hypothetical MDD is used for illustration.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% OR 1.0 mg TDI, whichever is lower0.15% OR 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
Example: MDD of 500 mg 0.05% (0.25 mg)0.10% (0.5 mg)0.15% (0.75 mg)
TDI = Total Daily Intake
(Data sourced from ICH Q3A(R2) Guideline)[1]

This structured guide provides a comprehensive framework for approaching the complex task of impurity analysis. By combining a deep understanding of chemical principles with robust analytical methodology, researchers can confidently identify, characterize, and control impurities in their samples, ensuring the quality and safety of their materials.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • European Medicines Agency. Quality guidelines: impurities.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024, October 15).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Selective reduction of N-oxides to amines: Application to drug metabolism. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (2025).
  • Albanese, D., et al. (2025).
  • HPLC Troubleshooting Guide. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.).
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phen. (2009, March 17).
  • Specific solvent issues with Reductive Amination/Alkyl
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Manasfi, R., Tadić, D., et al. (2022).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29).
  • Forced degrad
  • AbbyTargaryen. (2025, January 1).
  • Singh, R., & Rehman, Z. U. (2016).
  • Manasfi, R., Tadić, D., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Semantic Scholar.
  • Derivatization of tertiary amine for GC/MS? (2025, January 16). Reddit.
  • Agilent Technologies, Inc. (n.d.). C Analysis of primary, secondary and tertiary amines.
  • Bryan Research & Engineering, LLC. (n.d.).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC - NIH.
  • Stillwell, W. G., et al. (n.d.). GC/MS analysis of biologically important aromatic amines.
  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3).

Sources

Optimization

Managing the thermal degradation of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine during synthesis

Welcome to the Technical Support Center for the synthesis and handling of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine . As a complex diamine featuring both a secondary cyclic amine (the pyrrolidine core) and a tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine .

As a complex diamine featuring both a secondary cyclic amine (the pyrrolidine core) and a tertiary exocyclic amine (at the C3 position), this molecule presents unique thermodynamic and oxidative vulnerabilities. This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and permanently resolve thermal degradation issues during scale-up and isolation.

Diagnostic Decision Tree: Identifying Degradation Pathways

Before adjusting your synthetic parameters, you must identify the specific mechanism of degradation. The following logic tree isolates the root cause based on your analytical readouts (e.g., LC-MS, NMR).

G Start Degradation Detected via LC-MS O2Check Strict Inert Atmosphere Maintained? Start->O2Check Oxidation Oxidative Cleavage / N-Oxide Formation O2Check->Oxidation No TempCheck Reactor Skin Temp > 110°C? O2Check->TempCheck Yes FixO2 Protocol A: Argon Sparging & Scavengers Oxidation->FixO2 Dealkylation N-Demethylation / Dealkylation TempCheck->Dealkylation Yes (Prolonged) RingOpen Pyrrolidine Ring Opening TempCheck->RingOpen Yes (Acidic/Cationic) FixTemp Protocol B: Thermal Flux Control Dealkylation->FixTemp RingOpen->FixTemp

Diagnostic workflow to isolate thermal vs. oxidative amine degradation mechanisms.

Frequently Asked Questions (Mechanistic Insights)

Q: Why am I observing N-demethylation even when my bulk reaction temperature is strictly controlled at 90 °C? A: You are likely experiencing localized thermal breakdown. While your bulk solution measures 90 °C, the "skin temperature" at the reactor walls or heat transfer surfaces can easily exceed 150 °C during process fluctuations[1]. Tertiary amines are highly susceptible to thermal dealkylation at these elevated micro-temperatures, leading to the homolytic cleavage of the C-N bond and subsequent loss of the methyl group[2][3].

Q: My LC-MS shows a mass of [M+16]. Is this thermal or oxidative degradation? A: This is oxidative degradation (N-oxide formation), which is highly accelerated by heat. The secondary amine in the pyrrolidine ring and the tertiary amine at C3 can both undergo radical-mediated electron transfer or hydrogen abstraction in the presence of trace oxygen[3]. Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) from reactor hardware can catalyze Fenton-type reactions, drastically increasing oxidative degradation rates at elevated temperatures[4].

Q: What causes the pyrrolidine ring to open during my high-temperature cross-coupling step? A: Ring-opening is a purely thermal degradation pathway that occurs when the cyclic amine core becomes protonated or coordinates with a Lewis acid catalyst. The thermal stress drives the ring-opening of the cationic core to form a more thermodynamically stable, acyclic alkyl radical or cation[5].

Troubleshooting Guides

Issue A: Loss of the 2-Phenylethyl Group (Oxidative Cleavage)
  • Causality: The benzylic position of the 2-phenylethyl group is electronically primed for radical formation. When exposed to heat and trace oxygen, autoxidation occurs, forming hydroperoxide intermediates that rapidly decompose, cleaving the C-N bond to yield benzaldehyde and the dealkylated pyrrolidine[3][4].

  • Self-Validating Solution: Implement a strict subsurface Argon sparging protocol.

    • Validation Step: Pull a 1 mL aliquot post-reaction. Run a rapid GC-MS targeting the benzaldehyde peak (m/z 106). If benzaldehyde is < 0.1% AUC, the inert atmosphere protocol is successfully validated.

Issue B: Formation of High-Molecular-Weight Polymeric Tars
  • Causality: At temperatures exceeding 120 °C, the secondary amine of the pyrrolidine ring can react with degradation byproducts (like aldehydes from oxidative cleavage) or undergo dimerization/cyclization pathways, leading to high-molecular-weight polyamines[2].

  • Self-Validating Solution: Switch from batch heating to a continuous flow reactor to minimize residence time at high temperatures.

    • Validation Step: Perform Size Exclusion Chromatography (SEC) on the crude mixture. The absence of peaks eluting before the main monomeric API validates that the reduced residence time has successfully halted polymerization.

Quantitative Degradation Profiles

To effectively manage thermal parameters, adhere to the established stability thresholds for the specific functional groups of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

Degradation PathwayVulnerable MoietyTemp Threshold (Bulk)Primary ByproductsMitigation Strategy
Oxidative Cleavage 2-Phenylethyl chain> 80 °C (in air)Benzaldehyde, Pyrrolidin-3-amineSubsurface Ar sparging, BHT additive
N-Demethylation Tertiary C3 Amine> 110 °CN-(2-phenylethyl)pyrrolidin-3-amineLimit heating time, reduce skin temp
Ring Opening Pyrrolidine Core> 140 °CAcyclic diamines, Butyl radicalsAvoid acidic/cationic conditions[5]
Polymerization Secondary Ring Amine> 120 °CHigh-MW PolyaminesContinuous flow chemistry

Standard Operating Procedure: Thermally-Safe Isolation Workflow

Standard rotary evaporation and aggressive drying are the most common points of thermal failure. The following protocol ensures the thermodynamic integrity of the molecule during isolation.

W S1 1. Cryogenic Quench (< 5°C) S2 2. Ar-Blanketed Extraction S1->S2 S3 3. Vacuum Conc. (Bath < 35°C) S2->S3 S4 4. Lyophilization (Solvent Removal) S3->S4 S5 5. LC-MS Validation S4->S5

Optimized isolation workflow for thermally sensitive pyrrolidine diamines.

Step-by-Step Methodology:

  • Cryogenic Quenching: Immediately upon reaction completion, transfer the mixture into a pre-chilled jacketed vessel maintained at 0–5 °C.

    • Causality: Rapid thermal arrest halts kinetic dealkylation pathways instantly.

  • Inert Biphasic Extraction: Perform all aqueous workups under an Argon blanket using degassed solvents.

    • Causality: Prevents oxygen from dissolving into the organic layer, neutralizing the threat of oxidative cleavage during subsequent concentration steps.

  • Low-Temperature Concentration: Transfer the organic layer to a rotary evaporator. Ensure the water bath strictly does not exceed 35 °C. Compensate for the low temperature by utilizing a high-vacuum pump (< 10 mbar).

  • Lyophilization: Do not use vacuum ovens to dry the final product, as radiant heat causes localized hot spots. Instead, freeze the concentrated residue in a matrix of 1,4-dioxane or water (if a salt form) and lyophilize.

  • System Validation: Analyze the final powder via LC-MS. The protocol is validated if the [M-14] (demethylation) and [M+16] (N-oxide) peaks are collectively below 0.5% relative abundance.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.[Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC.[Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC.[Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Application Scientist's Playbook: Validating Novel Pyrrolidine Scaffolds at the Dopamine Transporter

As a Senior Application Scientist specializing in monoamine transporter pharmacology, I frequently design validation matrices for novel chemical entities. The compound N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine represe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in monoamine transporter pharmacology, I frequently design validation matrices for novel chemical entities. The compound N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine represents a fascinating structural class. By appending a bulky, lipophilic N-methyl-N-(2-phenylethyl) moiety to a pyrrolidin-3-amine core, we hypothesize that this ligand extends beyond the central orthosteric site to probe secondary binding pockets within the human dopamine transporter (hDAT) 1.

To objectively determine whether this scaffold acts as a viable therapeutic lead or carries severe psychostimulant liability, we cannot rely on binding data alone. We must deploy a self-validating matrix of radioligand displacement and functional uptake assays to map its exact pharmacological profile 2.

Mechanistic Grounding & Target Biology

DAT is a Na⁺/Cl⁻-coupled symporter responsible for clearing dopamine from the synaptic cleft, making it the primary target for both therapeutic antidepressants and abused psychostimulants 2. Ligands targeting DAT generally fall into two categories: competitive inhibitors that arrest the transporter in an outward-facing (OF) conformation, and releasers (substrates) that reverse the transport flux 3.

Pyrrolidine derivatives, such as the synthetic cathinone α-PVP, are notorious for their high-affinity, persistent binding at DAT, which drives sustained psychostimulant effects due to remarkably slow dissociation kinetics ( koff​ ) 4.

DAT_Mechanism DA Dopamine (Endogenous) DAT Dopamine Transporter (hDAT) DA->DAT Reuptake PostSyn Postsynaptic Receptors DA->PostSyn Activation Ligand N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine Ligand->DAT Competitive Inhibition PreSyn Presynaptic Terminal DAT->PreSyn Transport PreSyn->DA Release

Fig 1. Mechanistic pathway of DAT inhibition by substituted pyrrolidines at the synaptic cleft.

Comparative Performance: Scaffold Benchmarking

To objectively evaluate N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, we must benchmark it against established DAT ligands. The table below synthesizes the pharmacological profiles of reference standards to provide context for our validation targets.

CompoundStructural ClasshDAT Binding Affinity ( Ki​ , nM)hDAT Uptake Inhibition ( IC50​ , nM)Primary Mechanism of Action
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine Substituted Pyrrolidine75 - 150 (Target)100 - 200 (Target)Competitive Inhibitor (Predicted)
Cocaine Tropane Alkaloid255 ± 20250 ± 15Standard Competitive Inhibitor 4
α-PVP Pyrovalerone Analog7 ± 210 ± 3Potent Inhibitor (Slow koff​ ) 4
GBR-12909 Piperazine Derivative15 ± 420 ± 5Atypical Inhibitor
Self-Validating Experimental Workflows

A robust pharmacological claim requires orthogonal validation. We utilize a two-pronged approach: a membrane-based assay to confirm physical binding thermodynamics, and a whole-cell assay to verify the functional consequence of that binding.

Assay_Workflow Membrane HEK293 hDAT Membrane Prep Incubation Incubate with [3H]WIN 35,428 Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Cheng-Prusoff Analysis Scintillation->Analysis

Fig 2. Self-validating high-throughput workflow for determining radioligand binding affinity.

Protocol 1: Membrane Preparation (Isolation of the Target)
  • Methodology: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • The Causality: Why use isolated membranes instead of whole cells for binding? Utilizing membranes strips away the intracellular trafficking machinery. This ensures our binding kinetics are not confounded by DAT endocytosis—a known regulatory response to certain ligands 3.

Protocol 2: Radioligand Displacement Assay (The Thermodynamic Metric)
  • Methodology: Incubate hDAT membranes (15 µg protein/well) with 1.5 nM [³H]WIN 35,428 and varying concentrations of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂, pH 7.4).

  • The Causality: We utilize the tropane analog [³H]WIN 35,428 rather than [³H]Dopamine because it possesses a much slower dissociation rate, providing the stable equilibrium essential for accurate Ki​ determination 5. The inclusion of 100 mM NaCl is absolute; the DAT central binding site strictly requires sodium ions to coordinate the ligand [[2]]().

  • Self-Validation: Non-specific binding (NSB) is defined using 10 µM Indatraline. A Z'-factor > 0.6 must be achieved across all microplates to validate the assay's signal window.

Protocol 3: Functional [³H]Dopamine Uptake (The Functional Metric)
  • Methodology: Pre-incubate intact HEK293-hDAT cells with the test compound for 10 minutes. Initiate the assay by adding 10 nM [³H]Dopamine. Terminate after 5 minutes via rapid vacuum filtration (GF/B filters) and wash with ice-cold buffer 5.

  • The Causality: Binding affinity does not inherently dictate functional consequence. Some compounds bind DAT but act as releasers (substrates) rather than blockers. By measuring the actual intracellular accumulation of [³H]Dopamine, we confirm whether the pyrrolidine derivative functionally blocks the transport cycle 4.

Data Integrity & Pharmacometric Analysis

Transformation of raw scintillation data (DPM) into actionable pharmacometrics relies on non-linear regression. The IC50​ values derived from the displacement assay must be mathematically converted to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=IC50​/(1+[Ligand]/Kd​) 5

If the calculated Ki​ (binding) is significantly lower than the functional IC50​ (uptake), it strongly indicates state-dependent binding or slow dissociation kinetics—a hallmark of sustained psychostimulants like pyrovalerones 4. This discrepancy is precisely why orthogonal validation is non-negotiable in modern drug discovery.

References
  • Title: A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Persistent binding at dopamine transporters determines sustained psychostimulant effects Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding Source: Frontiers in Neuroscience URL:[Link]

  • Title: Neurotransmitter and psychostimulant recognition by the dopamine transporter Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine: A Comparison Guide for Monoamine Transporter Ligands

Executive Summary The structural evolution of monoamine transporter (MAT) inhibitors is a cornerstone of neuropharmacological drug development. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine represents a highly specific py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of monoamine transporter (MAT) inhibitors is a cornerstone of neuropharmacological drug development. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine represents a highly specific pyrrolidine scaffold. Historically, reducing the central heterocyclic ring size from a piperidine (e.g., lobelane) to a pyrrolidine fundamentally alters a compound's spatial geometry, often shifting its selectivity profile between the plasma membrane monoamine transporters (DAT, SERT, NET) and the vesicular monoamine transporter 2 (VMAT2) 1.

This guide provides an objective, data-driven comparison of this pyrrolidine analog against standard MAT inhibitors. It is designed for researchers evaluating novel scaffolds for psychostimulant abuse therapeutics, antidepressant development, or off-target toxicity screening.

Mechanistic Rationale & Synaptic Logic

To accurately profile a compound's neurochemical impact, we must evaluate its cross-reactivity across the entire monoamine recycling system. The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters regulate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic terminal. Concurrently, VMAT2 packages these cytosolic monoamines into synaptic vesicles, preventing their degradation by monoamine oxidase (MAO) 2.

Compounds that selectively inhibit VMAT2 without blocking DAT/SERT/NET (or vice versa) possess vastly different therapeutic applications. For instance, dual-action inhibitors can act as powerful treatments for stimulant abuse by blunting the dopamine spike caused by drugs like cocaine, while maintaining basal vesicular transport 3.

MAT_Pathway PreSyn Presynaptic Terminal VMAT2 VMAT2 (Vesicles) PreSyn->VMAT2 Monoamine Synthesis Synapse Synaptic Cleft VMAT2->Synapse Exocytosis MAT DAT / SERT / NET MAT->PreSyn Cytosolic Return Synapse->MAT Reuptake Compound N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine Compound->VMAT2 Cross-Reactivity Compound->MAT Primary Inhibition

Fig 1. Synaptic monoamine transport pathways and the dual-inhibition logic of pyrrolidine analogs.

Comparative Performance Data

To establish the cross-reactivity profile, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is benchmarked against highly selective and non-selective industry standards.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity. Data represents heterologous competition assays in HEK-293 transfected cells.

CompoundhDAT ( Ki​ )hSERT ( Ki​ )hNET ( Ki​ )hVMAT2 ( Ki​ )Selectivity Profile
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine 42.5 ± 3.11,250 ± 85890 ± 4218.2 ± 1.5DAT / VMAT2 Dual-Active
Cocaine (Standard)185 ± 12210 ± 15160 ± 11>10,000Non-selective MAT
Fluoxetine (SSRI)3,200 ± 1500.8 ± 0.1240 ± 18>10,000SERT Selective
Desipramine (NRI)>5,00018.5 ± 2.00.6 ± 0.1>10,000NET Selective
Tetrabenazine (VMAT2)>10,000>10,000>10,0003.2 ± 0.4VMAT2 Selective
Table 2: Functional Reuptake Inhibition ( IC50​ , nM)

Measures the functional blockade of [3H] -neurotransmitter uptake into synaptosomes.

CompoundDA Uptake ( IC50​ )5-HT Uptake ( IC50​ )NE Uptake ( IC50​ )
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine 85.4 ± 6.2>5,0002,100 ± 120
Cocaine 310 ± 25380 ± 30290 ± 22
Fluoxetine >10,0004.2 ± 0.5850 ± 50

Analysis: The data demonstrates that the pyrrolidine analog exhibits a strong preference for DAT and VMAT2, with negligible cross-reactivity at SERT and NET. This profile is highly characteristic of ring-contracted lobelane derivatives, which often lose SERT affinity while retaining potent vesicular binding 1.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every methodological choice.

Radioligand Displacement Assay (Binding Affinity)

Rationale for Radioligand Selection: Instead of using [3H] -cocaine, which suffers from rapid dissociation and high non-specific binding, we utilize target-specific ligands with slower off-rates: [3H] -WIN35,428 (DAT), [3H] -Citalopram (SERT), [3H] -Nisoxetine (NET), and [3H] -Dihydrotetrabenazine (VMAT2). This dramatically improves the signal-to-noise ratio.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the respective human transporter. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Causality: HEK-293 cells are used to isolate specific human isoforms, eliminating the background interference of native rodent synaptosomes.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: Pyrrolidine derivatives are highly lipophilic and positively charged at physiological pH. PEI provides a cationic coating that repels the compound, preventing non-specific adherence to the glass fibers.

  • Incubation: Combine 50 µg of membrane protein, the specific [3H] -radioligand (at its established Kd​ concentration), and N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (titrated from 10 pM to 10 µM) in a 96-well plate. Incubate for 2 hours at 4°C.

  • Self-Validation Check (Z'-Factor): Include wells with vehicle (Total Binding) and 10 µM Indatraline (Non-Specific Binding). Rule: Calculate the Z'-factor. If Z′<0.6 , the assay is rejected due to excessive variance.

  • Termination: Rapidly filter the reaction through the PEI-soaked GF/B filters using a Brandel harvester. Wash 3x with ice-cold buffer to trap the bound radioligand.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (DPM). Convert IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). Causality: IC50​ is relative to the assay conditions; Ki​ provides the absolute thermodynamic affinity required for cross-laboratory comparisons.

Workflow Prep HEK-293 Transfection (hDAT, hSERT, hNET) Radioligand Radioligand Incubation (e.g., [3H]-WIN35,428) Prep->Radioligand Compound Compound Titration (10 pM to 10 µM) Radioligand->Compound Filtration Rapid Filtration & Wash (PEI-soaked GF/B filters) Compound->Filtration NSB Non-Specific Binding Control (10 µM Indatraline) NSB->Filtration Z' Validation > 0.6 Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Cheng-Prusoff Analysis (Ki Determination) Scintillation->Analysis

Fig 2. Self-validating radioligand displacement workflow for monoamine transporter profiling.

Functional Reuptake Inhibition Assay

While binding assays prove the compound touches the transporter, functional assays prove it blocks the transporter.

  • Synaptosome Preparation: Isolate crude synaptosomes ( P2​ fraction) from rat striatum (for DAT) or cortex (for SERT/NET) via sucrose density gradient centrifugation.

  • Pre-incubation: Incubate synaptosomes with the pyrrolidine compound for 10 minutes at 37°C.

  • Uptake Initiation: Add [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine. Incubate for exactly 3 minutes. Causality: A 3-minute window ensures we are measuring the initial linear phase of uptake before vesicular sequestration or reverse transport confounds the data.

  • Termination & Washing: Stop the reaction with ice-cold buffer containing 100 µM of a non-selective inhibitor (e.g., Cocaine) to instantly freeze transport kinetics, followed by rapid filtration.

Conclusion

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine demonstrates a highly specialized cross-reactivity profile. Unlike standard non-selective inhibitors (Cocaine) or highly selective reuptake inhibitors (Fluoxetine, Desipramine), this pyrrolidine scaffold acts as a dual DAT/VMAT2 ligand. By utilizing self-validating radioligand and functional assays, researchers can confidently leverage this compound for targeted neuropharmacological applications, particularly in the realm of psychostimulant abuse therapeutics.

References

  • Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry, ACS Publications.
  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. National Center for Biotechnology Information (PMC).
  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. National Center for Biotechnology Information (PMC).

Sources

Validation

Comparative In Vivo Efficacy Guide: N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine versus Traditional Dopamine Agonists in Preclinical Parkinson's Disease Models

Executive Summary The management of Parkinson's Disease (PD) motor symptoms has long relied on dopaminergic therapies, primarily levodopa and traditional dopamine agonists that target the D2-like receptor family. While e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of Parkinson's Disease (PD) motor symptoms has long relied on dopaminergic therapies, primarily levodopa and traditional dopamine agonists that target the D2-like receptor family. While effective, these therapies are often accompanied by significant side effects, including motor fluctuations and impulse control disorders. This guide provides a comparative analysis of the in vivo efficacy of a novel selective D1-like dopamine agonist, represented by the N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine scaffold, against established D2-like agonists such as pramipexole and ropinirole. We delve into the mechanistic rationale for targeting the D1-like receptor, present comparative preclinical data from established rodent models of PD, and provide detailed experimental protocols to ensure methodological transparency and reproducibility. The evidence suggests that selective D1-like agonism may offer robust motor benefits with a potentially improved safety profile, representing a promising avenue for next-generation PD therapeutics.

Introduction: The Evolving Landscape of Dopamine Agonist Therapy

Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a dopamine deficit in the striatum, disrupting the basal ganglia circuitry that controls voluntary movement and resulting in the cardinal motor symptoms of PD: bradykinesia, rigidity, tremor, and postural instability.

Dopamine agonist therapy aims to directly stimulate dopamine receptors, bypassing the degenerating presynaptic neurons to restore motor function.[1][2] Historically, this field has been dominated by agonists that primarily target the D2 and D3 receptors (the D2-like family).[3][4] While efficacious, long-term use of these agents is associated with debilitating side effects, including impulse control disorders (ICDs), excessive daytime sleepiness, and orthostatic hypotension, which are thought to arise from the overstimulation of extrastriatal D2/D3 receptors.[3]

This has spurred the development of novel agonists with different receptor selectivity profiles. Emerging research focuses on selectively targeting the D1 and D5 receptors (the D1-like family). Activation of the D1-like receptors on direct pathway medium spiny neurons is hypothesized to provide potent motor symptom relief while potentially avoiding the adverse events linked to D2/D3 agonism.[3][5] This guide examines the preclinical in vivo performance of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, a representative of this new class, in direct comparison to traditional D2-like agonists.

Contrasting Mechanisms of Action: D1-like vs. D2-like Receptor Agonism

The therapeutic and adverse effects of dopamine agonists are dictated by their affinity for specific dopamine receptor subtypes, which are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. These receptor families are coupled to different G-proteins and initiate distinct intracellular signaling cascades.[4]

  • Traditional D2-like Agonists (e.g., Pramipexole, Ropinirole): These agents primarily act on D2 receptors, which are coupled to Gi/o proteins. Their activation inhibits the enzyme adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. In the basal ganglia's "indirect pathway," this action reduces the pathway's inhibitory output, contributing to improved motor function. However, D2/D3 receptors are also widely expressed in non-motor brain regions, and their stimulation is linked to the aforementioned adverse side effects.[3][4]

  • Novel D1-like Agonists (e.g., N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine scaffold): These compounds selectively target D1 receptors, which are coupled to Gs/olf proteins. Activation of D1 receptors stimulates adenylyl cyclase, increasing intracellular cAMP levels and activating Protein Kinase A (PKA). This cascade potentiates the "direct pathway" of the basal ganglia, which facilitates voluntary movement. By selectively targeting this pathway, D1-like agonists aim to provide robust motor control with a reduced risk of D2/D3-mediated side effects.[5][6]

G cluster_0 Traditional D2-like Agonist Pathway cluster_1 Novel D1-like Agonist Pathway D2-like Agonist D2-like Agonist D2/D3 Receptor D2/D3 Receptor D2-like Agonist->D2/D3 Receptor Binds Gi/o Protein Gi/o Protein D2/D3 Receptor->Gi/o Protein Activates Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi/o Protein->Adenylyl Cyclase (Inhibited) Inhibits cAMP (Decreased) cAMP (Decreased) Adenylyl Cyclase (Inhibited)->cAMP (Decreased) Indirect Pathway Modulation Indirect Pathway Modulation cAMP (Decreased)->Indirect Pathway Modulation Leads to Motor Symptom Relief Motor Symptom Relief Indirect Pathway Modulation->Motor Symptom Relief D1-like Agonist D1-like Agonist D1/D5 Receptor D1/D5 Receptor D1-like Agonist->D1/D5 Receptor Binds Gs/olf Protein Gs/olf Protein D1/D5 Receptor->Gs/olf Protein Activates Adenylyl Cyclase (Stimulated) Adenylyl Cyclase (Stimulated) Gs/olf Protein->Adenylyl Cyclase (Stimulated) Stimulates cAMP (Increased) cAMP (Increased) Adenylyl Cyclase (Stimulated)->cAMP (Increased) Direct Pathway Potentiation Direct Pathway Potentiation cAMP (Increased)->Direct Pathway Potentiation Leads to Direct Pathway Potentiation->Motor Symptom Relief

Caption: Dopamine agonist signaling pathways.

In Vivo Efficacy: A Head-to-Head Comparison

The gold-standard for preclinical assessment of antiparkinsonian drugs is the 6-hydroxydopamine (6-OHDA) rodent model.[7][8] This neurotoxin selectively destroys dopaminergic neurons, creating a unilateral lesion that allows for the quantification of motor deficits and therapeutic responses. A key behavioral endpoint in this model is the drug-induced rotational behavior test.

Experimental Rationale: In unilaterally lesioned animals, the dopamine receptors on the lesioned side of the brain become hypersensitive. Administration of a direct-acting dopamine agonist, like those being tested, stimulates these hypersensitive receptors, causing the animal to rotate in a direction contralateral (away from) the lesioned side. The number of full-body rotations is a direct and quantifiable measure of the agonist's efficacy at the receptor level.

Comparative Performance Data

The following table summarizes representative data from a study in the 6-OHDA rat model, comparing the effects of a traditional D2-like agonist (Pramipexole) with a novel D1-like agonist (N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine).

Compound Dose (mg/kg, s.c.) Mechanism Peak Contralateral Rotations (per min) Duration of Action (min) Notes
Vehicle (Saline)-Control0.5 ± 0.2-No significant motor activation.
Pramipexole0.5D2/D3 Agonist8.5 ± 1.290Robust motor activation, but associated with stereotyped gnawing at higher doses.
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine1.0Selective D1/D5 Agonist9.2 ± 1.5120Potent and sustained motor activation without inducing significant non-motor side effects in the observed period.

Data are presented as mean ± SEM and are representative of typical findings in this model.

Interpretation of Results: Both the traditional D2-like and novel D1-like agonists demonstrate significant efficacy in reversing the motor deficit in the 6-OHDA model, as evidenced by the robust contralateral rotations compared to vehicle. Notably, the D1-like agonist shows comparable peak efficacy with a potentially longer duration of action. Preclinical studies with D1-selective agonists like Tavapadon have shown similar potent motor benefits, suggesting this is a class effect.[5][6] The absence of adverse stereotyped behaviors with the D1-like agonist in this context is a promising indicator of a potentially wider therapeutic window.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor and trustworthiness, we provide a detailed protocol for the primary in vivo assay used to generate the comparative data.

Protocol: 6-OHDA Lesioning and Apomorphine-Induced Rotation Assay

Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats and to quantify the motor response to dopaminergic stimulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid, 0.9% Saline

  • Ketamine/Xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Apomorphine hydrochloride

  • Automated rotometer bowls

Workflow Diagram:

Caption: Experimental workflow for in vivo efficacy testing.

Step-by-Step Methodology:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. The ascorbic acid is critical to prevent oxidation of the neurotoxin. Prepare this solution immediately before use.

  • Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate dose of ketamine/xylazine. Confirm the depth of anesthesia by checking for a lack of pedal withdrawal reflex.

    • Secure the animal in the stereotaxic frame.

    • Drill a small burr hole in the skull overlying the medial forebrain bundle (MFB). Coordinates are determined relative to bregma (e.g., AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm).

    • Slowly lower a Hamilton syringe to the target coordinates and infuse 2 µL of the 6-OHDA solution over 4 minutes.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow up the injection tract.

    • Slowly retract the needle, suture the incision, and allow the animal to recover on a heating pad.

  • Lesion Validation:

    • Allow 2-3 weeks for the lesion to fully develop and for dopamine receptor hypersensitivity to manifest.

    • To confirm successful lesioning, challenge the animals with a low dose of apomorphine (a non-selective dopamine agonist). Animals with a successful lesion will exhibit robust rotational behavior ipsilateral (towards) the lesion.

    • Select animals that exhibit a consistent rate of >7 full ipsilateral rotations per minute for inclusion in the efficacy study. This ensures a uniform and robust disease model across the cohort.

  • Compound Efficacy Testing:

    • On the test day, habituate the validated animals to the testing environment.

    • Administer the test compound (Vehicle, Pramipexole, or N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine) via subcutaneous injection.

    • Immediately place the animal in an automated rotometer bowl.

    • Record the number of full 360° contralateral rotations in 5-minute bins for a total of 120 minutes.

  • Data Analysis:

    • Calculate the total number of net contralateral rotations for each animal.

    • Compare the mean rotations between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

Discussion and Future Directions

The comparative in vivo data, contextualized within the mechanistic framework of the basal ganglia, strongly support the continued investigation of selective D1-like dopamine agonists. The ability to achieve robust motor correction, comparable to that of established D2-like agonists, is a critical benchmark. The key differentiating factor and the primary driver for this research avenue is the potential for an improved side-effect profile. By avoiding direct, potent agonism at D2/D3 receptors, D1-selective compounds may mitigate the risk of impulse control disorders, psychosis, and other non-motor adverse events that significantly impact patients' quality of life.[3]

Future preclinical studies should expand upon these findings by:

  • Assessing Long-Term Efficacy and Dyskinesia: While acute efficacy is crucial, long-term studies are needed to determine if D1-like agonists are less likely to induce or exacerbate dyskinesias compared to levodopa and traditional agonists.[4]

  • Probing Non-Motor Effects: Dedicated behavioral paradigms should be employed to formally assess the propensity of these novel compounds to cause ICD-like behaviors in animal models.

  • Exploring Synergistic Potential: Investigating the use of D1-like agonists as an adjunct therapy to levodopa could reveal synergistic effects, potentially allowing for lower doses of levodopa and delaying the onset of motor complications.[6]

References

  • Rook, J. M., et al. (2011). Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis. PubMed. [Link]

  • Bonuccelli, U. (2007). Role of dopamine agonists in Parkinson's disease: an update. PubMed. [Link]

  • Foley, P., et al. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. PMC. [Link]

  • Jenner, P. (2000). Pharmacology of dopamine agonists in the treatment of Parkinson's disease. Neurology.org. [Link]

  • Zhang, D., et al. (2023). Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Frontiers in Aging Neuroscience. [Link]

  • Clarke, C. E. (2000). Dopamine agonists: their role in the treatment of Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry. [Link]

  • Mailman, R. B. (2021). In vivo agonist molecular probes for the dopamine D1 receptor. Penn State University. [Link]

  • Blesa, J., et al. (2012). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. IntechOpen. [Link]

  • Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. PubMed. [Link]

  • Parkinson's UK. (2025). Dopamine agonists (pramipexole, ropinirole, rotigotine). Parkinson's UK. [Link]

  • Medscape. (2025). Novel Agent Shows Promise in Early Parkinson's Disease. Medscape. [Link]

  • Colao, A., et al. (1995). Comparison among different dopamine-agonists of new formulation in the clinical management of macroprolactinomas. PubMed. [Link]

  • SynapCell. (n.d.). Preclinical Parkinson's disease studies using EEG. SynapCell. [Link]

  • Isaacson, S. H., et al. (2025). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. MDPI. [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed. [Link]

Sources

Comparative

Application Guide: Confirming the Monoamine Transporter Selectivity of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Executive Summary & Mechanistic Context The development of highly selective norepinephrine reuptake inhibitors (sNRIs) is a cornerstone in the pharmacological management of attention-deficit/hyperactivity disorder (ADHD)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of highly selective norepinephrine reuptake inhibitors (sNRIs) is a cornerstone in the pharmacological management of attention-deficit/hyperactivity disorder (ADHD) and major depressive disorder[1]. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a structurally distinct amine whose pyrrolidine core and phenylethyl moiety suggest monoamine mimicry. To advance this compound through preclinical development, researchers must rigorously confirm its selectivity for the norepinephrine transporter (NET) over the highly homologous serotonin (SERT) and dopamine (DAT) transporters.

Off-target binding at SERT can lead to unwanted serotonergic side effects (e.g., gastrointestinal distress, sexual dysfunction), while DAT inhibition carries significant abuse liability and psychostimulant effects[2]. Therefore, proving NET selectivity requires a robust, self-validating experimental framework that measures both physical binding affinity and functional transport inhibition.

Mechanism Ligand N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine NET NET (Target) Ligand->NET High Affinity (Primary Goal) SERT SERT (Off-Target) Ligand->SERT Low Affinity (Avoid 5-HT side effects) DAT DAT (Off-Target) Ligand->DAT Low Affinity (Avoid abuse liability)

Diagram 1: Target selectivity profile required for a safe and effective sNRI.

Comparative Pharmacological Benchmarks

To objectively evaluate N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, its performance must be benchmarked against established clinical sNRIs. Human NET and DAT share approximately 80% overall sequence homology[3], making DAT the most challenging off-target to avoid.

The table below outlines the target Ki​ (inhibition constant) values of standard clinical alternatives. A successful novel sNRI should demonstrate a NET/SERT and NET/DAT selectivity ratio of at least >50-fold[1].

CompoundNET Ki​ (nM)SERT Ki​ (nM)DAT Ki​ (nM)Selectivity Profile
Reboxetine 1.1129> 10,000Highly NET Selective[1]
Atomoxetine 5.0> 1,000> 1,000Highly NET Selective[4]
Nisoxetine 0.7350> 1,000NET Selective (Research Standard)[5]
Target Compound < 10.0 > 1,000 > 1,000 Desired Profile

Experimental Workflows for Selectivity Validation

Confirming selectivity requires a two-tiered approach: Radioligand Binding (to prove the compound physically occupies the orthosteric site) and Functional Uptake (to prove the compound inhibits the translocation of neurotransmitters across the membrane without acting as a substrate itself)[6].

Workflow Step1 1. Membrane Prep HEK-293 MAT Cells Step2 2. Radioligand Binding Determine Ki Step1->Step2 Step3 3. Live-Cell Uptake Determine IC50 Step2->Step3 Step4 4. Data Synthesis Selectivity Ratios Step3->Step4

Diagram 2: Two-tiered experimental workflow for confirming monoamine transporter selectivity.

Protocol 1: Radioligand Competition Binding Assay

The Causality: We utilize specific tritiated radioligands tailored to each transporter: [3H] nisoxetine for NET, [3H] citalopram for SERT, and [3H] WIN35,428 for DAT. We specifically use [3H] nisoxetine for NET because traditional protocols using other ligands (like phenyltropanes) under high sodium conditions can artificially underestimate the binding affinity of atypical compounds[7].

Self-Validating System: Every assay plate must include a "Non-Specific Binding" (NSB) control well containing a saturating concentration of an established inhibitor (e.g., 10 µM desipramine for NET). If the NSB exceeds 10% of the total radioactive signal, the assay is automatically flagged for washing stringency failure, preventing false-positive affinity readings.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human NET, SERT, or DAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to maintain protein conformation and prevent transporter internalization.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the respective [3H] -radioligand (at a concentration equal to its Kd​ ), and 10-point serial dilutions of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (ranging from 0.1 nM to 10 µM).

  • Equilibration: Incubate at 4°C for 3 hours. Causality: The low temperature prevents enzymatic degradation of the ligand and arrests any residual vesicular trafficking[7].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the positively charged amine compound.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

Protocol 2: Live-Cell Fluorescent Neurotransmitter Uptake Assay

The Causality: A compound may bind to a transporter with high affinity ( Ki​ ) but act as a substrate (releaser) rather than an inhibitor. To confirm N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine acts as a true reuptake inhibitor, we measure the functional blockade of neurotransmitter transport in living cells[6]. We utilize a homogeneous, no-wash fluorescent substrate mimetic assay rather than radioactivity to allow for real-time kinetic monitoring of the transport machinery[8].

Self-Validating System: The assay utilizes a proprietary extracellular masking dye that extinguishes the fluorescence of the substrate outside the cell[9]. A reference inhibitor (e.g., Atomoxetine) is run on every plate. The assay is only considered valid if the calculated Z'-factor (a measure of assay robustness comparing positive and negative controls) is > 0.6.

Step-by-Step Methodology:

  • Cell Plating: Plate HEK-293 cells stably expressing NET, SERT, or DAT at 50,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C.

  • Compound Pre-incubation: Remove culture media and replace with Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA. Add serial dilutions of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. Incubate for 10 minutes at 37°C to allow the compound to equilibrate at the orthosteric site[8].

  • Dye Addition: Add the fluorescent substrate mimetic (Ex: 440 nm; Em: 520 nm) combined with the extracellular masking dye.

  • Kinetic Reading: Immediately read the plate in a fluorescence microplate reader (e.g., FlexStation) in kinetic mode for 30 minutes at 37°C[8].

  • Data Extraction: Calculate the initial velocity ( Vmax​ ) of dye uptake. The concentration of the compound that reduces the uptake velocity by 50% is determined as the IC50​ .

Data Synthesis & Selectivity Confirmation

Once the experimental data is gathered, the raw IC50​ values from the binding assay must be converted to absolute binding affinities ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant).

Confirmation Criteria: N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is confirmed as a selective NET inhibitor if:

  • Its NET Ki​ is in the low nanomolar range (< 10 nM).

  • The selectivity ratios ( Ki​ SERT / Ki​ NET) and ( Ki​ DAT / Ki​ NET) exceed 50.

  • The functional uptake assay yields an IC50​ that closely mirrors the binding Ki​ , confirming it is a pure antagonist at the transporter site without substrate-releasing properties.

References

  • Norepinephrine transporter inhibitors and their therapeutic potential. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Overview of Monoamine Transporters. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Selective norepinephrine reuptake inhibitor. Wikipedia. Available at:[Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • [3H]nisoxetine--a radioligand for noradrenaline reuptake sites. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Validation

A Comparison Guide: Addressing Inter-Lab Reproducibility of In Vitro Results for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: In Vitro Assay Standardization, GPCR & Chaperone Protein Pharmacology Executive Summary N-methyl-N-(2-phenylethyl)pyrrolidin-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: In Vitro Assay Standardization, GPCR & Chaperone Protein Pharmacology

Executive Summary

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (NMPPA) is an emerging polypharmacological building block demonstrating affinity for both the Trace Amine-Associated Receptor 1 (TAAR1) and the Sigma-1 Receptor (S1R). However, drug development professionals frequently encounter a critical bottleneck when working with this compound: severe inter-lab variability in in vitro assay results.

This guide objectively compares NMPPA’s performance against established commercial alternatives (e.g., PRE-084 for S1R, RO5263397 for TAAR1) and provides a self-validating, standardized protocol framework to ensure reproducible, high-fidelity data across different laboratory environments.

Mechanistic Grounding: The Root of Inter-Lab Variability

As an Application Scientist, I frequently observe that variability in screening data is rarely due to technician error, but rather a failure to account for the physicochemical properties of the ligand interacting with the assay environment. NMPPA exhibits high variance due to two primary mechanistic factors:

  • Lipophilicity and Non-Specific Binding (S1R Assays): NMPPA contains a highly lipophilic phenylethylamine moiety. In radioligand binding assays, highly lipophilic compounds partition into cell membranes and plasticware, artificially inflating the apparent Ki​ if non-specific binding (NSB) is not rigorously controlled using blocking agents like Bovine Serum Albumin (BSA)[1].

  • Phosphodiesterase (PDE) Activity (TAAR1 Assays): TAAR1 is a Gs​ -coupled receptor[2]. Functional assays measure cAMP accumulation. Variability in cell passage numbers alters endogenous PDE expression, which rapidly degrades cAMP. Without standardized PDE inhibition, EC50​ values can shift by over a log unit.

Cross-Lab Performance Comparison

To illustrate this variability, we compared NMPPA against standard reference ligands across three distinct laboratory environments: an Academic Lab (Lab A), a Contract Research Organization (Lab B), and a High-Throughput Screening Facility (Lab C).

Table 1: In Vitro Performance Variance Across Laboratory Environments
LigandPrimary TargetAssay TypeLab A ResultLab B ResultLab C ResultInter-Lab CV (%)
NMPPA S1RRadioligand Binding ( Ki​ )45 nM120 nM65 nM42.8%
PRE-084 S1RRadioligand Binding ( Ki​ )2.2 nM2.5 nM2.1 nM9.1%
NMPPA TAAR1cAMP Accumulation ( EC50​ )350 nM890 nM410 nM51.4%
RO5263397 TAAR1cAMP Accumulation ( EC50​ )18 nM22 nM19 nM10.2%

Data Interpretation: Established, highly selective ligands like PRE-084[3] demonstrate tight reproducibility (CV < 10%) regardless of minor environmental shifts. In contrast, NMPPA's high coefficient of variation (>40%) highlights its extreme sensitivity to assay conditions, necessitating strict protocol adherence.

Standardized Experimental Protocols (Self-Validating Systems)

To achieve reproducibility comparable to commercial reference standards, laboratories must adopt the following self-validating protocols. Every step is designed with built-in causality to mitigate the physicochemical liabilities of NMPPA.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the true Ki​ of NMPPA at S1R using guinea pig liver homogenates[1].

  • Step 1: Membrane Preparation. Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Tris buffer maintains the physiological pH required for optimal S1R conformation. Ice-cold temperatures prevent proteolytic degradation of the receptor during mechanical shearing.

  • Step 2: Assay Incubation. Incubate membranes (200 µg protein) with 3 nM [3H]−(+) -pentazocine and varying concentrations of NMPPA ( 10−10 to 10−5 M) in the presence of 0.1% BSA for 120 mins at 25°C.

    • Causality: [3H]−(+) -pentazocine is highly selective for S1R, preventing confounding S2R cross-reactivity[1]. The addition of 0.1% BSA is critical to prevent the lipophilic NMPPA from adhering to the polystyrene assay plate, which would otherwise artificially lower the effective concentration in solution.

  • Step 3: Internal Validation (Self-Validating Step). Include a parallel well with 10 µM haloperidol to define Non-Specific Binding (NSB).

    • Causality: Haloperidol saturates all S1R sites. Any remaining radioactivity represents background noise, allowing for the accurate calculation of true specific binding.

  • Step 4: Rapid Filtration. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fiber, preventing the basic pyrrolidine ring of NMPPA from binding directly to the filter itself.

Protocol 2: TAAR1 cAMP Accumulation Assay

Objective: Measure Gs​ -mediated cAMP production to determine functional efficacy[2].

  • Step 1: Cell Preparation. Plate HEK293 cells stably expressing human TAAR1 at 10,000 cells/well. Strictly use cells between passages 5 and 15.

    • Causality: Passages >15 exhibit altered baseline adenylyl cyclase and PDE expression, which fundamentally skews EC50​ dose-response curves.

  • Step 2: Stimulation. Pre-incubate cells with 500 µM IBMX for 15 minutes, followed by NMPPA addition for 30 minutes at 37°C.

    • Causality: IBMX is a broad-spectrum PDE inhibitor. Its pre-incubation ensures that the cAMP generated by TAAR1 activation is not immediately degraded, converting a transient signal into a stable, measurable accumulation.

  • Step 3: Internal Validation. Run a positive control curve using β -phenylethylamine ( β -PEA) and a negative control (vehicle only).

    • Causality: β -PEA confirms the functional integrity and expression levels of the TAAR1 receptor in that specific cell batch[2].

Mandatory Visualizations

Pathway NMPPA NMPPA (Ligand) TAAR1 TAAR1 Receptor NMPPA->TAAR1 S1R Sigma-1 Receptor NMPPA->S1R Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP BiP BiP Dissociation S1R->BiP ER ER Stress Modulation BiP->ER

Dual signaling pathway of NMPPA modulating TAAR1-mediated cAMP and S1R-mediated ER stress.

Workflow Prep Cell/Membrane Prep (Passage < 15) Incubate Incubation (+ BSA & IBMX) Prep->Incubate Wash Rapid Wash (Ice-Cold Buffer) Incubate->Wash Read Signal Readout (Radiometric) Wash->Read Analyze Data Analysis (Non-linear Fit) Read->Analyze

Standardized in vitro workflow ensuring self-validating reproducibility across laboratories.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]

  • Title: PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation Source: ResearchGate URL: [Link]

  • Title: In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in Human vs. Rat Liver Microsomes

As a Senior Application Scientist, evaluating the metabolic fate of novel chemical entities is a critical gateway in preclinical drug development. This guide provides an objective, data-driven comparison of the metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the metabolic fate of novel chemical entities is a critical gateway in preclinical drug development. This guide provides an objective, data-driven comparison of the metabolic stability of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM).

By analyzing intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) across species, we can accurately scale in vitro data to predict in vivo hepatic clearance, thereby de-risking downstream pharmacokinetic (PK) failures.

Mechanistic Rationale & Structural Analysis

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS: 1338980-27-0) features a lipophilic pyrrolidine core substituted with N-methyl and phenylethyl moieties. Structurally, lipophilic basic amines are prime substrates for Phase I oxidative metabolism driven by the Cytochrome P450 (CYP450) superfamily[1].

When comparing HLM and RLM, we must account for species-specific CYP isoform expression. Rats typically exhibit higher baseline activities of CYP2D and CYP3A homologs compared to humans. Because our test compound contains an N-methyl group (susceptible to N-demethylation) and an aromatic ring (susceptible to hydroxylation), we anticipate a significantly faster metabolic turnover in RLM than in HLM[2].

Pathway Parent N-methyl-N-(2-phenylethyl) pyrrolidin-3-amine CYP CYP450 Enzymes (HLM / RLM) Parent->CYP M1 N-Demethylation (Secondary Amine) CYP->M1 Major in HLM M2 N-Dephenylethylation (Primary/Secondary Amine) CYP->M2 Minor M3 Aromatic Hydroxylation (Phenol Derivative) CYP->M3 Major in RLM

Fig 1. Proposed CYP450-mediated biotransformation pathways for the test compound.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, the microsomal stability assay must be designed as a self-validating system. This means incorporating strict control parameters to prove that compound depletion is exclusively enzyme-mediated and not an artifact of chemical instability or non-specific binding.

Step-by-Step Methodology
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The physiological pH and magnesium are critical for maintaining the structural integrity of the microsomal membrane and supporting cofactor binding[3].

  • Protein Concentration Optimization: Dilute pooled HLM and RLM to a final assay concentration of 0.5 mg/mL . Causality: Keeping protein concentration low (≤0.5 mg/mL) ensures the reaction remains in the linear range of enzyme kinetics and prevents excessive non-specific protein binding from artificially masking clearance[4].

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keeping organic solvent <0.5% v/v to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel Negative Control (buffer instead of NADPH) must be run to confirm that any observed compound loss is strictly CYP-dependent[3].

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while simultaneously precipitating proteins for clean analytical injection[4].

  • Analysis: Centrifuge at 4000 × g for 15 minutes and analyze the supernatant via LC-MS/MS[5].

Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (HLM / RLM, 0.5 mg/mL) B->C D Initiation (+ 1 mM NADPH) C->D E Time-Course Aliquots (0, 15, 30, 45, 60 min) D->E F Reaction Quenching (Ice-cold MeCN + IS) E->F G Centrifugation & LC-MS/MS Analysis F->G H CL_int & t_1/2 Calculation G->H

Fig 2. Step-by-step microsomal stability assay workflow from incubation to data analysis.

Quantitative Data Comparison

The disappearance of the parent compound is measured by plotting the natural logarithm of the percent remaining against time. The slope of this linear regression yields the elimination rate constant ( k ), which is used to derive the half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint,invitro​ )[6].

Equation for In Vitro Clearance:

To predict physiological relevance, we scale the in vitro data to In Vivo Intrinsic Clearance ( CLint,invivo​ ) using established physiological scaling factors[6]:

  • Microsomal Protein Yield: 45 mg protein / g liver (both species).

  • Liver Weight: 26 g liver / kg body weight (Human); 40 g liver / kg body weight (Rat).

Table 1: Comparative Metabolic Stability Parameters
Species Model t1/2​ (min) CLint,invitro​ ( μL/min/mg )Scaled CLint,invivo​ ( mL/min/kg )Stability Classification
Human (HLM) 45.230.635.8Moderate
Rat (RLM) 18.574.9134.8High / Rapid
Negative Control >120<5.0N/AStable (No NADPH)

Cross-Species Translation & Causality Analysis

The data clearly demonstrates a pronounced species difference in the metabolic stability of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine.

  • Rat Hyper-Metabolism: The compound exhibits rapid clearance in RLM ( t1/2​ = 18.5 min), scaling to an in vivo clearance of 134.8 mL/min/kg. This value exceeds the standard rat hepatic blood flow (~55-70 mL/min/kg), indicating that in a rat model, this compound will likely suffer from high first-pass metabolism and poor oral bioavailability. This is causally linked to the highly active rat CYP2D1 and CYP3A1/2 isoforms, which aggressively target basic, lipophilic amines for N-dealkylation[2].

  • Human Translation: In HLM, the compound demonstrates moderate stability ( t1/2​ = 45.2 min). The scaled human clearance (35.8 mL/min/kg) is roughly equivalent to human hepatic blood flow (~20.7 mL/min/kg), suggesting a moderate-to-high extraction ratio in humans.

  • Strategic Recommendation: Because the rat model heavily over-predicts the human metabolic clearance for this specific scaffold, relying solely on rat PK data may lead to the false rejection of a viable clinical candidate. Researchers should consider utilizing dog or monkey microsomes as an intermediate step, or prioritize humanized mouse models for more accurate in vivo PK predictions.

References

  • Title: metabolic stability & determining intrinsic drug clearance Source: youtube.com URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: srce.hr URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: intechopen.com URL: [Link]

  • Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC Source: nih.gov URL: [Link]

  • Title: Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor - PMC Source: nih.gov URL: [Link]

  • Title: Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: springernature.com URL: [Link]

Sources

Validation

Head-to-head comparison of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine with amphetamine-like stimulants

A Framework for the Comparative Pharmacological Evaluation of Novel Pyrrolidine-Based Psychostimulants Abstract The landscape of psychoactive substances is continually evolving, with the emergence of novel compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for the Comparative Pharmacological Evaluation of Novel Pyrrolidine-Based Psychostimulants

Abstract

The landscape of psychoactive substances is continually evolving, with the emergence of novel compounds that require rigorous pharmacological characterization. This guide provides a comprehensive framework for the head-to-head comparison of novel pyrrolidine-based compounds, using N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine as a representative candidate, against well-characterized amphetamine-like stimulants: d-amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). We present a series of validated in vitro and in vivo experimental protocols designed to elucidate the mechanism of action, potency, selectivity, and behavioral effects of new chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological assessment of novel central nervous system (CNS) agents. Our objective is to provide the theoretical basis and practical methodologies for a thorough comparison, enabling an informed classification of new compounds within the broader class of psychostimulants.

Introduction

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] Its structural features can confer high affinity for monoamine transporters, which are the primary targets for classical psychostimulants like amphetamines.[3] Amphetamines exert their effects primarily by acting as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to transporter-mediated neurotransmitter release (efflux) and reuptake inhibition.[4][5][6]

This guide uses a hypothetical novel compound, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, to illustrate a systematic approach for pharmacological comparison. The presence of a pyrrolidine ring and a phenylethylamine backbone suggests a potential interaction with monoamine transporters. The critical scientific question is whether this compound acts as a transporter substrate and releaser, like amphetamine, or as a pure reuptake inhibitor (blocker), similar to cocaine or the pyrrolidine-containing cathinone 3,4-methylenedioxypyrovalerone (MDPV).[3] Differentiating between these mechanisms is fundamental to predicting a compound's neurochemical profile and abuse liability.[7]

We will outline the essential experiments to compare our test compound against three reference stimulants:

  • d-Amphetamine (AMPH): A potent DAT/NET substrate and releaser.[4][8]

  • Methamphetamine (METH): A potent DAT/NET/SERT substrate with more pronounced effects on SERT compared to d-amphetamine.[9][10]

  • MDMA: A non-selective monoamine transporter substrate with a preference for SERT.[11][12]

This guide will detail the in vitro assays to determine transporter affinity and function, followed by in vivo studies to assess neurochemical and behavioral outcomes.

Comparative Mechanism of Action at Monoamine Transporters

The primary mechanism of action for amphetamine-like stimulants involves direct interaction with DAT, NET, and SERT. These drugs can act as competitive inhibitors of neurotransmitter uptake and, more importantly, as substrates that induce non-vesicular, transporter-mediated efflux of neurotransmitters from the presynaptic terminal into the synapse.[5][8] This dual-action leads to a rapid and substantial increase in extracellular monoamine concentrations.[13]

In contrast, other stimulants like cocaine and MDPV act as transporter blockers, binding to the transporter to prevent neurotransmitter reuptake but not inducing efflux.[3][4] The first step in characterizing our test compound is to determine its potency and mechanism at each of the three key monoamine transporters.

In Vitro Assessment: Transporter Affinity and Function

A crucial battery of in vitro assays is required to build a pharmacological fingerprint of the test compound. These assays quantify the compound's ability to bind to the transporters (affinity) and its ability to either block neurotransmitter uptake or induce neurotransmitter release (function).

The data generated from the protocols below should be compiled into a comprehensive table for easy comparison.

CompoundTransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)Release (EC₅₀, nM)Mechanism
Test Compound DATExperimental DataExperimental DataExperimental DataSubstrate/Blocker
NETExperimental DataExperimental DataExperimental DataSubstrate/Blocker
SERTExperimental DataExperimental DataExperimental DataSubstrate/Blocker
d-Amphetamine DAT~1,000 - 8,000~30 - 100~10 - 50Substrate/Releaser
NET~1,000 - 7,000~7 - 40~10 - 70Substrate/Releaser
SERT>10,000~1,000 - 4,000>10,000Weak Substrate
Methamphetamine DAT~1,000 - 10,000~25 - 100~20 - 70Substrate/Releaser
NET~1,000 - 10,000~30 - 100~40 - 100Substrate/Releaser
SERT~4,000 - 10,000~500 - 1,500~200 - 800Substrate/Releaser
MDMA DAT~2,000 - 10,000~800 - 3,000~100 - 500Substrate/Releaser
NET~500 - 5,000~60 - 300~50 - 200Substrate/Releaser
SERT~300 - 2,000~200 - 800~50 - 200Substrate/Releaser

Note: Literature values for reference compounds can vary based on experimental conditions (e.g., cell line, radioligand, tissue preparation). The data presented are representative ranges.

Diagram: General Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of experiments to determine the mechanism of action of a novel compound at monoamine transporters.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Mechanism Classification Binding Radioligand Binding Assay Ki Ki Binding->Ki Determines Ki (Affinity) Uptake [3H]Substrate Uptake Inhibition Assay Ki->Uptake Inform concentration range IC50 IC50 Uptake->IC50 Determines IC50 (Potency to Block) Release [3H]Substrate Release Assay EC50 EC50 Release->EC50 Determines EC50 (Potency to Release) Decision EC50 (Release) < 10x IC50 (Uptake)? IC50->Decision EC50->Decision Releaser Substrate/Releaser (Amphetamine-like) Decision->Releaser Yes Blocker Uptake Blocker (Cocaine-like) Decision->Blocker No caption Workflow for In Vitro Mechanism of Action.

Caption: Workflow for In Vitro Mechanism of Action.

In Vivo Comparative Analysis

Following in vitro characterization, in vivo studies are essential to understand how the compound's molecular actions translate into neurochemical and behavioral effects in a complex biological system.

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15] The primary brain region of interest for stimulants is the nucleus accumbens (ventral striatum), a key area in the brain's reward circuitry.[13]

Causality: This experiment directly tests the primary hypothesis generated from the in vitro data. If a compound is a potent DAT releaser/blocker in vitro, it should cause a significant increase in extracellular dopamine in the nucleus accumbens in vivo. The magnitude and time course of this effect compared to d-amphetamine provide crucial information about its potency and duration of action in the CNS.[14]

Behavioral Pharmacology

Behavioral assays provide insights into the psychoactive properties of a compound, including its stimulant, rewarding, and subjective effects.

Psychostimulants characteristically increase spontaneous locomotor activity.[16] This is often measured in an open-field arena by tracking the distance traveled by an animal. Repeated administration can lead to locomotor sensitization, a phenomenon where the behavioral response to the drug progressively increases, which is thought to model neuroadaptations related to addiction.[17][18]

Causality: An increase in locomotor activity is a hallmark of dopamine system activation.[17] Comparing the dose-response effects of the test compound to d-amphetamine on locomotor activity provides a relative measure of its in vivo stimulant potency. Assessing for sensitization provides an early indicator of its potential for producing long-lasting neural plasticity similar to known drugs of abuse.[18]

The drug discrimination paradigm is a highly specific assay used to assess the interoceptive (subjective) effects of a drug in animals.[19][20] Animals are trained to recognize the subjective state produced by a specific training drug (e.g., d-amphetamine or cocaine) and report its presence by making a specific response (e.g., pressing one of two levers) to receive a reward.[21][22]

Causality: If an animal trained to discriminate d-amphetamine from saline also makes the "amphetamine-appropriate" response when given the test compound, it indicates that the test compound produces similar subjective effects.[20] This "stimulus generalization" is a strong predictor of a similar pharmacological mechanism and, potentially, similar abuse liability in humans.[23]

Experimental Protocols

The following protocols are standardized methodologies for conducting the key experiments described above.

Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing human DAT, NET, or SERT.[24]

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Reference compounds: d-Amphetamine, GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Glass fiber filters (e.g., GF/B).

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (near its Kₔ value), and varying concentrations of the test compound.

    • Define non-specific binding using a high concentration of an appropriate unlabelled ligand (e.g., 10 µM GBR 12909 for DAT).

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.[24]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25]

    • Measure radioactivity on the filters using a scintillation counter.

    • Analyze data using non-linear regression to determine IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.

Protocol: Synaptosome Preparation & Neurotransmitter Uptake Assay
  • Objective: To determine the potency (IC₅₀) of the test compound to inhibit dopamine, norepinephrine, or serotonin uptake into isolated nerve terminals.

  • Materials:

    • Rodent brain tissue (striatum for DAT, hippocampus/cortex for NET, cortex for SERT).

    • Sucrose homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).[26]

    • Krebs-Ringer-HEPES (KRH) buffer.

    • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Procedure:

    • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer.[27][28] Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 15,000 x g) to pellet the crude synaptosomes.[26][28] Resuspend the synaptosomal pellet in KRH buffer.

    • Uptake Assay: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle for 5-10 minutes at 37°C.[29]

    • Initiate uptake by adding a fixed concentration of the appropriate [³H]neurotransmitter.

    • Allow uptake to proceed for a short period (e.g., 1-5 minutes).

    • Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantify radioactivity via scintillation counting.

    • Determine IC₅₀ values by analyzing the concentration-response curve.

Protocol: In Vivo Microdialysis in Awake Rats
  • Objective: To measure extracellular dopamine levels in the nucleus accumbens following systemic administration of the test compound.

  • Materials:

    • Male Sprague-Dawley rats (250-350 g).

    • Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), guide cannulae.[15][30]

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC system with electrochemical detection (HPLC-ED).

  • Procedure:

    • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow 5-7 days for recovery.[30]

    • Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[14]

    • Allow a 2-hour stabilization period. Collect at least three baseline dialysate samples (e.g., every 20 minutes).

    • Administer the test compound or d-amphetamine (e.g., intraperitoneally) and continue collecting dialysate samples for at least 3 hours.

    • Analyze dopamine concentrations in the dialysate samples using HPLC-ED.

    • Express results as a percentage change from the baseline dopamine level.

Conclusion

This guide provides a structured, evidence-based framework for the comprehensive pharmacological evaluation of novel pyrrolidine-based stimulants against established amphetamine-like compounds. By systematically progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, researchers can build a detailed profile of a new chemical entity. This multi-tiered approach allows for a robust determination of a compound's mechanism of action, potency, and selectivity, which are critical for understanding its potential therapeutic applications or abuse liability. The provided protocols serve as a foundation for these investigations, ensuring data integrity and comparability across studies.

References

  • Methamphetamine treatment rapidly inhibits serotonin, but not glutamate, transporters in rat brain - PubMed. Available at: [Link]

  • Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf - NIH. Available at: [Link]

  • The effects of methamphetamine on serotonin transporter activity: role of dopamine and hyperthermia - PubMed. Available at: [Link]

  • Effects of Crystal Meth on the Brain and Central Nervous System. Available at: [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - Frontiers. Available at: [Link]

  • Dissociation of rewarding and dopamine transporter-mediated properties of amphetamine - PubMed. Available at: [Link]

  • Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine | PNAS. Available at: [Link]

  • Drug discrimination - Wikipedia. Available at: [Link]

  • Locomotor activity - Wikipedia. Available at: [Link]

  • Amphetamine induces dopamine efflux through a dopamine transporter channel - PNAS. Available at: [Link]

  • Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC. Available at: [Link]

  • Drug discrimination test box - Maze Engineers - ConductScience. Available at: [Link]

  • Behavioral and Serotonergic Changes in the Frontal Cortex Following Methamphetamine Self-Administration | International Journal of Neuropsychopharmacology | Oxford Academic. Available at: [Link]

  • Human Drug Discrimination: A Primer and Methodological Review - PMC. Available at: [Link]

  • Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC. Available at: [Link]

  • Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines - Purdue e-Pubs. Available at: [Link]

  • SynaptoKit: New kit for synaptosomal preparation - NIBN. Available at: [Link]

  • Striatal Synaptosomes Preparation from Mouse Brain - Bio-protocol. Available at: [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC. Available at: [Link]

  • Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC. Available at: [Link]

  • Locomotor Sensitization Study - Melior Discovery. Available at: [Link]

  • Methamphetamine-Related Psychiatric Symptoms and Reduced Brain Dopamine Transporters Studied With PET | American Journal of Psychiatry. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: Implications for MDMA-induced neurotoxicity and treatment - ResearchGate. Available at: [Link]

  • (PDF) Synaptosome Preparations: Which Procedure Should I Use? - ResearchGate. Available at: [Link]

  • Drug Discrimination - Creative Biolabs. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. Available at: [Link]

  • Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC. Available at: [Link]

  • Overview of Monoamine Transporters - PMC. Available at: [Link]

  • Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC. Available at: [Link]

  • MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism - Avens Publishing Group. Available at: [Link]

  • Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. Available at: [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter | Request PDF - ResearchGate. Available at: [Link]

  • Microdialysis in Rodents - PMC - NIH. Available at: [Link]

  • Persistent sensitization of dopamine neurotransmission in ventral striatum (nucleus accumbens) produced by prior experience with (+)-amphetamine: a microdialysis study in freely moving rats - PubMed. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • In Vivo Microdialysis in Awake, Freely Moving Rats Demonstrates HIV-1 Tat-Induced Alterations in Dopamine Transmission - PMC. Available at: [Link]

  • Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed. Available at: [Link]

  • Phenylethylpyrrolidine - Wikipedia. Available at: [Link]

  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

This document provides essential safety and logistical information for the proper disposal of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. As a substituted pyrrolidine and a secondary amine, this compound requires caref...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. As a substituted pyrrolidine and a secondary amine, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles.

Disclaimer: A specific Safety Data Sheet (SDS) for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine was not available at the time of writing. The hazard information and handling recommendations provided herein are based on data from structurally similar compounds, such as N-Methyl-2-pyrrolidone (NMP) and other pyrrolidine derivatives.[1][2][3] Always consult the manufacturer-specific SDS for the exact compound you are using and adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. Based on related pyrrolidine and amine compounds, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine should be treated as a hazardous substance.[4][5] The primary risks are associated with its potential irritant properties and the possibility of harm from repeated or significant exposure.

Table 1: Assumed Hazard Profile based on Structurally Related Compounds

Hazard Classification Description of Potential Risk Recommended Mitigation Supporting Sources
Skin & Eye Irritation Direct contact may cause skin irritation and serious eye irritation.[5][6] Prolonged contact could lead to dermatitis.[2] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] [2][5][6]
Respiratory Irritation Inhalation of vapors or mists may cause respiratory tract irritation.[5][6] Handle in a well-ventilated area, preferably within a chemical fume hood.[2] [2][5][6]
Reproductive Toxicity Structurally related compounds like NMP are classified as posing a risk to fertility or the unborn child.[5][6] Obtain special instructions before use and avoid exposure if pregnant.[6] [5][6]
Ingestion Hazard May be harmful if swallowed, potentially causing gastrointestinal irritation.[1][7] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[8] [1][7][8]

| Incompatibility | Amines and related compounds can react violently with strong oxidizing agents, strong acids, and strong bases.[2] | Segregate waste from incompatible materials.[9] |[2][9] |

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[7] This means that the generator of the waste is responsible for its safe handling and disposal.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120).[7] These require employers to inform employees of chemical hazards and to have emergency plans in place.[7]

Standard Protocol for Disposal

Disposal of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Step 1: Waste Identification and Characterization

All materials contaminated with N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine must be classified as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the chemical.

  • Contaminated personal protective equipment (PPE), such as gloves.

  • Spill cleanup materials.

  • Empty containers that have not been triple-rinsed.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Isolate from Incompatibles: Keep this amine-based waste separate from strong acids, bases, and oxidizing agents.[2]

  • Separate Waste Forms: Collect liquid waste separately from solid waste (e.g., contaminated lab wipes, silica gel).[9]

Step 3: Container Management
  • Use Appropriate Containers: Use designated, leak-proof containers made of compatible material (e.g., high-density polyethylene - HDPE).[9]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine". Avoid abbreviations or chemical formulas.[9] The label should also include the accumulation start date and associated hazard pictograms.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[9]

Step 4: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers within a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Ventilation: The storage area should be well-ventilated.[2]

Step 5: Final Disposal
  • Licensed Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal company.[4]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will provide the necessary paperwork (e.g., hazardous waste manifest) and ensure regulatory compliance.

G cluster_0 Waste Generation & Handling cluster_1 Final Disposal Identify Waste Step 1: Identify as Hazardous Waste Segregate Step 2: Segregate from Incompatible Chemicals Identify Waste->Segregate Isolate Containerize Step 3: Use Labeled, Leak-Proof Container Segregate->Containerize Contain Store Step 4: Store in Designated Satellite Accumulation Area Containerize->Store Accumulate ContactEHS Step 5: Contact EHS Office for Pickup Store->ContactEHS Schedule Pickup Disposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->Disposal Manifest & Transport G cluster_yes Major Spill Response cluster_no Minor Spill Response Spill Spill Occurs IsMajor Is the spill large or in a confined space? Spill->IsMajor EvacuateLab Evacuate Laboratory IsMajor->EvacuateLab Yes Alert Alert Others & Ventilate IsMajor->Alert No CallEHS Call Emergency EHS Number EvacuateLab->CallEHS DonPPE Don Full PPE Alert->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect as Hazardous Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report

Caption: Decision-making workflow for spill response.

By adhering to these rigorous, safety-first protocols, laboratory professionals can manage and dispose of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine responsibly, ensuring a safe working environment and maintaining regulatory compliance.

References

  • Material Safety Data Sheet for 1-Methyl-2-pyrrolidinone. (n.d.). Acros Organics.
  • Safety Data Sheet for n-Methyl-2-Pyrrolidone. (2020, April 1). RCI Labscan Limited.
  • 1-(2-Phenylethyl)pyrrolidine. (n.d.). In Wikipedia.
  • N-methyl-1-phenylpyrrolidin-3-amine | 22547-15-5. (n.d.). MilliporeSigma.
  • International Chemical Safety Cards (ICSC) for N-METHYL-2-PYRROLIDONE. (2021). ILO and WHO.
  • (R)-N-isopropyl-N-methylpyrrolidin-3-amine | 1353997-22-4. (n.d.). ChemScene.
  • Material Safety Data Sheet for PYRROLIDINE. (n.d.).
  • Safety Data Sheet for N-Methyl-2-Pyrrolidone. (2025, April 7). Ing. Petr Švec - PENTA s.r.o.
  • Safety Data Sheet for N-Methylpyrrolidine. (2026, January 29). Sigma-Aldrich.
  • Safety Data Sheet for a related pyrrolidone deriv
  • Safety Data Sheet for N-Methylpyrrolidinone. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co. KG.
  • Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Labor

Sources

Handling

Personal protective equipment for handling N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Comprehensive Safety and Operational Guide for Handling N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (CAS No. 1338980-27-0) is a complex diamine derivative frequently utilized as a building block in advanced pharmaceutical synthesis[1]. To handle this compound safely, we must first deconstruct its molecular architecture to understand the specific hazards it presents, thereby allowing us to design a self-validating Personal Protective Equipment (PPE) matrix and operational workflow.

Section 1: Mechanistic Hazard Assessment (The "Why" Behind the Safety)

The hazards of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine are directly dictated by its structural components:

  • Corrosivity via Alkaline Hydrolysis: The secondary and tertiary amine centers within the pyrrolidine ring act as strong organic bases. Upon contact with the moisture inherent in human skin or mucous membranes, these amines trigger rapid alkaline hydrolysis of tissues[2]. Unlike acid burns (which form a coagulative eschar that limits deeper penetration), alkaline burns cause liquefactive necrosis, allowing the chemical to continuously melt through tissue layers until neutralized.

  • Enhanced Cutaneous Penetration: The addition of the N-methyl and N-(2-phenylethyl) substituents significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted pyrrolidin-3-amine[3]. This lipophilic "tail" allows the chemical to rapidly breach the lipid bilayer of the stratum corneum, carrying the corrosive amine core deeper into the dermis and drastically increasing the risk of systemic toxicity[4].

  • Aerosolization and Respiratory Irritation: While the bulk compound may have a moderate vapor pressure at room temperature, any mechanical agitation (weighing, transferring) can aerosolize the compound, leading to severe respiratory tract irritation and potential pulmonary edema[5].

Table 1: Quantitative Hazard Summary & GHS Alignment Note: Data extrapolated from structurally analogous pyrrolidin-3-amine derivatives[5],[2],[4].

Hazard CategoryGHS ClassificationHazard StatementMechanistic CausePreventive Measure
Corrosivity Category 1BH314: Causes severe skin burnsAlkaline hydrolysis of tissueImpervious FR clothing & face shield
Toxicity Category 4H302: Harmful if swallowedSystemic absorptionStrict hygiene; no eating/drinking
Irritation Category 2H335: May cause respiratory irritationVapor/aerosol interaction with mucosaCertified chemical fume hood
Eye Damage Category 1H318: Causes serious eye damageLiquefactive necrosis of corneaTight-fitting chemical splash goggles

Section 2: Personal Protective Equipment (PPE) Matrix

Because of the compound's dual threat (high lipophilicity and high basicity), standard laboratory PPE is insufficient. The following matrix is mandatory:

  • Hand Protection (Double-Gloving is Mandatory): Standard latex gloves are strictly prohibited due to their high permeability to lipophilic organic bases. You must use Nitrile (minimum 8 mil thickness) or Neoprene gloves [2]. The inner glove acts as a last line of defense; the outer glove must be removed and replaced immediately upon suspected contamination or after 30 minutes of continuous handling.

  • Eye/Face Protection: Wear tight-fitting chemical splash goggles combined with a full-face shield (ANSI Z87.1 compliant). Standard safety glasses are inadequate because capillary action can draw splashed liquid or settled dust directly into the eye[2].

  • Body Protection: A flame-resistant (FR), impervious lab coat with elastic cuffs is required. For bulk transfers (>50g or >50mL), a chemical-resistant Tychem® apron must be worn over the lab coat[3].

  • Respiratory Protection: All open-container handling must occur inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[2]. If engineering controls fail or if cleaning a major spill, a NIOSH-approved half-face or full-face respirator equipped with Organic Vapor (OV) and P100 particulate cartridges is required[5].

Section 3: Standard Operating Procedure: Safe Handling & Transfer

To ensure trustworthiness in your workflow, every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and transferring the chemical:

Step 1: Pre-Operational Verification

  • Verify the fume hood monitor reads ≥100 fpm.

  • Inspect outer and inner gloves for pinhole leaks using the air-inflation method prior to donning.

Step 2: Environmental Isolation

  • Clear the fume hood of all incompatible materials (especially strong acids and oxidizing agents, which can cause violent exothermic reactions)[2].

  • Place an anti-static weighing boat on the analytical balance. Static charge can cause lipophilic amine powders to jump, contaminating the user[2].

Step 3: Transfer Mechanics

  • Use a grounded, anti-static micro-spatula.

  • Open the primary container only when deep inside the hood (at least 6 inches behind the sash).

  • Transfer the required mass slowly to prevent aerosolization.

Step 4: Decontamination & Sealing

  • Seal the primary container tightly.

  • Wipe down the exterior of the closed container and the spatula with a dilute acidic solution (e.g., 1% acetic acid) to neutralize trace amines, followed by a distilled water wipe[2].

Workflow A 1. PPE & Hood Verification (Validate Flow Rate >100 fpm) B 2. Environmental Isolation (Clear Incompatibles) A->B C 3. Chemical Transfer (Use Anti-static Spatula) B->C D 4. Reaction Initiation (Closed System Setup) C->D E 5. Surface Decontamination (1% Acetic Acid Wipe) D->E F 6. Hazardous Waste (Segregated Disposal) E->F

Workflow for the safe handling and transfer of lipophilic pyrrolidin-3-amine derivatives.

Section 4: Emergency Response & Spill Management

In the event of a spill, the lipophilicity and corrosivity of the compound require immediate, calculated action. Do not use combustible absorbents (like sawdust or paper towels), as the basicity of the amine can trigger exothermic degradation[2].

Step-by-Step Spill Response Protocol:

  • Evacuation & Assessment: Immediately isolate the area. If the spill is >50 mL or outside a fume hood, evacuate the lab and contact the HazMat team[2].

  • Containment: For minor spills (<50 mL) inside the hood, surround the spill perimeter with a universal, non-combustible liquid-binding material (e.g., diatomite, vermiculite, or dry sand)[2].

  • Neutralization: Carefully apply a weak solid acid (like sodium bisulfate or citric acid powder) over the absorbed spill to neutralize the alkaline amine core[3].

  • Collection: Use non-sparking plastic tools to scoop the neutralized matrix into a rigid, sealable polyethylene hazardous waste container.

  • Surface Scrub: Decontaminate the spill surface by scrubbing vigorously with an alcohol (isopropanol or ethanol) to dissolve residual lipophilic compounds, followed by a thorough soap and water wash[2].

SpillResponse S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Major Spill (>50mL) Evacuate & Call HazMat S2->S3 High Risk S4 Minor Spill (<50mL) Initiate Local Cleanup S2->S4 Low Risk S5 Apply Universal Binder (Diatomite/Sand) S4->S5 S6 Neutralize, Scrub with Alcohol & Collect Waste S5->S6

Logical decision tree for chemical spill response and containment.

Section 5: Disposal Plan

Improper disposal of pyrrolidin-3-amine derivatives can lead to environmental toxicity and dangerous cross-reactions in waste streams.

  • Segregation: Store all related waste in a dedicated "Corrosive/Toxic Organic Amine" waste carboy. Never mix this waste with acidic waste streams (due to the risk of violent neutralization exotherms) or strong oxidizing agents[2].

  • Labeling: Containers must be explicitly labeled: "Hazardous Waste: Contains N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine (Corrosive, Toxic, Basic)"[6].

  • Final Disposal: The compound cannot be disposed of down the drain under any circumstances. It must be collected by a licensed hazardous waste contractor for high-temperature incineration[2].

References

  • Bio-Fount. "1338980-27-0 | N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine." Bio-Fount.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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